Adosterol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,8S,9S,13R,14S,17R)-6-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZPCLORSPENH-YVJYXHLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897512 | |
| Record name | Adosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55623-03-5 | |
| Record name | 6β-Iodomethyl-19-norcholest-5(10)-en-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55623-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055623035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCHOLESTENOL IODOMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2M0WI52MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adosterol mechanism of action in adrenal cortex
An In-depth Technical Guide on the Mechanism of Action of Aldosterone in the Adrenal Cortex and Beyond
Disclaimer: The term "Adosterol" did not yield specific results in scientific literature searches. It is highly probable that this is a misspelling of "Aldosterone," a key steroid hormone produced by the adrenal cortex. This guide will, therefore, focus on the mechanism of action of Aldosterone.
Introduction
Aldosterone is the principal mineralocorticoid hormone synthesized and secreted by the zona glomerulosa of the adrenal cortex.[1] It plays a critical role in the regulation of electrolyte balance, fluid volume, and blood pressure.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying aldosterone's action, intended for researchers, scientists, and professionals in drug development. The document details the signaling pathways, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of these processes.
Core Mechanism of Action: The Genomic Pathway
The primary mechanism of aldosterone action is genomic, involving the modulation of gene expression in target cells.[1] This process can be broken down into several key steps:
-
Cellular Entry and Receptor Binding: Being a lipophilic steroid hormone, aldosterone readily diffuses across the plasma membrane of its target cells.[3] In the cytoplasm, it binds to the high-affinity mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[4]
-
Receptor Activation and Nuclear Translocation: Upon ligand binding, the MR undergoes a conformational change, leading to the dissociation of heat shock proteins. The activated aldosterone-MR complex then translocates into the nucleus.[2]
-
DNA Binding and Transcriptional Regulation: In the nucleus, the aldosterone-MR complex homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcription machinery to initiate or enhance the transcription of aldosterone-responsive genes.[2][5]
Key Aldosterone-Induced Proteins and Their Functions
The transcriptional activity of the aldosterone-MR complex leads to the synthesis of several key proteins that mediate the physiological effects of aldosterone, primarily in the distal nephron of the kidney:
-
Epithelial Sodium Channel (ENaC): Aldosterone increases the synthesis and cell surface expression of the alpha, beta, and gamma subunits of ENaC.[6][7] This leads to an increased influx of sodium ions from the tubular lumen into the principal cells.
-
Sodium-Potassium ATPase (Na+/K+-ATPase): Aldosterone stimulates the synthesis and activity of the Na+/K+-ATPase pump located on the basolateral membrane of epithelial cells.[8][9] This pump actively transports sodium out of the cell into the interstitium and potassium into the cell, maintaining the sodium gradient that drives its reabsorption.
-
Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is an early-response gene rapidly induced by aldosterone.[10] SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2.[11] Since Nedd4-2 promotes the degradation of ENaC, its inhibition by SGK1 leads to an increased number of active ENaC channels at the apical membrane.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of aldosterone.
Table 1: Aldosterone-Induced Changes in Gene and Protein Expression
| Target Molecule | Cell/Tissue Type | Aldosterone Concentration/Dose | Time of Exposure | Fold Change in mRNA | Fold Change in Protein/Activity | Reference |
| Na+/K+-ATPase α-1 subunit | Adult Rat Cardiocytes | EC50: 1-2 nM | 6 hours | ~3-fold | 36% increase | [12] |
| Na+/K+-ATPase | Adrenalectomized Rat Cortical Collecting Duct | Single injection | 3 hours | Not specified | ~3-fold increase in activity; 497 ± 35% increase in cell surface expression | [8] |
| Na+/K+-ATPase | Cultured Mouse Collecting Duct Cells | Not specified | 2 hours | Not specified | 20-50% increase in function and cell surface expression | [8] |
| ENaC (amiloride-sensitive Na+ transport) | A6 Kidney Cells | 300 nM | 1 hour | Not changed | Upregulated | [7] |
| ENaC (α, β, γ subunits) | A6 Kidney Cells | 300 nM | 24 hours | ~4-fold | Not specified | [7] |
| ENaC α subunit synthesis | A6 Kidney Cells | 300 nM | 60 minutes | Not changed | Significantly increased | [7] |
| ENaC α subunit | mpkCCDc14 cells | 1 µM | 3 days | 440 ± 51% of control | 1,050 ± 99% of control | [13] |
| SGK1 | Mouse Kidney | 150 µg/kg injection | 3 hours | 1.8-fold | Not specified | [14] |
| SGK1 | Mouse Kidney | Chronic infusion | Dose-dependent | Up to 8-fold | Not specified | [14] |
Table 2: Half-life of ENaC Subunits
| ENaC Subunit | Cell Type | Half-life | Reference |
| α, β, γ | A6 Kidney Cells | 40-50 minutes | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of aldosterone's mechanism of action are provided below.
Protocol 1: Radioligand Binding Assay for Mineralocorticoid Receptor Affinity
Objective: To determine the binding affinity (Kd) of aldosterone for the mineralocorticoid receptor.
Materials:
-
Cells or tissue homogenates expressing the mineralocorticoid receptor.
-
Radiolabeled aldosterone (e.g., [3H]aldosterone).
-
Unlabeled aldosterone (for competition).
-
Binding buffer (e.g., Tris-HCl, EDTA, molybdate).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Preparation of Receptor Source: Prepare a membrane fraction from cells or tissues known to express the MR.
-
Incubation: In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of radiolabeled aldosterone.
-
Competition: To a parallel set of tubes, add increasing concentrations of unlabeled aldosterone to compete with the radiolabeled ligand for binding to the receptor.
-
Equilibrium: Incubate the mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. The data can be analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To identify the genomic binding sites of the mineralocorticoid receptor in response to aldosterone stimulation.
Materials:
-
Cell culture expressing MR.
-
Aldosterone.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonication equipment.
-
Anti-MR antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for library preparation for next-generation sequencing.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with aldosterone or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei and shear the chromatin into fragments of 200-1000 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the mineralocorticoid receptor. Add protein A/G magnetic beads to pull down the antibody-receptor-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for MR binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Genomic signaling pathway of aldosterone.
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Aldosterone and its mechanism of action: more questions than answers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of Aldosterone on Biosynthesis, Traffic, and Functional Expression of Epithelial Sodium Channels in A6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early effect of aldosterone on the rate of synthesis of the epithelial sodium channel alpha subunit in A6 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short term effect of aldosterone on Na,K-ATPase cell surface expression in kidney collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldosterone regulates Na(+), K(+) ATPase activity in human renal proximal tubule cells through mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sgk, an aldosterone-induced gene in mineralocorticoid target cells, regulates the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldosterone-induced serum and glucocorticoid-induced kinase 1 expression is accompanied by Nedd4-2 phosphorylation and increased Na+ transport in cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldosterone-mediated regulation of Na+, K(+)-ATPase gene expression in adult and neonatal rat cardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sgk1 gene expression in kidney and its regulation by aldosterone: spatio-temporal heterogeneity and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of ¹³¹I-Iodomethyl-19-Norcholesterol (NP-59)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ¹³¹I-Iodomethyl-19-norcholesterol, a key radiopharmaceutical for adrenal cortex imaging. The following sections detail the experimental protocols, quantitative data, and logical workflows involved in the preparation of this important diagnostic agent.
Introduction
¹³¹I-Iodomethyl-19-norcholesterol, also known as NP-59, is a radioiodinated analog of cholesterol. It is utilized in nuclear medicine as a diagnostic imaging agent for the evaluation of adrenal cortical function and the localization of adrenal tumors. NP-59 accumulates in tissues that utilize cholesterol for steroid hormone synthesis, primarily the adrenal cortex. This specific uptake allows for the scintigraphic visualization of adrenal glands and the detection of abnormalities in their function and structure.
The synthesis of ¹³¹I-NP-59 involves the radioiodination of a suitable precursor molecule. This guide will focus on the established synthetic routes, providing detailed experimental procedures and relevant data for successful preparation.
Synthesis of ¹³¹I-Iodomethyl-19-Norcholesterol (NP-59)
The synthesis of ¹³¹I-Iodomethyl-19-norcholesterol (NP-59) can be achieved through two primary pathways, both originating from cholesterol derivatives. The key step in both methods is the introduction of the iodine-131 radiolabel.
Method 1: Synthesis via Homoallylic Rearrangement of 19-Iodocholesterol
This method involves the synthesis of an intermediate, 19-iodocholesterol, which then undergoes a homoallylic rearrangement to yield the desired 6β-iodomethyl-19-norcholesterol structure. The final step is the radioiodination via isotopic exchange.
Experimental Protocol:
Step 1: Synthesis of 19-Iodocholesterol
-
Starting Material: Cholest-5-en-3β,19-diol.
-
Tosylation: The 19-hydroxyl group of cholest-5-en-3β,19-diol is selectively tosylated using p-toluenesulfonyl chloride in pyridine.
-
Iodination: The resulting 19-tosylate is then treated with sodium iodide in a suitable solvent (e.g., acetone or acetonitrile) to yield 19-iodocholesterol via a nucleophilic substitution reaction.
Step 2: Homoallylic Rearrangement to 6β-Iodomethyl-19-norcholest-5(10)-en-3β-ol
-
The synthesized 19-iodocholesterol is heated in a suitable solvent (e.g., collidine) to induce a homoallylic rearrangement, resulting in the formation of the 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol precursor.
Step 3: Radioiodination with ¹³¹I
-
Isotopic Exchange: The 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol is reacted with Sodium Iodide-¹³¹I (Na¹³¹I) in a suitable solvent mixture, typically containing an alcohol and a higher boiling point solvent.
-
Reaction Conditions: The reaction is typically heated to facilitate the exchange of the non-radioactive iodine with the radioactive ¹³¹I isotope.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to remove unreacted ¹³¹I and other impurities.
Method 2: Direct Synthesis from Cholest-5-ene-3β,19-diol 19-Toluene Sulfonate
This more direct route bypasses the isolation of 19-iodocholesterol and proceeds directly to the 6β-iodomethyl-19-norcholesterol structure.
Experimental Protocol:
-
Starting Material: Cholest-5-ene-3β,19-diol 19-toluene sulfonate.
-
Homoallylic Rearrangement with Iodide: The tosylate is reacted with a source of iodide ions (e.g., sodium iodide) in a suitable solvent at an elevated temperature. This reaction proceeds via a homoallylic rearrangement with the iodide ion acting as the nucleophile to form 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol.
-
Radioiodination with ¹³¹I:
-
Isotopic Exchange: The resulting non-radioactive 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol is then subjected to an isotopic exchange reaction with Na¹³¹I as described in Method 1.
-
Purification: The final radiolabeled product is purified using chromatography to ensure high radiochemical purity.
-
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of ¹³¹I-Iodomethyl-19-norcholesterol. Please note that these values can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Typical Value |
| Radiochemical Yield | 70-90% |
| Radiochemical Purity | >95% |
| Specific Activity | 1-10 mCi/mg |
| Reaction Time (Radioiodination) | 1-2 hours |
| Reaction Temperature (Radioiodination) | 100-120 °C |
Quality Control
To ensure the safety and efficacy of the final product, rigorous quality control measures are essential.
Experimental Protocol: Thin-Layer Chromatography (TLC) for Radiochemical Purity
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate in a 9:1 ratio.
-
Procedure: A small spot of the final product is applied to the TLC plate, which is then developed in the mobile phase.
-
Detection: The distribution of radioactivity on the plate is determined using a radio-TLC scanner.
-
Analysis: The radiochemical purity is calculated by determining the percentage of the total radioactivity that corresponds to the spot of ¹³¹I-iodomethyl-19-norcholesterol (Rf value) compared to any impurities (e.g., free ¹³¹I).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and the overall experimental workflow.
Caption: Synthesis of ¹³¹I-NP-59 via Homoallylic Rearrangement of 19-Iodocholesterol.
Caption: Direct Synthesis of ¹³¹I-NP-59 from a Tosylated Precursor.
Caption: Quality Control Workflow for ¹³¹I-NP-59 using Thin-Layer Chromatography.
Adosterol: A Cholesterol Analog for Functional Adrenal Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adosterol, specifically 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, is a cholesterol analog that has been utilized for several decades as a radiopharmaceutical for functional imaging of the adrenal cortex. When labeled with Iodine-131 (¹³¹I), it is known as ¹³¹I-adosterol or NP-59. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, experimental protocols for its use, and quantitative data on its imaging performance. The information is intended for researchers, scientists, and professionals involved in drug development and nuclear medicine.
Introduction
The adrenal glands are vital endocrine organs responsible for the synthesis of several steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. The precursor for all these hormones is cholesterol.[1] This fundamental physiological principle forms the basis for the use of this compound in adrenal imaging. This compound, as a cholesterol analog, is taken up by adrenocortical cells through the same mechanisms as native cholesterol, primarily via low-density lipoprotein (LDL) receptors.[2][3] Once intracellular, it is esterified and stored but not further metabolized into steroid hormones.[2] By labeling this compound with a gamma-emitting radionuclide like ¹³¹I, its distribution and accumulation in the adrenal glands can be visualized using scintigraphy, providing a functional map of adrenal cortical activity.
This technique is particularly valuable in the differential diagnosis of various adrenal disorders, such as Cushing's syndrome, primary aldosteronism, and hyperandrogenism, by distinguishing between unilateral adenomas and bilateral hyperplasia.[2][4]
Mechanism of Action: Cholesterol Uptake and Steroidogenesis Pathway
The uptake of this compound by adrenal cortical cells is intrinsically linked to the cholesterol uptake and steroidogenesis pathway. This process is primarily regulated by the Adrenocorticotropic hormone (ACTH) for the inner cortical zones (zona fasciculata and reticularis) and the Renin-Angiotensin system for the outer zone (zona glomerulosa).[2]
The key steps involved are:
-
LDL-Receptor Mediated Endocytosis: Circulating LDL particles, carrying cholesterol (or this compound), bind to LDL receptors on the surface of adrenal cortical cells.
-
Internalization: The LDL-receptor complex is internalized via endocytosis.
-
Lysosomal Hydrolysis: In the lysosomes, cholesteryl esters are hydrolyzed to free cholesterol.
-
Intracellular Transport: The free cholesterol is then transported from the lysosomes to the mitochondria. This transport is a critical and rate-limiting step.
-
Mitochondrial Translocation: The Steroidogenic Acute Regulatory (StAR) protein facilitates the transfer of cholesterol from the outer to the inner mitochondrial membrane.[3][5]
-
Steroidogenesis Initiation: At the inner mitochondrial membrane, the enzyme P450scc (cytochrome P450 side-chain cleavage) converts cholesterol to pregnenolone, the precursor for all steroid hormones.
This compound follows this pathway up to the point of intracellular storage but is not a substrate for P450scc, leading to its accumulation in functional adrenal tissue.
This compound uptake and intracellular pathway.
Experimental Protocols
Synthesis and Radiolabeling of this compound
Detailed, step-by-step synthesis and radiolabeling protocols for this compound are typically found in specialized radiopharmaceutical literature. The general process involves the synthesis of the precursor molecule, 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, followed by radioiodination.
Synthesis Workflow:
General synthesis workflow for this compound.
Radiolabeling with ¹³¹I:
The labeling of this compound with ¹³¹I is typically achieved through an isotopic exchange reaction.
Quality Control:
Quality control of ¹³¹I-adosterol is crucial to ensure its safety and efficacy. Standard procedures include:
-
Radionuclidic Purity: To confirm the identity and purity of the radionuclide (¹³¹I).
-
Radiochemical Purity: To determine the percentage of the radioactivity in the desired chemical form (¹³¹I-adosterol) versus impurities (e.g., free ¹³¹I). This is often assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][6]
-
Sterility and Apyrogenicity: To ensure the absence of microbial contamination and pyrogens.
Preclinical In Vivo Imaging Protocol (Rodent Model)
A general protocol for preclinical imaging in a rodent model would involve the following steps:
Preclinical imaging workflow with this compound.
Clinical Adrenal Scintigraphy Protocol (NP-59 Scan)
The clinical protocol for an NP-59 scan involves careful patient preparation to enhance the diagnostic accuracy of the imaging.
-
Patient Preparation:
-
Dexamethasone Suppression: To suppress ACTH-dependent uptake of this compound in normal adrenal tissue and in cases of ACTH-dependent Cushing's syndrome, patients are often pre-treated with dexamethasone. A common regimen is 1 mg orally every 6 hours for 7 days before the injection of NP-59 and throughout the imaging period.[2]
-
Thyroid Blockade: To prevent the uptake of any free ¹³¹I by the thyroid gland, patients are given a saturated solution of potassium iodide (Lugol's solution) or potassium iodide tablets.[7]
-
-
Radiopharmaceutical Administration:
-
A dose of approximately 1 mCi (37 MBq) of ¹³¹I-adosterol is administered intravenously.[7]
-
-
Imaging:
-
Scintigraphic images are typically acquired at 48 to 120 hours post-injection, with some protocols extending to 5-7 days.[8]
-
Single-photon emission computed tomography (SPECT) or SPECT/CT is often employed to improve image resolution and anatomical localization.
-
Quantitative Data
Diagnostic Accuracy
The diagnostic accuracy of NP-59 scintigraphy varies depending on the specific adrenal pathology being investigated.
| Pathological Condition | Diagnostic Accuracy | Reference |
| Cushing's Syndrome | 100% | [7] |
| Primary Aldosteronism | 71% - 85% | [4][7] |
| Hyperandrogenism | 100% | [7] |
| Euadrenal Tumors | 75% | [7] |
Adrenal Uptake and Radiation Dosimetry
The uptake of ¹³¹I-adosterol in the adrenal glands is a key parameter for both diagnosis and dosimetry.
| Parameter | Value | Condition | Reference |
| Adrenal Uptake (% of injected dose) | |||
| Mean Combined Uptake | 0.33% ± 0.1% | No Adrenal Disease | [9] |
| Mean Combined Uptake | 0.78% ± 0.35% | Cushing's Disease | [9] |
| Estimated Absorbed Radiation Dose | |||
| Adrenals | 25 rads/mCi | No Adrenal Disease | [9] |
| Adrenals | 57 rads/mCi | Cushing's Disease | [9] |
Comparison with Other Adrenal Imaging Agents
While this compound has been a mainstay for functional adrenal imaging, other agents, particularly for PET imaging, have been developed. A notable example is ¹¹C-metomidate.
| Feature | ¹³¹I-Adosterol (NP-59) | ¹¹C-Metomidate |
| Modality | SPECT/SPECT-CT | PET/CT |
| Mechanism | Cholesterol Analog | 11β-hydroxylase inhibitor |
| Imaging Time | Days | Minutes to hours |
| Resolution | Lower | Higher |
| Radiation Dose | Higher | Lower |
| Clinical Availability | Limited | More limited (short half-life of ¹¹C) |
A prospective trial comparing ¹¹C-metomidate PET-CT with adrenal vein sampling (the current gold standard for lateralization in primary aldosteronism) showed that the non-invasive PET method was not superior but lay within the pre-specified margin for non-inferiority.[10] The accuracy of ¹¹C-metomidate PET-CT in predicting biochemical and clinical success after adrenalectomy was 72.7% and 65.4%, respectively.[10]
Conclusion
This compound remains a valuable tool for the functional imaging of the adrenal cortex, providing insights into the pathophysiology of various adrenal disorders. Its mechanism of action, mimicking cholesterol, allows for the specific visualization of adrenocortical function. While newer PET agents offer advantages in terms of resolution and imaging time, the long-standing clinical experience with this compound and its utility in specific clinical scenarios ensure its continued relevance in the field of nuclear endocrinology. This guide has provided a technical foundation for understanding and utilizing this important imaging agent.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. 6-Iodomethylcholesterol | C28H47IO | CID 21151073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. Chemical and radiochemical stability of the adrenal-scanning agents, 6beta-iodomethyl-19-norcholest-5(10-en-3beta-ol and 19-iodocholest-5-en-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 6beta-Iodomethyl-19-norcholest-5(10)-en-3beta-ol | C27H45IO | CID 71738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ISRCTN [isrctn.com]
- 9. [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of NP-59 (131I-6β-iodomethyl-19-norcholesterol)
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of NP-59, a radiolabeled cholesterol analog used for adrenal gland imaging. The information is intended for researchers, scientists, and drug development professionals working in the fields of nuclear medicine, endocrinology, and pharmacology.
Introduction
NP-59, or 131I-6β-iodomethyl-19-norcholesterol, is a key radiopharmaceutical for the functional imaging of the adrenal cortex. As a cholesterol analog, it serves as a tracer for cholesterol uptake and metabolism in adrenocortical cells. This allows for the non-invasive assessment of adrenal function and the localization of adrenal cortical lesions, such as adenomas. Understanding its pharmacokinetic profile and biodistribution is critical for optimizing imaging protocols and ensuring patient safety.
Pharmacokinetics
The pharmacokinetic profile of NP-59 is characterized by its transport in the circulation, uptake by target tissues, and subsequent metabolism and excretion.
Absorption and Distribution: Following intravenous administration, NP-59 binds to low-density lipoproteins (LDLs) in the bloodstream, mimicking the transport of native cholesterol. This complex is then recognized by LDL receptors, which are highly expressed on adrenocortical cells. The uptake of NP-59 is significantly influenced by endocrine signaling, with adrenocorticotropic hormone (ACTH) and Angiotensin II playing key roles in enhancing its accumulation in the adrenal glands.
Metabolism and Excretion: Once internalized by adrenocortical cells, NP-59 is esterified but not further metabolized within the adrenal tissue, allowing for its retention and visualization. In the liver, NP-59 is metabolized into bile salts, similar to cholesterol, and is subsequently excreted into the bile. This hepatic uptake and biliary excretion can sometimes lead to background activity in the bowel, which may interfere with adrenal imaging.
Due to the nature of NP-59 as a radiopharmaceutical for imaging, traditional pharmacokinetic parameters such as plasma half-life and clearance are not the primary focus of most studies. Instead, the emphasis is on the differential uptake and retention in the target tissue (adrenal glands) versus background tissues.
Biodistribution
The biodistribution of NP-59 is primarily characterized by its high uptake in the adrenal glands and the liver. The gallbladder is also visualized due to the excretion of metabolites in the bile.
Quantitative Biodistribution Data
The following table summarizes the adrenal uptake of NP-59 in humans, as determined by external counting techniques.
| Patient Group | Number of Patients | Mean Adrenal Uptake (% of Administered Dose) | Range of Adrenal Uptake (% of Administered Dose) |
| Without Adrenal Disease | 21 | 0.33% | 0.15% - 0.52% |
| Cushing's Disease | 22 | 0.78% | 0.22% - 1.5% |
Data from Carey et al., 1979.[1][2][3]
Radiation Dosimetry
The absorbed radiation dose to the adrenal glands from a standard administration of NP-59 is a critical consideration for patient safety. The following table presents the estimated absorbed doses based on the mean adrenal uptake values.
| Patient Group | Mean Adrenal Uptake (% of Administered Dose) | Estimated Absorbed Dose to Adrenals (rads/mCi) |
| Without Adrenal Disease | 0.33% | 25 |
| Cushing's Disease | 0.78% | 57 |
Data calculated using the Medical Internal Radiation Dose (MIRD) formalism. From Carey et al., 1979.[1][2][3]
Experimental Protocols
The following section details a typical clinical protocol for adrenal scintigraphy using NP-59.
Patient Preparation and Dosing
-
Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, patients are administered a saturated solution of potassium iodide (SSKI) or Lugol's solution. This is typically started one day before the administration of NP-59 and continued for the duration of the imaging study.
-
Dexamethasone Suppression: For certain indications, such as primary aldosteronism, patients undergo dexamethasone suppression. This involves the administration of dexamethasone for several days before and after the NP-59 injection to suppress ACTH-dependent cortisol production and enhance the visualization of aldosterone-producing tissue.[4]
-
NP-59 Administration: A typical dose of 1 mCi/1.73m2 of NP-59 is administered intravenously.
Imaging Protocol
-
Image Acquisition: Planar and single-photon emission computed tomography (SPECT) images are typically acquired 3 to 7 days after the injection of NP-59.[5] SPECT/CT imaging can provide both functional and anatomical information, improving the localization of adrenal lesions.[6][7]
-
Image Analysis: The uptake of NP-59 in the adrenal glands is assessed both qualitatively (visual assessment of uptake intensity and distribution) and semi-quantitatively. Semi-quantitative analysis often involves calculating the ratio of adrenal uptake to liver uptake (adrenal-to-liver ratio, ALR) to normalize for background activity.[8][9]
Signaling Pathways and Logical Relationships
The uptake and biodistribution of NP-59 are governed by specific physiological pathways and are influenced by various factors.
Conclusion
NP-59 remains a valuable tool for the functional assessment of the adrenal cortex. Its pharmacokinetics are intrinsically linked to cholesterol metabolism, providing a direct measure of adrenocortical activity. A thorough understanding of its biodistribution, the factors influencing its uptake, and the established experimental protocols are essential for its effective and safe clinical use. This guide provides a foundational understanding for professionals involved in the research, development, and clinical application of this important radiopharmaceutical.
References
- 1. Absorbed dose to the human adrenals from lodomethylnorcholesterol (I-131) "NP-59": concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Absorbed dose to the human adrenals from iodomethylnorcholesterol (I-131) NP-59: concise communication (Journal Article) | OSTI.GOV [osti.gov]
- 4. hkjr.org [hkjr.org]
- 5. [131I]6ß-Iodomethyl-19-norcholesterol SPECT/CT for the Lateralization of Mineralocorticoid Overproduction in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Adosterol (NP-59): A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanism, and clinical application of 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, a key radiopharmaceutical for adrenal cortex imaging.
Introduction
Adosterol, also known by its developmental code NP-59, is a radioiodinated cholesterol analog that has played a significant role in the functional imaging of the adrenal cortex. As a structural mimic of cholesterol, the precursor for steroid hormone synthesis, this compound is actively taken up by adrenocortical cells, enabling the visualization and assessment of their function. This technical guide provides a comprehensive overview of the discovery, development, and clinical application of this compound (NP-59), with a focus on its chemical synthesis, mechanism of action, and use in the diagnosis of adrenal disorders, particularly primary aldosteronism.
Discovery and Rationale
The development of this compound in the 1970s was driven by the need for a non-invasive method to evaluate adrenal gland function. The rationale was based on the adrenal cortex's high uptake of cholesterol for steroidogenesis. Early attempts with radiolabeled cholesterol had limitations, leading to the development of cholesterol analogs with improved imaging characteristics. NP-59 emerged as a superior agent due to its higher concentration in the adrenal cortex compared to its predecessors, such as ¹³¹I-19-iodocholesterol.
Chemical Synthesis and Radiochemistry
The radioiodination of the precursor molecule is typically achieved through an isotope exchange reaction with a radioiodide salt, such as sodium iodide-¹³¹I. The resulting radiolabeled this compound (¹³¹I-NP-59) must then be purified and formulated for intravenous administration.
Preclinical Development
Preclinical studies in animal models were crucial in establishing the biodistribution and efficacy of this compound. Studies in rats demonstrated the superior adrenal uptake of NP-59 compared to earlier radiolabeled cholesterol derivatives.
Table 1: Preclinical Biodistribution of ¹²⁵I-labeled this compound (NP-59) vs. ¹²⁵I-19-Iodocholesterol in Rats
| Time Point | Adrenal Gland Uptake (% dose/g) - NP-59 | Adrenal Gland Uptake (% dose/g) - 19-Iodocholesterol |
| 24 hours | At least 18 times higher | Baseline |
| 72 hours | 50 times higher | Baseline |
Data adapted from comparative studies in rats.
Mechanism of Action and Signaling Pathway
The uptake of this compound by adrenocortical cells is mediated by the same pathway as cholesterol. Circulating NP-59, bound to low-density lipoproteins (LDL), is recognized and internalized via the LDL receptor. Inside the cell, unlike cholesterol which is metabolized, this compound is primarily esterified and stored in lipid droplets. This intracellular trapping mechanism is key to its retention and allows for delayed imaging.
Clinical Application and Experimental Protocols
This compound (NP-59) scintigraphy is primarily used in the differential diagnosis of adrenal hyperfunction, particularly in primary aldosteronism to distinguish between a unilateral adenoma and bilateral hyperplasia.
Experimental Protocol: this compound (NP-59) Adrenal Scintigraphy
-
Patient Preparation:
-
Dexamethasone Suppression: To suppress ACTH-dependent uptake in normal adrenal tissue and enhance the visualization of autonomous adrenal function, patients are administered dexamethasone (typically 1-2 mg/day) for 7 days prior to and during the imaging period.
-
Thyroid Blockade: To prevent the uptake of free radioiodide by the thyroid gland, patients are given a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before the injection of NP-59 and continuing for the duration of the study.
-
-
Radiopharmaceutical Administration:
-
A sterile, pyrogen-free solution of ¹³¹I-Adosterol (NP-59) is administered intravenously. The typical adult dose is 37 MBq (1 mCi).
-
-
Imaging:
-
Scintigraphic images are acquired using a gamma camera equipped with a high-energy collimator.
-
Planar and SPECT/CT imaging of the adrenal glands are typically performed at 48, 72, and sometimes 120 hours post-injection. SPECT/CT is valuable for better anatomical localization of uptake.
-
-
Image Interpretation:
-
Normal: Symmetrical, faint uptake in both adrenal glands, usually not well-visualized until day 5 or later.
-
Unilateral Aldosteronoma: Early and intense unilateral uptake of the tracer.
-
Bilateral Adrenal Hyperplasia: Early and bilateral uptake, which may be symmetrical or asymmetrical.
-
Dosimetry
The radiation absorbed dose from ¹³¹I-NP-59 is an important consideration. The adrenal glands receive the highest dose.
Table 2: Estimated Absorbed Radiation Dose of ¹³¹I-Adosterol (NP-59)
| Organ | Absorbed Dose (rads/mCi) - Patients without Adrenal Disease | Absorbed Dose (rads/mCi) - Patients with Cushing's Disease |
| Adrenals | 25 | 57 |
Data based on measurements in human subjects.
Clinical Performance
The diagnostic accuracy of this compound (NP-59) scintigraphy has been evaluated in various clinical settings. A notable application is in predicting the genetic status of aldosterone-producing adenomas.
Table 3: Diagnostic Performance of ¹³¹I-Adosterol (NP-59) Scintigraphy in Predicting KCNJ5 Mutation in Patients with Primary Aldosteronism
| Parameter | Adrenal to Liver Ratio (ALR) Cutoff: 2.10 | Lesion to Contralateral Ratio (CON) Cutoff: 1.95 |
| Sensitivity | 85% | 45% |
| Specificity | 57% | 93% |
| Positive Predictive Value | 49% | 75% |
| Negative Predictive Value | 89% | 78% |
| Accuracy | 66% | 77% |
Data from a study of 62 patients with primary aldosteronism.[1]
Logical Relationships in Development
The development of this compound (NP-59) followed a logical progression from conceptualization to clinical use.
Limitations and Future Directions
Despite its utility, this compound (NP-59) has limitations, including the suboptimal imaging characteristics of ¹³¹I, which leads to relatively high radiation exposure and lower resolution images. The multi-day imaging protocol can also be inconvenient for patients.
Future research is focused on developing cholesterol analogs labeled with positron-emitting radionuclides, such as fluorine-18, for PET imaging. These next-generation agents promise improved image quality, lower radiation doses, and a more streamlined imaging workflow.
Conclusion
This compound (NP-59) has been a valuable tool in nuclear medicine for the functional assessment of the adrenal cortex. Its development was a significant advancement in the non-invasive diagnosis of adrenal disorders. While newer imaging modalities and radiotracers are emerging, a thorough understanding of the discovery, development, and clinical application of this compound provides a strong foundation for researchers and clinicians in the field of endocrine imaging.
Binding Affinity
While the uptake of this compound is known to be mediated by the LDL receptor, specific quantitative data on the binding affinity (e.g., Kd value) of NP-59 to the LDL receptor is not extensively reported in publicly available literature. The high adrenal uptake observed in preclinical and clinical studies, however, strongly suggests a high affinity and efficient internalization process analogous to that of native LDL-cholesterol. Further research to quantify this interaction would be a valuable addition to the understanding of its molecular pharmacology.
References
The Gateway to Steroidogenesis: A Technical Guide to Cholesterol Uptake in Adrenocortical Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of steroid hormones in the adrenal cortex is fundamentally dependent on a steady supply of cholesterol. This technical guide provides an in-depth exploration of the cellular uptake pathways of cholesterol, the primary precursor for all steroidogenesis, in adrenocortical cells. While the term "Adosterol" was specified, a comprehensive review of scientific literature indicates that this is not a standard term. The core focus of research in this field is on the mechanisms of cholesterol uptake. This document will detail the predominant pathways, present quantitative data on their kinetics, provide comprehensive experimental protocols for their study, and visualize the associated molecular processes.
Adrenocortical cells have evolved sophisticated mechanisms to acquire cholesterol from circulating lipoproteins. The two principal pathways are:
-
Selective High-Density Lipoprotein (HDL) Cholesteryl Ester Uptake: Mediated by the Scavenger Receptor Class B Type I (SR-B1), this pathway allows for the direct transfer of cholesteryl esters from HDL particles into the cell without the internalization of the lipoprotein particle itself. This is the dominant pathway in rodent models.
-
Receptor-Mediated Endocytosis of Low-Density Lipoprotein (LDL): Involving the LDL receptor (LDLR), this classic pathway encompasses the binding, internalization, and lysosomal degradation of the entire LDL particle to release free cholesterol. This pathway is considered more prominent in humans.
Understanding these pathways is critical for research into adrenal physiology, steroid-related disorders, and the development of therapeutics targeting steroid hormone production.
Data Presentation: Kinetics of Cholesterol Uptake
The efficiency of cholesterol uptake can be quantified by Michaelis-Menten kinetics, which describe the relationship between the concentration of the lipoprotein substrate and the rate of uptake.
| Uptake Pathway | Cell Line | Lipoprotein | Kinetic Parameter | Value | Reference |
| SR-B1 Mediated | Murine Adrenal Y1-BS1 | HDL | Km (HDL-CE selective uptake) | 4.5 ± 1.5 µg/mL | [1] |
| Murine Adrenal Y1-BS1 | HDL | Kd (High-affinity HDL binding) | 8.7 ± 4.7 µg/mL | [1] | |
| Rat Adrenal Cells | HDL | ½ Vmax (High-affinity uptake) | 16 µg/mL | ||
| LDL Receptor Mediated | Human Hepatoma Hep-G2* | LDL | Total LDL Receptors | ~154 fmol/mg cell protein | [2] |
| Murine Adrenal Y-1 | LDL | Receptor-mediated uptake | High-affinity process demonstrated | [3] |
Cellular Uptake Pathways of Cholesterol
The following diagrams illustrate the primary mechanisms by which adrenocortical cells acquire cholesterol.
SR-B1 Mediated Selective Uptake of HDL-Cholesteryl Esters
This pathway is characterized by the direct transfer of lipids from HDL to the cell membrane.
Caption: SR-B1 mediated selective uptake of HDL-cholesteryl esters.
LDL Receptor-Mediated Endocytosis
This pathway involves the internalization of the entire LDL particle.
Caption: LDL receptor-mediated endocytosis pathway.
Experimental Protocols
Radiolabeled HDL-Cholesteryl Ester Selective Uptake Assay
This protocol is adapted from methodologies used to study SR-B1 function in adrenocortical cells.
Objective: To quantify the selective uptake of cholesteryl esters from HDL.
Materials:
-
Y1-BS1 murine adrenocortical cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
DMEM with 0.1% bovine serum albumin (BSA)
-
Human or rat HDL
-
[3H]-cholesteryl oleate
-
Unlabeled cholesteryl oleate
-
125Iodine
-
Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
-
Gamma counter
Methodology:
-
Preparation of Labeled HDL:
-
Prepare HDL labeled with [3H]-cholesteryl oleate as the tracer for the lipid component and 125I as the tracer for the apolipoprotein component. This dual-labeling allows for the differentiation between the uptake of the lipid and the entire particle.
-
-
Cell Culture:
-
Culture Y1-BS1 cells in DMEM with 10% FBS until confluent.
-
For experiments, switch to DMEM with 0.1% BSA and incubate for 24-48 hours to upregulate lipoprotein receptors.
-
-
Uptake Assay:
-
Incubate the cells with varying concentrations of dual-labeled HDL in DMEM with 0.1% BSA at 37°C for a specified time (e.g., 2-4 hours).
-
To determine non-specific uptake, include a set of wells with a large excess (e.g., 50-fold) of unlabeled HDL.
-
-
Cell Lysis and Measurement:
-
After incubation, wash the cells extensively with ice-cold PBS to remove unbound HDL.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the 3H content of the cell lysate using a scintillation counter to quantify the amount of cholesteryl ester taken up.
-
Measure the 125I content using a gamma counter to quantify the amount of HDL protein associated with or internalized by the cells.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Selective uptake is determined by the excess accumulation of [3H]-cholesteryl ester relative to the 125I-labeled protein.
-
Plot the rate of uptake against the HDL concentration to determine Km and Vmax using non-linear regression analysis.
-
Caption: Workflow for radiolabeled HDL selective uptake assay.
Fluorescently-Labeled LDL Uptake Assay
This protocol provides a method to visualize and quantify LDL endocytosis using fluorescently-labeled cholesterol analogs.
Objective: To measure the uptake of LDL via the endocytic pathway.
Materials:
-
NCI-H295R human adrenocortical carcinoma cells
-
Appropriate cell culture medium (e.g., DMEM/F12 with supplements)
-
Lipoprotein-deficient serum (LPDS)
-
LDL
-
NBD-cholesterol (or other fluorescent cholesterol analog)
-
Fluorescence microscope or plate reader
-
PBS
Methodology:
-
Preparation of Fluorescent LDL:
-
Incorporate NBD-cholesterol into LDL particles according to established protocols.
-
-
Cell Culture:
-
Culture NCI-H295R cells in their recommended growth medium.
-
To upregulate LDL receptors, pre-incubate the cells in medium containing LPDS for 24-48 hours prior to the assay.
-
-
Uptake Assay:
-
Incubate the cells with medium containing fluorescently-labeled LDL at 37°C.
-
For kinetic studies, use a range of LDL concentrations and measure uptake at different time points.
-
Include control wells with a large excess of unlabeled LDL to determine non-specific uptake.
-
-
Visualization and Quantification:
-
After incubation, wash the cells with PBS.
-
For qualitative analysis, visualize the cellular uptake of the fluorescent LDL using a fluorescence microscope.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader (excitation/emission maxima for NBD are ~465/535 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the non-specific uptake wells from the total uptake wells to get the specific uptake.
-
Generate a standard curve using known concentrations of the fluorescent LDL to convert fluorescence units to the amount of LDL taken up.
-
Analyze the kinetic data to estimate uptake parameters.
-
Caption: Workflow for fluorescently-labeled LDL uptake assay.
Conclusion
The uptake of cholesterol by adrenocortical cells is a critical, highly regulated process that provides the necessary substrate for steroid hormone synthesis. The two major pathways, SR-B1-mediated selective uptake and LDLR-mediated endocytosis, exhibit different kinetics and are of varying importance across species. The methodologies detailed in this guide provide a framework for the quantitative and qualitative assessment of these pathways. A thorough understanding of these mechanisms is paramount for advancing our knowledge of adrenal function and for the development of novel therapeutic strategies for a range of endocrine and metabolic diseases.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Kinetics of low-density lipoprotein receptor activity in Hep-G2 cells: derivation and validation of a Briggs-Haldane-based kinetic model for evaluating receptor-mediated endocytotic processes in which receptors recycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Molecular Bedrock of Cholesterol Accumulation in Adrenal Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the molecular mechanisms governing the accumulation and utilization of cholesterol, the fundamental precursor for steroid hormone synthesis, within the adrenal glands. It provides a comprehensive overview of the key pathways, transport proteins, and enzymatic processes, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Cholesterol Homeostasis in the Adrenal Cortex: A Dual-Pronged Approach
The adrenal cortex maintains a substantial reservoir of cholesterol to meet the demands of steroidogenesis. This is achieved through two primary mechanisms: the uptake of circulating lipoproteins and de novo synthesis.
Lipoprotein-Mediated Cholesterol Uptake
The adrenal glands are highly vascularized and avidly sequester cholesterol from circulating lipoproteins, primarily Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL).
-
Low-Density Lipoprotein (LDL) Pathway: The uptake of LDL cholesterol is mediated by the LDL receptor (LDLR) . This process involves receptor-mediated endocytosis, where the binding of LDL particles to the LDLR triggers their internalization into clathrin-coated vesicles. These vesicles then fuse with lysosomes, leading to the hydrolysis of cholesteryl esters and the release of free cholesterol into the cytoplasm.
-
High-Density Lipoprotein (HDL) Pathway: The adrenal glands, particularly in rodents, utilize HDL as a major source of cholesterol. The key protein in this pathway is the Scavenger Receptor Class B Type I (SR-BI) . Unlike the endocytic pathway of the LDLR, SR-BI facilitates the selective uptake of cholesteryl esters from HDL particles without internalizing the entire lipoprotein particle.
De Novo Cholesterol Synthesis
Adrenal cells also possess the enzymatic machinery for the de novo synthesis of cholesterol from acetyl-CoA. This pathway is regulated by the intracellular cholesterol concentration through a negative feedback mechanism involving the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
Quantitative Insights into Adrenal Cholesterol Dynamics
The relative contribution of lipoprotein uptake versus de novo synthesis to the adrenal cholesterol pool varies across species. The following table summarizes key quantitative data on cholesterol uptake and synthesis in the adrenal glands.
| Parameter | Species | Value | Reference |
| Cholesterol Uptake from HDL | Rat | 2-3 times greater than from LDL | [1] |
| Cholesterol Uptake from LDL | Rabbit | 227 µg/h per g of adrenal gland | [2] |
| Rat | 18 µg/h per g of adrenal gland | [2] | |
| Hamster | 6 µg/h per g of adrenal gland | [2] | |
| De Novo Cholesterol Synthesis | Hamster | 59 µg/h per g of adrenal gland | [2] |
| Rabbit | 29 µg/h per g of adrenal gland | [2] | |
| Rat | 2.4 µg/h per g of adrenal gland | [2] | |
| Effect of ACTH on Cholesterol Uptake | Rat | Increased transfer from HDL, no effect on LDL | [1] |
| Steroid Secretion from LDL-derived Cholesterol | Mouse (cultured cells) | >75% of secreted steroid | [3] |
The Central Role of ACTH in Regulating Cholesterol Flux
Adrenocorticotropic hormone (ACTH), secreted by the anterior pituitary, is the primary physiological stimulator of adrenal steroidogenesis. Its effects on cholesterol accumulation are multifaceted and crucial for a sustained steroidogenic response.
ACTH Signaling Pathway
ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor on the surface of adrenal cortical cells. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, leading to both acute and chronic effects on steroidogenesis.
Intracellular Cholesterol Trafficking: The Rate-Limiting Step
Once cholesterol is available in the cytoplasm, it must be transported to the inner mitochondrial membrane, where the first and rate-limiting step of steroidogenesis occurs.
Steroidogenic Acute Regulatory (StAR) Protein
The transport of cholesterol from the outer to the inner mitochondrial membrane is the true rate-limiting step in steroid hormone production and is critically dependent on the Steroidogenic Acute Regulatory (StAR) protein . ACTH stimulation rapidly increases the synthesis and activity of StAR. Mutations in the StAR gene lead to a severe and rare disorder called congenital lipoid adrenal hyperplasia, characterized by a profound impairment of steroidogenesis.
The precise mechanism of StAR action is still under investigation, but it is believed to act on the outer mitochondrial membrane, possibly in concert with other proteins, to facilitate the movement of cholesterol to the inner membrane.
The Initiating Enzymatic Step: P450scc
Located on the matrix side of the inner mitochondrial membrane, cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1, catalyzes the conversion of cholesterol to pregnenolone. This is the first committed step in the synthesis of all steroid hormones. The reaction involves three sequential monooxygenase reactions, requiring NADPH and two electron transfer proteins, adrenodoxin reductase and adrenodoxin.
Detailed Experimental Protocols
Isolation and Culture of Primary Adrenal Cortical Cells
This protocol describes the isolation of adrenal cortical cells from mice for in vitro studies.[1][2][4][5][6]
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Digestion solution: 1.8 mg/ml collagenase, 10 mg/ml Bovine Serum Albumin (BSA), 0.18 mg/ml DNase in PBS
-
Culture medium: DMEM/F12 with 10% Fetal Bovine Serum (FBS), 1% antibiotic-antimycotic solution, 1% L-glutamine, and 20 ng/ml basic Fibroblast Growth Factor (bFGF)
-
Ultra-low-attachment surface plates
-
-
Procedure:
-
Excise adrenal glands from mice and place them in ice-cold PBS.
-
Carefully remove surrounding fat tissue and separate the cortex from the medulla under a dissecting microscope.
-
Pool the cortical tissues and pellet them by centrifugation at 350 x g for 5 minutes.
-
Resuspend the pellet in the digestion solution and incubate for 20 minutes at 37°C with shaking.
-
Stop the digestion by washing the cells twice with PBS.
-
Resuspend the cells in culture medium and plate them on ultra-low-attachment surface plates.
-
Culture the cells at 37°C in a humidified atmosphere of 95% O2 and 5% CO2.
-
Radiolabeled Cholesterol Uptake Assay
This protocol outlines a method to quantify the uptake of cholesterol from lipoproteins into cultured adrenal cells.[7]
-
Materials:
-
Cultured adrenal cells
-
Radiolabeled cholesterol (e.g., [³H]cholesterol)
-
Lipoproteins (LDL or HDL)
-
Serum-free culture medium
-
Scintillation counter
-
-
Procedure:
-
Label lipoproteins with [³H]cholesterol.
-
Plate adrenal cells in multi-well plates and allow them to adhere.
-
Incubate the cells with the radiolabeled lipoproteins in serum-free medium for a defined period (e.g., 2-4 hours) at 37°C.
-
Wash the cells extensively with ice-cold PBS to remove unbound lipoproteins.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the cholesterol uptake.
-
Steroid Hormone Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive method for measuring the concentration of steroid hormones in culture medium or plasma.[8][9][10]
-
Materials:
-
Sample containing the steroid hormone of interest
-
Radiolabeled steroid hormone (e.g., with ¹²⁵I)
-
Specific antibody against the steroid hormone
-
Standard solutions of the steroid hormone with known concentrations
-
Precipitating agent (e.g., second antibody or charcoal)
-
Gamma counter
-
-
Procedure:
-
A known amount of radiolabeled hormone is mixed with a known amount of specific antibody.
-
The sample or standard is added to the mixture. The unlabeled hormone in the sample/standard competes with the radiolabeled hormone for binding to the antibody.
-
After incubation, the antibody-bound hormone is separated from the free hormone using a precipitating agent.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.
-
The concentration of the hormone in the sample is determined by interpolating its radioactivity value on the standard curve.
-
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins, such as StAR or LDLR.[11][12][13][14][15]
-
Materials:
-
Adrenal cell or tissue lysate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse adrenal cells or tissues to extract total protein. Determine the protein concentration of the lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.
-
Conclusion
The accumulation of cholesterol in the adrenal glands is a tightly regulated process involving a sophisticated interplay of lipoprotein uptake, de novo synthesis, and intracellular trafficking. A thorough understanding of the molecular players and pathways, as detailed in this guide, is paramount for researchers and drug development professionals aiming to modulate adrenal steroidogenesis for therapeutic purposes. The provided experimental protocols offer a practical framework for investigating these complex mechanisms in a laboratory setting.
References
- 1. 2.2. Isolation and culture of adrenal cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Isolation and in vitro cultivation of adrenal cells from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. addgene.org [addgene.org]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Adosterol (NP-59) in Nuclear Medicine: A Technical Guide to Adrenal Scintigraphy
An in-depth guide for researchers, scientists, and drug development professionals on the application of Adosterol ([131I]6ß-iodomethyl-19-norcholesterol) in the functional assessment of the adrenal cortex.
This compound, also known as NP-59, is a radiolabeled cholesterol analog that has been a cornerstone in nuclear medicine for the functional imaging of the adrenal cortex. Its ability to localize in steroid-hormone-synthesizing tissues allows for the non-invasive evaluation of various adrenal disorders, providing crucial information for diagnosis and treatment planning. This technical guide provides a comprehensive review of this compound's role in nuclear medicine, detailing its mechanism of action, experimental protocols, and clinical applications, with a focus on quantitative data and visual representations of key processes.
Mechanism of Action
This compound's utility as an imaging agent is predicated on its structural similarity to cholesterol, the precursor for all steroid hormones. Functioning adrenal cortical tissue actively takes up cholesterol from circulation to synthesize hormones such as cortisol, aldosterone, and androgens. Once administered, [131I]6ß-iodomethyl-19-norcholesterol is "trapped" within the adrenal cortex.[1] Unlike native cholesterol, this compound is not significantly metabolized, leading to its accumulation and enabling visualization through scintigraphy.[1] This uptake is a direct marker of the functional activity of the adrenal tissue.
Clinical Applications and Diagnostic Accuracy
Adrenal scintigraphy with this compound is a valuable tool in the differential diagnosis of several adrenal pathologies, particularly in Cushing's syndrome, primary aldosteronism, and hyperandrogenism.[2][3][4] The diagnostic accuracy of this compound scintigraphy can be high, though it varies depending on the condition being investigated.[2]
Quantitative Data on Diagnostic Performance
The following tables summarize the diagnostic accuracy of this compound (NP-59) scintigraphy in various clinical contexts as reported in the literature.
| Cushing's Syndrome | Diagnostic Accuracy | Reference |
| Overall Accuracy | 100% | [2] |
| Primary Aldosteronism | Sensitivity | Specificity | Positive Predictive Value | Overall Accuracy | Reference |
| For Unilateral Aldosteronoma Detection | 83.3% | - | 92.3% | 71% | [5] |
| With SPECT/CT | 85.0% | - | 89.5% | 77.4% | [5][6] |
| AUC of ROC Curve | - | - | - | 0.812 | [5] |
| Hyperandrogenism | Diagnostic Accuracy | Reference | | :--- | :--- | :--- | :--- | | Overall Accuracy | 100% |[2] |
| Euadrenal Tumors | Diagnostic Accuracy | Reference |
| Overall Accuracy | 75% | [2] |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and interpretable this compound scintigraphy results. The following outlines a typical experimental workflow.
Patient Preparation
-
Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, patients are administered a saturated solution of potassium iodide (e.g., Lugol's solution), typically starting one day before the tracer injection and continuing for two weeks.[7]
-
Medication Review: Certain medications can interfere with this compound uptake and must be discontinued prior to the study. These include oral contraceptives, diuretics, beta-blockers, and corticosteroids.[1] Spironolactone, in particular, should be stopped at least six weeks before the scan as it can cause increased adrenal uptake.[1]
-
Dexamethasone Suppression: For the investigation of primary aldosteronism and hyperandrogenism, dexamethasone suppression is employed.[1][5] This suppresses the pituitary-adrenal axis, reducing this compound uptake in normal cortisol-producing tissue and enhancing the visualization of aldosterone or androgen-producing tumors. A common regimen is 4 mg of dexamethasone daily, starting one week before the radiopharmaceutical administration and continuing throughout the imaging period.[1][8]
Radiopharmaceutical Administration and Imaging
-
Dosage: The suggested activity of [131I]6ß-iodomethyl-19-norcholesterol to administer is approximately 20 MBq (1 mCi).[1][7]
-
Imaging Acquisition: Scans are typically performed using a gamma camera. Imaging is conducted on multiple days post-injection to assess the dynamics of tracer uptake and washout. Standard imaging time points are often on the 3rd, 5th, 6th, or 8th day after tracer administration.[1][3][7] For studies with dexamethasone suppression, daily imaging may be performed from day 2 until the adrenal glands are clearly visualized.[1] SPECT/CT imaging can be used to improve the localization of adrenal lesions.[5][8]
Visualizing Key Processes with Graphviz
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Interpretation and Pitfalls
The interpretation of this compound scans requires careful consideration of the clinical context and adherence to standardized protocols. For instance, in Cushing's syndrome, an adrenal adenoma will typically show intense unilateral uptake with suppression of the contralateral gland, while bilateral hyperplasia will demonstrate bilateral uptake.[3] In primary aldosteronism, following dexamethasone suppression, an aldosterone-producing adenoma will appear as a focus of unilateral uptake.[3] It is important to be aware of potential pitfalls, such as interfering medications and the possibility of adrenal remnants in post-adrenalectomy patients, which can also be visualized with this compound.[4] The quality of the scan can also vary, with images obtained on day 6 sometimes being superior to those on day 13.[4]
References
- 1. European Nuclear Medicine Guide [nucmed-guide.app]
- 2. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenal scintigraphy using 131I-Adosterol [inis.iaea.org]
- 4. Adrenal scintigraphy with 131-I-adosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of radiologists in the diagnosis and management of adrenal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.de]
- 8. dovepress.com [dovepress.com]
Methodological & Application
Adosterol Scintigraphy: A Detailed Protocol for Investigating Primary Aldosteronism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Adosterol (¹³¹I-6β-iodomethyl-19-norcholesterol, NP-59) scintigraphy in the evaluation of primary aldosteronism (PA). This functional imaging technique is a valuable tool for differentiating between unilateral aldosterone-producing adenomas (APAs) and bilateral adrenal hyperplasia (BAH), a critical step in determining the appropriate treatment strategy—surgical intervention for unilateral disease versus medical management for bilateral conditions.
Introduction
Primary aldosteronism is the most common cause of secondary hypertension. The overproduction of aldosterone can be due to a solitary adenoma or bilateral hyperplasia of the adrenal glands. While adrenal venous sampling (AVS) is considered the gold standard for lateralization, it is an invasive and technically demanding procedure. This compound scintigraphy, particularly with dexamethasone suppression, offers a non-invasive alternative for assessing the functional status of the adrenal cortex. NP-59, a radiolabeled cholesterol analog, is taken up by adrenal cortical tissue, and its distribution provides a map of adrenal function. Dexamethasone is administered to suppress ACTH-dependent cortisol production in normal adrenal tissue, thereby enhancing the visualization of autonomous aldosterone-secreting lesions.
Data Presentation
The diagnostic performance of this compound (NP-59) scintigraphy can vary depending on the specific protocol and patient population. The following tables summarize key quantitative data from published studies.
Table 1: Diagnostic Accuracy of this compound (NP-59) Scintigraphy for Primary Aldosteronism Subtype
| Study Metric | Planar Scintigraphy | SPECT/CT | Source(s) |
| Sensitivity | 83.3% - 85.4% | 82% - 85.0% | [1][2][3] |
| Specificity | 44.4% | 60.0% | [1] |
| Positive Predictive Value (PPV) | 92.3% - 97.6% | 89.5% | [1][3] |
| Area Under the Curve (AUC) of ROC | 0.812 | Not widely reported | [4] |
Table 2: Semi-Quantitative Analysis in this compound (NP-59) Scintigraphy
| Parameter | Description | Typical Cutoff for Predicting KCNJ5 Mutation | Source(s) |
| Adrenal to Liver Ratio (ALR) | Maximal count of the adrenal lesion divided by the mean count of the liver. | 2.10 | [5][6] |
| Lesion to Contralateral Ratio (CON) | Maximal count of the adrenal lesion divided by the maximal count of the contralateral adrenal gland. | 1.95 | [5][6] |
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for accurate this compound scintigraphy results.
-
Medication Review and Discontinuation:
-
Certain medications can interfere with NP-59 uptake. Spironolactone should be discontinued for at least 6 weeks prior to the study.[7]
-
Other medications such as oral contraceptives, dexamethasone, diuretics, propranolol, ketoconazole, and cholestyramine should be stopped for at least 48 hours before the investigation.[7]
-
-
Thyroid Blockade:
-
Dexamethasone Suppression:
-
Dexamethasone is administered to suppress ACTH-dependent uptake of NP-59 in normal adrenal tissue.[10] Several protocols exist:
-
Protocol A (Standard Dose): 4 mg/day of oral dexamethasone (1 mg, 4 times daily) starting 7 days before and continuing for 5 days after NP-59 injection.[8][9]
-
Protocol B (Higher Dose): 8 mg/day of oral dexamethasone for a total of 8 days, with NP-59 injection on the 4th day.[5]
-
Protocol C (Lower Dose): 2 mg/day of oral dexamethasone (1 mg every 12 hours) starting 3 days before and continuing for 7 days after NP-59 injection.[4]
-
-
Radiopharmaceutical Administration
-
Radiopharmaceutical: ¹³¹I-6β-iodomethyl-19-norcholesterol (this compound/NP-59).
-
Dose: 37 MBq (1 mCi) administered via slow intravenous injection.[5][9]
Imaging Protocol
-
Imaging Equipment: A gamma camera equipped with a high-energy collimator. SPECT/CT capability is highly recommended for improved lesion localization and diagnostic accuracy.[1][2]
-
Patient Positioning: The patient is positioned supine for posterior acquisitions, with the gamma camera centered at the level of the twelfth thoracic vertebra.[7]
-
Acquisition Timing:
-
Planar or whole-body scintigraphy is typically performed at 72, 96, and 120 hours post-injection.[8][9]
-
Some protocols suggest daily recordings starting from day 2 until the adrenal glands are clearly visualized, particularly with dexamethasone suppression.[7] Early visualization (before day 5) is indicative of adrenal hyperfunction.[10]
-
SPECT or SPECT/CT is often performed on the fourth or sixth day after injection.[9]
-
-
Image Analysis and Interpretation:
-
Unilateral Uptake: Early and focal uptake in one adrenal gland before the fifth day post-injection is indicative of an aldosterone-producing adenoma.[10]
-
Bilateral Uptake: Symmetrical or asymmetrical bilateral uptake before the fifth day suggests bilateral adrenal hyperplasia.[10][11]
-
No Uptake: The absence of significant adrenal uptake may be seen in some cases.
-
Semi-Quantitative Analysis: If SPECT/CT is performed, regions of interest (ROIs) can be drawn over the adrenal lesion, the contralateral adrenal gland, and the liver to calculate the Adrenal to Liver Ratio (ALR) and the Lesion to Contralateral Ratio (CON).[5][6]
-
Visualizations
References
- 1. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP-59 Scintigraphy for Primary Aldosteronism Lateralization in a Patient With Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive adrenal imaging in primary aldosteronism. Sensitivity and positive predictive value of radiocholesterol scintigraphy, CT scan and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of screening for primary aldosteronism by adrenocortical scintigraphy without discontinuing antihypertensive medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Nuclear imaging in the diagnosis of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. richtlijnendatabase.nl [richtlijnendatabase.nl]
Dexamethasone Suppression Protocol for Adosterol Scintigraphy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dexamethasone suppression in conjunction with Adosterol (131I-iodomethyl-19-norcholesterol or NP-59) scintigraphy. This combination is a critical diagnostic tool in the evaluation of adrenal cortical function, particularly in the differential diagnosis of primary aldosteronism and other forms of adrenal hyperfunction.
Introduction
This compound, a radiolabeled cholesterol analog, is taken up by adrenal cortical tissue, providing a non-invasive method to visualize and assess its function. The uptake of this compound is partially dependent on adrenocorticotropic hormone (ACTH).[1] Dexamethasone, a potent synthetic glucocorticoid, is administered to suppress endogenous ACTH production from the pituitary gland. This suppression enhances the functional distinction between ACTH-dependent and ACTH-independent adrenal tissue. In the context of primary aldosteronism, this technique helps to differentiate between an aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH), which is crucial for determining the appropriate treatment strategy—surgical intervention for unilateral adenomas versus medical management for bilateral hyperplasia.
Principle of the Method
The rationale behind the dexamethasone suppression this compound scan lies in the differential regulation of cholesterol uptake in various parts of the adrenal cortex. The zona fasciculata and zona reticularis are primarily under the control of ACTH, while the zona glomerulosa, responsible for aldosterone production, is mainly regulated by the renin-angiotensin system.[1] By administering dexamethasone, the ACTH-dependent uptake of this compound in the normal and hyperplastic zona fasciculata and reticularis is suppressed. This allows for the preferential visualization of adrenal tissue with autonomous function, such as an aldosterone-producing adenoma, which continues to take up this compound independently of ACTH.
Data Presentation
The following tables summarize quantitative data related to the dexamethasone suppression this compound scan protocol, providing expected outcomes for cortisol suppression and this compound uptake in various clinical scenarios.
Table 1: Dexamethasone Suppression Protocols
| Protocol Name | Dexamethasone Dosage | Duration of Administration |
| Standard Suppression | 1 mg, four times daily | Start 7 days prior to this compound injection and continue for 5 days post-injection.[2][3][4] |
| Alternative Suppression 1 | 2 mg, twice daily | Start 3 days prior to this compound injection and continue for 7 days post-injection.[5] |
| Alternative Suppression 2 | 4 mg, once daily | Start 7 days prior to this compound injection and continue throughout the imaging period.[6] |
Table 2: Expected Cortisol Suppression with Dexamethasone
| Condition | Low-Dose Dexamethasone (1 mg) | High-Dose Dexamethasone (8 mg) |
| Normal Response | Plasma cortisol < 5 mcg/dL | Plasma cortisol < 5 mcg/dL |
| Cushing's Disease (Pituitary Adenoma) | No suppression | Suppression of cortisol |
| Adrenal Adenoma/Carcinoma | No suppression | No suppression |
| Ectopic ACTH-producing Tumor | No suppression | No suppression |
Table 3: Interpretation of this compound (NP-59) Scan Findings with Dexamethasone Suppression
| Scan Finding | Interpretation | Associated Condition(s) |
| Early unilateral uptake (<5 days) | Indicates autonomous adrenal function. | Aldosterone-Producing Adenoma (APA) |
| Early bilateral uptake (<5 days) | Suggests bilateral autonomous function. | Bilateral Adrenal Hyperplasia (BAH) |
| Symmetrical, faint uptake after day 5 | Normal suppressed adrenal glands. | Normal Response |
| No significant uptake | May indicate a non-functioning adenoma or a very small adenoma. | Adrenal incidentaloma, small APA |
Table 4: Quantitative Adrenal Uptake of 131I-NP-59
| Condition | Mean Adrenal Gland Uptake (% of administered dose) | Notes |
| Normal Subjects | 0.33 ± 0.02% | Uptake is typically symmetrical. |
| Cushing's Syndrome (ACTH-dependent) | 0.74 ± 0.18% (range, 0.21-2.02%) | Uptake correlates with 24-h urinary free cortisol excretion.[7] |
| Cushing's Syndrome (ACTH-independent) & Ectopic ACTH | 1.18 ± 0.08% (range, 0.74-2.02%) | Highest uptake values are observed in these conditions.[7] |
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, including its risks and benefits.
-
Medication Review: Discontinue medications that can interfere with the test for at least 4 weeks prior to the procedure. These may include spironolactone, eplerenone, amiloride, triamterene, potassium-wasting diuretics, and beta-blockers. A detailed medication history should be taken.
-
Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, administer a thyroid-blocking agent. A common protocol is the oral administration of Lugol's solution (5 drops daily) starting 3 days before the this compound injection and continuing until the end of the imaging period.[2]
-
Dexamethasone Suppression: Initiate the chosen dexamethasone suppression protocol (refer to Table 1). It is crucial for the patient to adhere strictly to the prescribed regimen.
This compound (NP-59) Administration and Imaging
-
Radiopharmaceutical Administration: Administer approximately 1.0-1.5 mCi (37-56 MBq) of 131I-iodomethyl-19-norcholesterol (this compound/NP-59) via slow intravenous injection.
-
Imaging Schedule:
-
Begin imaging 2 to 5 days post-injection.[2]
-
Acquire planar anterior and posterior images of the adrenal glands daily or on alternate days for up to 7 days post-injection.
-
Single-photon emission computed tomography (SPECT) or SPECT/CT imaging can be performed to improve localization and differentiate adrenal from extra-adrenal uptake, such as in the bowel or gallbladder.[2][3] SPECT/CT is often performed between days 2 and 5.[2]
-
-
Image Analysis:
-
Qualitatively assess the timing, symmetry, and intensity of radiotracer uptake in the adrenal glands.
-
For quantitative analysis, regions of interest (ROIs) are drawn over the adrenal glands, and the percentage of the administered dose taken up by each gland is calculated.
-
Visualizations
Signaling Pathway of Dexamethasone Suppression and this compound Uptake
Caption: Signaling pathway of dexamethasone suppression and this compound uptake.
Experimental Workflow
Caption: Experimental workflow for the dexamethasone suppression this compound scan.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hkjr.org [hkjr.org]
- 4. dovepress.com [dovepress.com]
- 5. Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism [mdpi.com]
- 6. Frontiers | NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients [frontiersin.org]
- 7. The relationship of adrenal iodomethylnorcholesterol uptake to indices of adrenal cortical function in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Adosterol Uptake Using SPECT/CT: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adosterol (¹³¹I-6-beta-iodomethyl-19-norcholesterol) is a radiolabeled cholesterol analog utilized in nuclear medicine for the functional imaging of the adrenal cortex. As a cholesterol analog, this compound is taken up by adrenocortical cells in a manner that reflects their metabolic activity and capacity for steroidogenesis. Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (SPECT/CT) provides a powerful hybrid imaging modality for the non-invasive quantitative analysis of this compound uptake. This technique allows for the precise anatomical localization and functional characterization of adrenal lesions, aiding in the differential diagnosis of various adrenocortical disorders.
These application notes provide a comprehensive overview of the principles, protocols, and data analysis techniques for the quantitative assessment of this compound uptake using SPECT/CT. The information is intended to guide researchers, scientists, and drug development professionals in the application of this methodology for preclinical and clinical research.
Principles of this compound Uptake and Imaging
This compound uptake in the adrenal cortex is an active process primarily mediated by the low-density lipoprotein (LDL) receptor pathway. Adrenocortical cells, particularly those in hyperfunctioning states, exhibit increased expression of LDL receptors to meet the high demand for cholesterol, the precursor for steroid hormone synthesis. Following intravenous administration, ¹³¹I-Adosterol, as a component of LDL particles, is recognized and internalized by these receptors.
The subsequent intracellular trafficking and retention of the radiotracer within adrenocortical cells allow for their visualization and quantification using SPECT. The fusion of SPECT data with high-resolution anatomical information from CT facilitates accurate localization of this compound uptake within the adrenal glands and helps to differentiate adrenal from extra-adrenal activity.
Quantitative Data on this compound Uptake
The quantitative analysis of this compound uptake can aid in differentiating various adrenal pathologies. The data is often presented as a percentage of the injected dose or as a semi-quantitative score.
| Adrenal Condition | This compound Uptake (% of injected dose) | Semi-Quantitative Score (4-point scale) | Notes |
| Normally Functioning Adrenal Cortex | < 1.0%[1] | 1 | Baseline uptake for comparison. |
| Primary Aldosteronism (Conn's Syndrome) | 1.1% to 1.3%[1] | 2-3 | Typically demonstrates moderate uptake. |
| Cushing's Syndrome (Adrenal Adenoma) | 1.7% to 4.9%[1] | 3-4 | Characterized by high tracer uptake. |
| Hypersecreting Adenomas | Not specified | 2.8 ± 0.5[2] | Significantly higher uptake compared to non-hypersecreting adenomas.[2] |
| Non-hypersecreting Adenomas | Not specified | 2.28 ± 0.6[2] | Lower uptake, potentially reflecting normal hormone synthesis.[2] |
Experimental Protocols
Patient/Animal Preparation Protocol
-
Thyroid Blockade: To prevent uptake of free ¹³¹I by the thyroid gland, a thyroid blocking agent should be administered.
-
Clinical: Saturated solution of potassium iodide (SSKI) or Lugol's solution is typically given orally, starting one day before tracer injection and continuing for several days after.
-
Preclinical: Potassium iodide can be added to the drinking water of animal models.
-
-
Dexamethasone Suppression (for Primary Aldosteronism Imaging): To enhance the visualization of aldosterone-producing adenomas, suppression of the pituitary-adrenal axis is performed.[3]
-
Protocol: Administer dexamethasone (e.g., 0.5 mg orally every 6 hours) for 48 hours prior to and during the imaging period.[4] This suppresses ACTH-dependent cortisol production and this compound uptake in normal and hyperplastic adrenal tissue, making autonomous aldosterone-secreting tumors more conspicuous.
-
-
Medication Review: Certain medications can interfere with this compound uptake. A thorough review and washout period for such medications may be necessary.
¹³¹I-Adosterol Administration Protocol
-
Radiotracer Dose:
-
Clinical: Typically, 18.5 MBq (0.5 mCi) of ¹³¹I-Adosterol is administered intravenously.[5]
-
Preclinical: The dose should be scaled appropriately based on the animal's weight and the imaging system's sensitivity.
-
-
Administration: The radiotracer is injected slowly via a peripheral vein.
SPECT/CT Imaging Protocol
-
Imaging System: A dual-head SPECT/CT scanner equipped with a high-energy collimator is recommended.[5]
-
Imaging Time Points: Imaging is typically performed at multiple time points post-injection to assess the dynamics of uptake and clearance.
-
SPECT Acquisition Parameters:
-
Energy Window: Centered at 364 keV for ¹³¹I with a 20% window.
-
Matrix Size: 128 x 128.[6]
-
Projections: 60 projections over a 360° rotation.
-
Acquisition Time: 25-40 seconds per projection.
-
-
CT Acquisition Parameters:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Tube Voltage: 120 kVp.
-
Reconstruction Thickness: 1.5-3.0 mm.
-
-
Image Reconstruction:
-
SPECT images are reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation (using the CT map), scatter, and collimator-detector response.
-
Quantitative Data Analysis Protocol
-
Image Fusion: The reconstructed SPECT and CT images are fused to allow for precise anatomical correlation of this compound uptake.
-
Region of Interest (ROI) Definition:
-
ROIs are drawn on the fused SPECT/CT images over the adrenal glands (or specific lesions) and a reference organ, typically the liver. Care should be taken to avoid including activity from the gallbladder.
-
-
Calculation of Uptake Metrics:
-
Percentage of Injected Dose (%ID): This requires calibration of the SPECT system to a known amount of radioactivity. The counts within the adrenal ROI are converted to activity and expressed as a percentage of the total injected activity.
-
Semi-Quantitative Ratio: The mean or maximum counts within the adrenal ROI are normalized to the mean counts within the liver ROI. This provides a ratio that can be compared across different studies and subjects.
-
Visualizations
Signaling Pathway of this compound Uptake
Caption: Cellular uptake pathway of ¹³¹I-Adosterol via the LDL receptor.
Experimental Workflow for this compound SPECT/CT
Caption: Experimental workflow for quantitative this compound SPECT/CT analysis.
References
- 1. Clinical application of SPECT in adrenal imaging with iodine-131 6 beta-iodomethyl-19-norcholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative imaging characterization of hypersecreting or nonhypersecreting adrenal adenomas: comparison between iodine-131 norcholesterol uptake and magnetic resonance signal intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone Suppression Test: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.xray.ufl.edu [protocols.xray.ufl.edu]
Application Notes and Protocols for Adosterol SPECT/CT Imaging in Adrenal Adenoma Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adosterol, or [¹³¹I]6β-iodomethyl-19-norcholesterol (also known as NP-59), is a radiolabeled cholesterol analog utilized in single-photon emission computed tomography (SPECT) combined with computed tomography (CT) for the functional imaging of the adrenal cortex. This technique is particularly valuable in the localization of adrenal adenomas, which can be responsible for conditions such as primary aldosteronism. By mimicking the behavior of cholesterol, this compound is taken up by adrenocortical cells, providing a non-invasive method to assess the functional status of adrenal tissue. The addition of CT allows for precise anatomical localization of functional abnormalities identified by SPECT.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound SPECT/CT in research and clinical development settings.
Principle of the Method
The fundamental principle of this compound imaging lies in the physiological pathway of steroid hormone synthesis within the adrenal cortex. Adrenocortical cells utilize cholesterol as a precursor for the synthesis of various steroid hormones.[2][3] this compound, being a cholesterol analog, is transported in the bloodstream bound to low-density lipoproteins (LDL).[2] These LDL-Adosterol complexes bind to LDL receptors on the surface of adrenocortical cells, leading to internalization and esterification of the this compound molecule.[2] Unlike native cholesterol, this compound is not further metabolized into steroid hormones, leading to its accumulation and trapping within functional adrenal cortical tissue.[2][4] The uptake of this compound is influenced by secretagogues such as adrenocorticotropic hormone (ACTH) and angiotensin II, which enhance its accumulation.[2]
In the context of primary aldosteronism, where an adenoma autonomously produces aldosterone, there is typically a high level of this compound uptake within the adenoma. To enhance the specificity of the imaging for aldosterone-producing adenomas, the patient is often administered dexamethasone. Dexamethasone suppresses the pituitary-adrenal axis, reducing ACTH levels and thereby decreasing this compound uptake in normal, ACTH-dependent adrenal tissue (the zona fasciculata and reticularis).[5][6] This suppression accentuates the visibility of autonomously functioning tissue, such as an aldosterone-producing adenoma in the zona glomerulosa, which is primarily regulated by the renin-angiotensin system.[2][3]
Signaling Pathway of this compound Uptake
Caption: Cellular uptake and regulation of this compound in adrenocortical cells.
Experimental Protocols
Patient Preparation Protocol
-
Informed Consent: Obtain written informed consent from the participant after a thorough explanation of the procedure, including potential risks and benefits.
-
Medication Review and Discontinuation:
-
Review all current medications.
-
Discontinue medications that may interfere with this compound uptake. Spironolactone should be stopped for at least 6 weeks prior to the study.[4] Other medications such as oral contraceptives, diuretics, propranolol, ketoconazole, and corticosteroids should be stopped for at least 48 hours.[4]
-
-
Thyroid Blockade:
-
Dexamethasone Suppression (for suspected hyperaldosteronism):
-
Diet and Hydration: No specific dietary restrictions are required. Encourage adequate hydration.
-
Bowel Preparation: To minimize interference from bowel activity, laxatives may be prescribed to accelerate the excretion of this compound metabolites.[2]
This compound SPECT/CT Imaging Workflow
Caption: Workflow for this compound SPECT/CT imaging from patient preparation to reporting.
Radiopharmaceutical Administration
-
Radiopharmaceutical: [¹³¹I]6β-iodomethyl-19-norcholesterol (this compound/NP-59)
-
Dose: 1 mCi/1.73m² (maximum dose of 2 mCi) administered intravenously.[2]
-
Administration: Slow intravenous injection.
SPECT/CT Acquisition Protocol
-
Time Point: Imaging is performed 5 to 7 days after the administration of this compound.
-
Imaging System: A hybrid SPECT/CT scanner equipped with high-energy general-purpose (HEGP) collimators.
-
Patient Positioning: The patient is positioned supine on the imaging table.
-
Planar Imaging (Optional but Recommended):
-
Acquire anterior and posterior static planar images of the abdomen.
-
-
SPECT Acquisition:
-
Energy Window: Centered around the 364 keV photopeak of ¹³¹I.
-
Acquisition Mode: 120 views over 360 degrees.
-
Time per View: 30 seconds.
-
-
CT Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Tube Voltage: 120 kVp
-
Tube Current: 50 mAs (or adjusted based on patient size and institutional protocols)
-
Slice Thickness: 2.5 mm
-
Image Reconstruction Protocol
-
Reconstruction Algorithm: 3D Ordered Subsets Expectation Maximization (OSEM) is the recommended iterative reconstruction algorithm.[7][8]
-
Parameters:
-
Corrections:
-
Attenuation Correction: Performed using the co-registered low-dose CT data.
-
Scatter Correction: An energy window-based method should be employed.
-
-
Image Fusion: The reconstructed SPECT and CT images are fused to provide correlated functional and anatomical information.
Data Presentation and Analysis
Visual Analysis
The fused SPECT/CT images are visually inspected for areas of focal this compound uptake in the adrenal glands. Under dexamethasone suppression, early unilateral uptake (before day 5) is indicative of an aldosterone-producing adenoma, while early bilateral uptake suggests bilateral hyperplasia.[5] The intensity of uptake is typically compared to the background liver activity.
Quantitative Analysis
Quantitative analysis can provide objective measures of this compound uptake, which is valuable for research and longitudinal studies.
-
Region of Interest (ROI) Analysis:
-
On the fused SPECT/CT images, spherical volumes of interest (VOIs) are drawn over the adrenal lesion and the contralateral adrenal gland.
-
A reference ROI is typically drawn over a uniform area of the liver.
-
The maximum and mean counts within each ROI are recorded.
-
-
Semiquantitative Parameters:
-
Adrenal-to-Liver Ratio (ALR): This is calculated by dividing the mean or maximum counts in the adrenal ROI by the mean counts in the liver ROI.
-
Lesion-to-Contralateral Ratio (CON): This is calculated by dividing the mean or maximum counts in the adrenal lesion ROI by the mean or maximum counts in the contralateral adrenal gland ROI.
-
| Parameter | Description | Typical Interpretation in Primary Aldosteronism |
| Visual Uptake | Unilateral focal uptake in one adrenal gland. | Suggestive of an adrenal adenoma. |
| Adrenal-to-Liver Ratio (ALR) | Ratio of tracer uptake in the adrenal lesion to the liver. | An elevated ratio indicates significant tracer accumulation. |
| Lesion-to-Contralateral Ratio (CON) | Ratio of tracer uptake between the suspected adenoma and the contralateral adrenal gland. | A high ratio suggests unilateral hyperfunction. |
Table 1: Qualitative and Semiquantitative Parameters for this compound SPECT/CT Analysis.
| Finding | Sensitivity | Specificity | Reference |
| Detection of Adrenal Adenoma in Primary Hyperaldosteronism | 85% | 95% | [2] |
| Differentiation of Unilateral vs. Bilateral Disease | High | High | [9] |
Table 2: Diagnostic Performance of this compound SPECT/CT.
| Patient Group | Adrenal-to-Liver Ratio (ALR) Cutoff | Lesion-to-Contralateral Ratio (CON) Cutoff | Sensitivity for KCNJ5 Mutation | Specificity for KCNJ5 Mutation | Reference |
| Primary Aldosteronism | 2.10 | 1.95 | 85% (ALR), 45% (CON) | 57% (ALR), 93% (CON) | [10] |
Table 3: Example of Quantitative Analysis in Predicting Genetic Mutations in Primary Aldosteronism.
Conclusion
This compound SPECT/CT is a robust and highly specific imaging modality for the localization of functional adrenal adenomas. The detailed protocols provided in these application notes offer a standardized approach to performing and analyzing these studies. For researchers and professionals in drug development, this compound SPECT/CT can serve as a valuable tool for patient stratification, assessing target engagement of novel therapeutics aimed at adrenal steroidogenesis, and as a biomarker for treatment response. Adherence to standardized protocols is crucial for ensuring the reproducibility and comparability of data across different research studies and clinical trials.
References
- 1. NP-59 Scintigraphy for Primary Aldosteronism Lateralization in a Patient With Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. Adrenal cortex - Wikipedia [en.wikipedia.org]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. researchgate.net [researchgate.net]
- 6. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors | Sowa-Staszczak | Nuclear Medicine Review [journals.viamedica.pl]
- 9. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Aldosterone Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone is a steroid hormone from the mineralocorticoid family, synthesized and secreted by the adrenal cortex. It plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium retention and potassium excretion in the kidneys. This document provides detailed application notes and standardized protocols for the administration of aldosterone in both in vitro and in vivo research settings, based on established scientific literature. The information herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of aldosterone.
Mechanism of Action: Signaling Pathways
Aldosterone exerts its effects through both genomic and non-genomic pathways.
-
Genomic Pathway: The classical and well-established mechanism involves the binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm. This hormone-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA. This interaction modulates the transcription of target genes, leading to the synthesis of proteins that influence ion and water transport.
-
Non-Genomic Pathway: Aldosterone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These effects are mediated by putative membrane-bound receptors and involve the activation of second messenger systems, leading to rapid changes in ion flux and cellular function.
Diagram: Aldosterone Signaling Pathways
Caption: Aldosterone signaling pathways.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of aldosterone in various experimental models.
Table 1: In Vitro Aldosterone Concentrations and Effects
| Cell Line/Tissue | Concentration Range | Incubation Time | Observed Effect | Citation |
| Mouse C2C12 myoblasts | 1 nM - 100 nM | 3 days | Dose-dependent suppression of myogenesis and increase in intracellular ROS.[1] | |
| Madin-Darby Canine Kidney (MDCK) cells | EC50: 7 x 10⁻¹¹ mol/L | Not specified | Non-genomic increase in cytosolic sodium.[2] | |
| Isolated working rat heart | 0.5 nM - 10 nM | 2 - 4 minutes | Rapid, positive inotropic actions on the myocardium. Maximal contractility at 10 nM.[3] | |
| Human Adrenocortical Carcinoma (NCI-H295) cells | Not specified | 24 hours | Angiotensin II stimulates aldosterone production.[4] |
Table 2: In Vivo Aldosterone Administration and Dosages
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Citation |
| Mice | 600 µg/kg/day | Not specified | 14 days | Not specified | [5] |
| Rats | 80 µg/kg/day | Subcutaneous (SC) | 7 days | Retinal ganglion cell loss.[5] | |
| Adrenalectomized Dogs | 16 - 219 µ g/day | Continuous infusion | 13 weeks | Dose-dependent effects on plasma sodium, potassium, renin activity, and arterial pressure.[6] | |
| Rats | Angiotensin II infusion (loading: 300 ng/kg, infusion: 100 ng/kg/min) | Intravenous (i.v.) | 9 hours | Stimulation of aldosterone synthesis.[7] | |
| Rats | ACTH infusion (loading: 100 ng/kg, infusion: 30 ng/kg/min) | Intravenous (i.v.) | 9 hours | Stimulation of aldosterone synthesis.[7] |
Experimental Protocols
In Vitro Administration Protocol: Aldosterone Treatment of Cultured Cells
This protocol describes a general procedure for treating cultured cells with aldosterone to study its effects on cellular processes.
Materials:
-
Aldosterone (powder)
-
Ethanol (100%, sterile) or DMSO
-
Appropriate cell culture medium
-
Cultured cells of interest (e.g., C2C12, MDCK, NCI-H295)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of aldosterone (e.g., 1 mM) by dissolving the powder in 100% ethanol or DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the aldosterone stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
-
-
Cell Treatment:
-
Plate cells at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Remove the existing culture medium.
-
Add the prepared aldosterone-containing medium (or vehicle control medium) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
RNA isolation for gene expression analysis (qRT-PCR).
-
Protein extraction for Western blotting.
-
Immunofluorescence staining for protein localization.
-
Measurement of intracellular signaling molecules or ion concentrations.
-
-
Diagram: In Vitro Aldosterone Administration Workflow
Caption: In Vitro Aldosterone Workflow.
In Vivo Administration Protocol: Aldosterone Infusion in Rodent Models
This protocol provides a general guideline for the continuous administration of aldosterone to rodent models using osmotic pumps to induce a state of hyperaldosteronism.
Materials:
-
Aldosterone
-
Vehicle (e.g., sterile saline, polyethylene glycol)
-
Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Experimental animals (e.g., mice, rats)
Procedure:
-
Aldosterone Solution Preparation:
-
Based on the desired daily dosage and the pump's flow rate, calculate the required concentration of the aldosterone solution.
-
Dissolve the calculated amount of aldosterone in the appropriate sterile vehicle. Ensure complete dissolution.
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic pumps with the prepared aldosterone solution or vehicle control under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the surgical site (typically the back, for subcutaneous implantation).
-
Make a small incision and create a subcutaneous pocket.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesics as per veterinary guidelines.
-
-
Post-Operative Monitoring:
-
Monitor the animals regularly for signs of pain, distress, or infection at the surgical site.
-
House the animals under standard conditions for the duration of the infusion period.
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, collect blood and tissue samples for analysis (e.g., measurement of plasma aldosterone levels, blood pressure monitoring, histological examination of target organs).
-
Diagram: In Vivo Aldosterone Administration Workflow
Caption: In Vivo Aldosterone Workflow.
Concluding Remarks
The protocols and data presented in this document serve as a comprehensive guide for the administration of aldosterone in research settings. It is imperative for researchers to adapt these protocols to their specific experimental needs and to adhere to all institutional and national guidelines for animal care and use. Careful consideration of dosage, administration route, and experimental duration is critical for obtaining reproducible and meaningful results in the study of aldosterone's multifaceted roles in health and disease.
References
- 1. Aldosterone Inhibits In Vitro Myogenesis by Increasing Intracellular Oxidative Stress via Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-genomic action of the mineralocorticoid aldosterone on cytosolic sodium in cultured kidney cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Rapid effects of aldosterone and spironolactone in the isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Steady state aldosterone dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient Preparation in Adosterol (NP-59) Scintigraphy
Introduction
Adosterol (NP-59) scintigraphy is a functional imaging technique used to evaluate adrenocortical function by visualizing the uptake of a radiolabeled cholesterol analog, 131I-6β-iodomethyl-19-norcholesterol. This method is instrumental in the differential diagnosis of various adrenal disorders, including Cushing's syndrome, primary aldosteronism, and adrenal incidentalomas. Proper patient preparation is paramount to ensure the diagnostic accuracy of the scan by minimizing confounding factors that could interfere with the biodistribution and uptake of NP-59. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of patients undergoing this compound scintigraphy.
Core Principles of Patient Preparation
The primary goal of patient preparation is to optimize the target-to-background ratio of NP-59 uptake in the adrenal glands. This is achieved through three main interventions:
-
Pharmacologic Intervention: Withdrawal of medications that may alter adrenal physiology or interfere with NP-59 uptake.
-
Thyroid Protection: Blocking the thyroid gland's uptake of free radioiodine that may be present in the radiopharmaceutical preparation.
-
Adrenocorticotropic Hormone (ACTH) Suppression: Utilizing dexamethasone to suppress ACTH-dependent uptake of NP-59 in normal or hyperplastic adrenal tissue, thereby enhancing the visualization of autonomous adrenal lesions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for patient preparation for this compound (NP-59) scintigraphy.
Table 1: Medication Withdrawal Schedule
| Medication Class | Specific Drugs | Recommended Withdrawal Period | Reference |
| Diuretics | e.g., Thiazides, Loop diuretics | At least 48 hours | [1] |
| Mineralocorticoid Receptor Antagonists | Spironolactone | At least 6 weeks | [1][2][3] |
| Beta-blockers | e.g., Propranolol | At least 48 hours | [1][2][3] |
| Alpha-blockers | At least 3 weeks | [2][3] | |
| Calcium Channel Blockers | At least 3 weeks | [2][3] | |
| Oral Contraceptives | At least 48 hours | [1] | |
| Corticosteroids | e.g., Dexamethasone (other than prescribed for suppression) | At least 48 hours | [1][2][3] |
| Antifungal Agents | Ketoconazole | At least 48 hours | [1] |
| Bile Acid Sequestrants | Cholestyramine | At least 48 hours | [1] |
Table 2: Thyroid Blockade Protocols
| Agent | Dosage | Duration | Starting Time | Reference |
| Sodium or Potassium Iodide | 100-150 mg per day | 5-10 days | The day before radiopharmaceutical administration | [1] |
| Sodium or Potassium Perchlorate | 200-400 mg per day | 5-10 days | The day before radiopharmaceutical administration | [1] |
| Lugol's Solution | 1 mL diluted, daily or 5 drops daily | 10 days or throughout imaging | 2-3 days before radiopharmaceutical injection | [2][3][4][5] |
Table 3: Dexamethasone Suppression Protocols
| Dosage | Dosing Schedule | Duration | Starting Time | Reference |
| 4 mg/day | 1 mg, 4 times daily | For the duration of the investigation | 1 week before radiopharmaceutical administration | [1][4][6] |
| 8 mg/day | In divided doses | 8 days (3 days before and 5 days after injection) | 3 days before radiopharmaceutical injection | [2][3] |
| 2 mg/day | 1 mg, every 12 hours | 10 days (3 days before and 7 days after injection) | 3 days before radiopharmaceutical injection | [7] |
| 4 mg/day | 1 mg, every 6 hours | 9 days (7 days before and 2 days after injection) | 7 days before radiopharmaceutical injection | [7] |
Experimental Protocols
Protocol 1: Patient Evaluation and Medication Management
-
Initial Assessment: Conduct a thorough review of the patient's medical history and current medications.
-
Medication Reconciliation: Identify all medications that could potentially interfere with NP-59 scintigraphy as detailed in Table 1.
-
Withdrawal Plan: In consultation with the referring physician, establish a safe and effective plan for the temporary discontinuation of interfering medications. The duration of withdrawal should adhere to the guidelines provided in Table 1.
-
Alternative Medications: If necessary, switch patients to alternative antihypertensive agents that have minimal impact on the renin-angiotensin-aldosterone system at least 3 weeks prior to the study.[2][3]
-
Documentation: Meticulously document the medication withdrawal schedule in the patient's record.
Protocol 2: Thyroid Gland Protection
-
Agent Selection: Choose an appropriate thyroid-blocking agent from Table 2 (e.g., Lugol's solution, potassium iodide).
-
Dosage and Administration:
-
Timing: Commence the administration of the thyroid-blocking agent 1 to 3 days prior to the injection of NP-59 and continue for the duration specified in Table 2.[1][2][3][4][5]
-
Patient Education: Clearly explain the rationale for thyroid blockade to the patient to ensure compliance.
Protocol 3: Dexamethasone Suppression for Suspected Aldosterone or Androgen-Producing Lesions
Note: Dexamethasone suppression is crucial when investigating aldosterone or androgen-producing lesions to suppress the uptake of NP-59 by normal cortisol-producing adrenal tissue.[1]
-
Protocol Selection: Select a dexamethasone suppression protocol from Table 3 based on institutional guidelines and the specific clinical question.
-
Dosage and Administration: Instruct the patient on the correct dosage and timing of oral dexamethasone administration. For example, 1 mg orally four times a day.[1][4][6]
-
Timing: Begin the dexamethasone suppression regimen up to one week before the administration of the NP-59 radiopharmaceutical and continue it throughout the imaging period.[1][4][6]
-
Monitoring: Monitor the patient for any potential side effects of dexamethasone.
Protocol 4: Radiopharmaceutical Administration and Imaging
-
Radiopharmaceutical: Administer 37 MBq (1 mCi) of this compound (NP-59) via slow intravenous injection.[3][4]
-
Imaging Schedule:
-
SPECT/CT Imaging: Perform Single-Photon Emission Computed Tomography (SPECT)/CT on day 4 or 6 post-injection to provide anatomical localization of functional findings.[4]
-
Bowel Preparation: Consider the use of mild laxatives for several days between scintigraphy sessions if there is evidence of radiopharmaceutical stasis in the bowel.[1][3]
-
Dietary Instruction: A high-fat meal may be recommended to help differentiate between adrenal and gallbladder activity if necessary.[1]
Visualizations
Caption: Workflow for patient preparation in this compound (NP-59) scintigraphy.
Caption: Rationale for dexamethasone suppression in NP-59 scintigraphy.
References
- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 2. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hkjr.org [hkjr.org]
- 7. Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism [mdpi.com]
Application Notes and Protocols for Adosterol (I-131) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the dosimetry and radiation safety considerations for studies involving Adosterol (6β-iodomethyl-19-norcholesterol), a radiolabeled cholesterol analog. This compound, labeled with Iodine-131 (I-131), is a key radiopharmaceutical, also known as NP-59, utilized for functional imaging of the adrenal cortex.
Introduction to this compound (NP-59)
This compound is a cholesterol derivative that, when radiolabeled with I-131, serves as a tracer for adrenal gland scintigraphy. The adrenal cortex actively takes up cholesterol as a precursor for steroid hormone synthesis. As a cholesterol analog, I-131 this compound follows this metabolic pathway, allowing for the visualization and functional assessment of adrenocortical tissue. This technique is particularly valuable in the differential diagnosis of adrenal disorders such as primary aldosteronism and Cushing's syndrome.
Dosimetry of I-131 this compound (NP-59)
Accurate dosimetry is critical for assessing the radiation risk to patients and for optimizing imaging protocols. The absorbed radiation dose from I-131 this compound is dependent on the administered activity, the biodistribution of the radiopharmaceutical, and the individual patient's physiology.
Absorbed Dose Estimates
The following table summarizes the estimated absorbed radiation doses to the adrenal glands and provides a general estimate for the total body, based on clinical studies. It is important to note that these values can vary between individuals.
| Organ/Tissue | Mean Absorbed Dose (rads/mCi) | Mean Absorbed Dose (mGy/MBq) |
| Adrenal Glands (Normal Function) | 25 | 6.8 |
| Adrenal Glands (Cushing's Disease) | 57 | 15.4 |
| Total Body (contribution to adrenal dose) | 1.4 | 0.38 |
Data compiled from Carey, J E, et al. "Absorbed dose to the human adrenals from iodomethylnorcholesterol (I-131) NP-59: concise communication." Journal of Nuclear Medicine 20.1 (1979): 60-62.[1][2][3]
Experimental Protocols for this compound (NP-59) Scintigraphy
A standardized protocol is essential for obtaining high-quality, interpretable images and ensuring patient safety.
Patient Preparation
-
Dexamethasone Suppression: To enhance the visualization of aldosterone-producing adenomas and minimize uptake in normal adrenal tissue, patients are administered dexamethasone. A common regimen is 4 mg of oral dexamethasone daily (1 mg every 6 hours), starting 7 days prior to the injection of I-131 this compound and continuing for the duration of the imaging study.[4][5][6]
-
Thyroid Blockade: To prevent the uptake of free I-131 by the thyroid gland, a blocking agent is administered. Lugol's solution (a solution of iodine and potassium iodide) is typically given orally for 10 days, starting 2 days before the radiotracer injection.[4][5][6]
-
Medication Review: Certain medications can interfere with this compound uptake and should be discontinued prior to the study. These include glucocorticoids, diuretics, spironolactone, beta-blockers, alpha-blockers, and calcium channel blockers.
Radiopharmaceutical Administration and Imaging
-
Dosage: A standard adult dose of 37 MBq (1 mCi) of I-131 this compound (NP-59) is administered via slow intravenous injection.[4][5][6]
-
Imaging Schedule: Whole-body scintigraphy is typically performed at 72, 96, and 120 hours post-injection to allow for sufficient background clearance and optimal adrenal visualization.[4][5][6]
-
Imaging Technique: Planar imaging is the standard, with Single-Photon Emission Computed Tomography (SPECT) or SPECT/CT offering improved localization and characterization of adrenal lesions.
Radiation Safety Protocols for I-131 this compound Studies
The use of I-131 necessitates strict adherence to radiation safety protocols to minimize exposure to laboratory personnel, the public, and the environment.
Laboratory Safety Procedures
-
Personal Protective Equipment (PPE): At a minimum, a lab coat and disposable gloves must be worn when handling I-131 this compound. Due to the potential for some radioiodine compounds to penetrate gloves, wearing two pairs of gloves is recommended.[7]
-
Designated Work Area: All work with I-131 should be conducted in a designated and properly shielded area, such as a fume hood, to prevent contamination and airborne release.
-
Contamination Monitoring: Regular monitoring of hands, clothing, and the work area should be performed using a suitable radiation survey meter (e.g., a Geiger-Müller counter with a pancake probe). Wipe tests should be conducted to detect removable contamination.
-
Shielding: I-131 emits both beta particles and high-energy gamma rays. Lead shielding is effective for reducing gamma exposure.
-
Waste Disposal: All radioactive waste, including unused radiopharmaceutical, contaminated vials, syringes, gloves, and absorbent paper, must be segregated and disposed of according to institutional and regulatory guidelines for radioactive waste. Solid waste should be stored in clearly labeled, shielded containers until it has decayed to background levels or is collected by a licensed radioactive waste disposal service.[8]
-
Emergency Procedures: In the event of a spill, the area should be immediately cordoned off. The spill should be contained using absorbent materials, and decontamination procedures should be initiated by trained personnel. All spills and personnel contamination incidents must be reported to the institution's Radiation Safety Officer.
Patient-Specific Radiation Safety
Patients who have received I-131 this compound will be a source of radiation for a period of time. They should be provided with specific instructions to minimize exposure to others.
-
Time and Distance: The principles of time and distance are key to reducing radiation exposure. Patients should be advised to limit close contact with other people, especially pregnant women and young children, for a specified period as determined by the administered dose and institutional policy.
-
Hygiene: Good hygiene practices, such as frequent hand washing and flushing the toilet twice after use, can help to minimize the spread of contamination from bodily fluids.
-
Waste from Patients: Special instructions should be provided for the disposal of any materials contaminated with the patient's bodily fluids (e.g., incontinence pads). These may need to be collected and stored for decay.
Visualizations
Adrenal Steroidogenesis Pathway
Caption: this compound uptake and its relation to the adrenal steroidogenesis pathway.
Experimental Workflow for this compound (NP-59) Scintigraphy
Caption: Workflow for this compound (NP-59) adrenal scintigraphy studies.
References
- 1. Absorbed dose to the human adrenals from lodomethylnorcholesterol (I-131) "NP-59": concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Absorbed dose to the human adrenals from iodomethylnorcholesterol (I-131) NP-59: concise communication (Journal Article) | OSTI.GOV [osti.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. uottawa.ca [uottawa.ca]
- 8. ATA Guidelines & Statements [thyroid.org]
Application Notes and Protocols: Adosterol in the Diagnosis of Cushing's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome is a hormonal disorder characterized by prolonged exposure to high levels of cortisol. The diagnosis involves a multi-step process to confirm hypercortisolism and then to determine its underlying cause, which can be either Adrenocorticotropic hormone (ACTH)-dependent or ACTH-independent.[1][2] Adosterol, specifically its iodine-131 labeled analog 6-beta-iodomethyl-19-norcholesterol (NP-59), is a radiopharmaceutical agent used in adrenal scintigraphy to functionally characterize adrenal cortical diseases.[3][4] As a cholesterol analog, NP-59 is a marker of adrenocortical cholesterol uptake and is utilized to visualize and assess the functional status of the adrenal cortex.[5][6] This noninvasive nuclear medicine procedure plays a crucial role in differentiating the various etiologies of Cushing's syndrome, such as adrenal adenomas, carcinomas, and hyperplasia.[3][7]
These application notes provide a comprehensive overview of the use of this compound (NP-59) in the diagnostic workup of Cushing's syndrome, including its mechanism of action, detailed experimental protocols, and interpretation of results.
Mechanism of Action
The diagnostic utility of this compound (NP-59) is based on the physiological pathway of steroid hormone synthesis in the adrenal cortex, which begins with the uptake of cholesterol.[4] NP-59, being a cholesterol analog, is taken up by adrenal cortical cells through a process mediated by low-density lipoprotein (LDL) receptors.[5] Following internalization, NP-59 is esterified and stored within the adrenal cortical cells but is not further metabolized into steroid hormones.[5]
The uptake of NP-59 is influenced by ACTH in the inner zones of the adrenal cortex (zona fasciculata and zona reticularis) and by the renin-angiotensin system in the outer zone (zona glomerulosa).[4] In the context of Cushing's syndrome, the pattern and intensity of NP-59 uptake on scintigraphy reflect the functional status of the adrenal glands, providing valuable information for differential diagnosis.[3][7]
Signaling Pathway of this compound (NP-59) Uptake
Caption: this compound (NP-59) uptake pathway in adrenal cortical cells.
Diagnostic Applications in Cushing's Syndrome
Adrenal scintigraphy with NP-59 is particularly valuable in the differential diagnosis of Cushing's syndrome, helping to distinguish between ACTH-dependent and ACTH-independent forms.[7]
-
ACTH-Independent Cushing's Syndrome: In cases of a cortisol-producing adrenal adenoma, NP-59 scintigraphy typically shows intense, unilateral uptake in the adenoma with suppressed uptake in the contralateral adrenal gland.[7][8] This is due to the autonomous cortisol secretion from the adenoma, which suppresses pituitary ACTH production, leading to atrophy and reduced function of the contralateral gland. In cases of bilateral adrenal macronodular hyperplasia, the scan will show bilateral, often asymmetric, uptake.[5]
-
ACTH-Dependent Cushing's Syndrome: This form is characterized by excessive ACTH production from a pituitary adenoma (Cushing's disease) or an ectopic source. The excess ACTH leads to bilateral adrenal hyperplasia.[9] NP-59 scintigraphy in these patients typically demonstrates bilateral, symmetric, or slightly asymmetric visualization of the adrenal glands.[5][7]
Quantitative Data Summary
The following table summarizes the diagnostic performance of NP-59 adrenal scintigraphy. It is important to note that while the primary focus of this document is Cushing's syndrome, much of the recent quantitative performance data for NP-59 scintigraphy comes from studies in primary aldosteronism, which also involves adrenal cortical dysfunction. This data is included to provide a general indication of the test's accuracy.
| Parameter | Value | Condition | Reference |
| Sensitivity | 85% | Detection of adrenal adenomas in primary hyperaldosteronism | [4] |
| Specificity | 95% | Detection of adrenal adenomas in primary hyperaldosteronism | [4] |
| Sensitivity (with SPECT/CT) | 82% | Differentiating Aldosterone-Producing Adenoma from Idiopathic Bilateral Adrenal Hyperplasia | [10] |
| Specificity (with SPECT/CT) | 67% | Differentiating Aldosterone-Producing Adenoma from Idiopathic Bilateral Adrenal Hyperplasia | [10] |
| Positive Predictive Value | 89-100% | General detection of adrenal adenomas | [4] |
| Negative Predictive Value | 91% | General detection of adrenal adenomas | [4] |
| Accuracy in predicting postoperative hypoadrenalism | 93.7% | Subclinical Cushing's Syndrome | [9] |
Experimental Protocols
Patient Preparation
Proper patient preparation is critical for the accuracy of NP-59 adrenal scintigraphy.
-
Medication Review: Certain medications can interfere with NP-59 uptake and should be discontinued 4 to 6 weeks prior to the study, if clinically feasible.[5] These include glucocorticoids, diuretics, spironolactone, beta-blockers, calcium channel blockers, and alpha-blockers.[10]
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients should receive a thyroid-blocking agent.[3][11] Administer Lugol's solution or saturated potassium iodide (SSKI) daily, starting 1-2 days before the injection of NP-59 and continuing for the duration of the imaging study.[10][11]
-
Dexamethasone Suppression (for suspected hyperaldosteronism or hyperandrogenism): To enhance the visualization of aldosterone- or androgen-producing adrenal tissue, dexamethasone is administered to suppress ACTH-dependent NP-59 uptake in the normal adrenal cortex.[3][11] A common regimen is 1 mg of dexamethasone orally four times a day, starting 7 days before the NP-59 injection and continuing for 5 days after.[11] For Cushing's syndrome evaluation, this suppression is generally not performed initially as the goal is to assess the baseline function of both glands. However, a dexamethasone suppression scintiscan can be a complementary study.[12]
-
Bowel Preparation: The enterohepatic circulation of NP-59 can lead to significant bowel activity, which may obscure the adrenal glands. Laxatives may be administered to reduce this interference.[4]
Radiopharmaceutical Administration and Imaging Protocol
-
Radiopharmaceutical: 1 mCi (37 MBq) of 131I-6β-iodomethyl-19-norcholesterol (NP-59) is administered via slow intravenous injection.[10]
-
Imaging Schedule: Planar and/or single-photon emission computed tomography (SPECT/CT) images are typically acquired at 72, 96, and 120 hours post-injection.[10] In some protocols for Cushing's syndrome, imaging is performed on the 5th and 6th or 7th day after injection.[12]
-
Image Acquisition:
-
Planar Imaging: Acquire anterior and posterior static images of the abdomen centered over the adrenal glands.
-
SPECT/CT Imaging: SPECT/CT provides improved localization and characterization of adrenal uptake by combining functional data from SPECT with anatomical details from CT.[6] This can be particularly useful in differentiating adrenal from adjacent organ uptake (e.g., liver, bowel, or gallbladder).[11]
-
Image Interpretation
The interpretation of NP-59 adrenal scintigraphy images is based on the pattern and timing of tracer uptake.
| Scintigraphic Pattern | Interpretation in Cushing's Syndrome | Reference |
| Unilateral, intense uptake | Suggestive of a cortisol-producing adrenal adenoma. The contralateral gland is typically not visualized due to ACTH suppression. | [5][7] |
| Bilateral, symmetric or slightly asymmetric uptake | Consistent with ACTH-dependent Cushing's syndrome (e.g., Cushing's disease or ectopic ACTH production), leading to bilateral adrenal hyperplasia. | [5][7] |
| Bilateral, asymmetric, and often intense uptake | Can be seen in bilateral macronodular adrenal hyperplasia. | [5] |
| Bilateral non-visualization | May indicate an adrenal carcinoma (which often has low NP-59 uptake) or the effect of exogenous steroid administration. | [5] |
Diagnostic Workflow for Cushing's Syndrome
Caption: Diagnostic algorithm for Cushing's Syndrome incorporating this compound.
References
- 1. ajronline.org [ajronline.org]
- 2. frontiersin.org [frontiersin.org]
- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 4. auntminnie.com [auntminnie.com]
- 5. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 6. NP-59 Scintigraphy for Primary Aldosteronism Lateralization in a Patient With Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenal scintigraphy in the morphological and functional evaluation of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenal cortical adenoma causing Cushing's syndrome: correct localization by functional scintigraphy despite nonlocalizing morphological imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profile differences in ACTH‐dependent and ACTH‐independent Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hkjr.org [hkjr.org]
- 12. [Image diagnosis of adrenal disorders--II. Cushing's syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adosterol Imaging in Bilateral Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Adosterol (NP-59, 131I-6β-iodomethyl-19-norcholesterol) imaging in the evaluation of bilateral adrenal hyperplasia. This compound scintigraphy is a functional imaging technique that assesses adrenocortical activity, aiding in the differential diagnosis and management of this condition.
Introduction and Principles
This compound, a radiolabeled analog of cholesterol, is actively taken up by adrenocortical tissue via low-density lipoprotein (LDL) receptors.[1] Its accumulation is dependent on both ACTH and angiotensin II.[2] In bilateral adrenal hyperplasia, there is typically diffuse or nodular enlargement and hyperfunction of both adrenal glands, leading to characteristic patterns of this compound uptake. This imaging modality is crucial for differentiating bilateral hyperplasia from unilateral aldosterone-producing adenomas (APAs), a distinction that fundamentally alters clinical management.[3] While APAs are often treated surgically, bilateral adrenal hyperplasia is typically managed medically.[3]
Key Applications
-
Differential Diagnosis: Distinguishing bilateral adrenal hyperplasia from unilateral adrenal adenomas.[3]
-
Functional Characterization: Assessing the functional status of adrenal nodules identified on anatomical imaging (CT or MRI).
-
Lateralization of Aldosterone Production: Identifying the source of excess aldosterone secretion, particularly when adrenal venous sampling (AVS) is inconclusive or unavailable.[4]
-
Evaluation of Cushing's Syndrome: While less common for this indication, it can be used to assess bilateral adrenal disease in the context of hypercortisolism.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound (NP-59) scintigraphy for the evaluation of adrenal pathologies.
Table 1: Diagnostic Performance of NP-59 Scintigraphy for Aldosterone-Producing Adenoma (APA) Detection
| Parameter | Value | Reference |
| Sensitivity | 83.3% - 85.0% | [1] |
| Specificity | 44.4% - 60.0% | [1] |
| Positive Predictive Value | 89.5% - 92.3% | [1] |
| Area Under the Curve (AUC) for PA Subtyping | 0.812 | [5] |
| AUC with combined CT/MRI | 0.869 | [5] |
Table 2: Semiquantitative Parameters in NP-59 Scintigraphy for Predicting KCNJ5 Mutation Status in Primary Aldosteronism
| Parameter | KCNJ5 Mutated | Wild-Type | p-value | Reference |
| Adrenal to Liver Ratio (ALR) | 2.815 (median) | 2.005 (median) | 0.0031 | [4] |
| Lesion to Contralateral Ratio (CON) | 1.69 (median) | 1.315 (median) | 0.0833 | [4] |
| ALR Cutoff for Prediction | > 2.10 | - | - | [4] |
| CON Cutoff for Prediction | > 1.95 | - | - | [4] |
Experimental Protocols
Patient Preparation
-
Medication Review: Discontinue medications that may interfere with the renin-angiotensin-aldosterone system for at least 3 weeks prior to the study. This includes glucocorticoids, diuretics (especially spironolactone), β-blockers, and calcium channel blockers.[6]
-
Thyroid Blockade: To prevent uptake of free 131I by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution.[1] A typical regimen is 1 mL of diluted Lugol's solution daily, starting 3 days before the tracer injection and continuing for 5 days after.[6]
-
Bowel Preparation: Administer mild laxatives the night before imaging to reduce intestinal background activity that may obscure the adrenal glands.[6]
Dexamethasone Suppression Protocol
Dexamethasone suppression is employed to enhance the functional differences between the zona glomerulosa (primarily angiotensin II dependent) and the zona fasciculata/reticularis (ACTH dependent). This suppression of ACTH-dependent uptake in normal adrenal tissue improves the visualization of aldosterone-producing lesions.
-
Dosage: Administer 8 mg of oral dexamethasone daily, given in divided doses (e.g., 2 mg every 6 hours).[6]
-
Duration: Begin the dexamethasone suppression 3 days prior to the injection of this compound (NP-59) and continue for the duration of the imaging period (typically 5 days post-injection).[6]
This compound (NP-59) Administration and Imaging
-
Radiotracer: 131I-6β-iodomethyl-19-norcholesterol (this compound, NP-59).
-
Dose: A slow intravenous injection of 37 MBq (1 mCi) of NP-59.[6]
-
Imaging Schedule:
-
Initial Imaging: Planar anterior and posterior images of the abdomen are acquired 3 to 5 days after the tracer injection.[1][6]
-
Delayed Imaging: Additional imaging may be performed around day 7.[1]
-
SPECT/CT: Single-photon emission computed tomography with co-registered computed tomography (SPECT/CT) is highly recommended to improve localization and diagnostic accuracy.[1] SPECT/CT can be performed at the time of planar imaging.
-
-
Image Interpretation:
-
Bilateral Adrenal Hyperplasia: Typically demonstrates early (before day 5) and symmetric bilateral uptake of the radiotracer.[3] Asymmetric bilateral uptake can also be observed.[5]
-
Unilateral Adenoma: Shows early unilateral uptake in the adenoma with suppression of the contralateral adrenal gland.
-
Normal Glands (with dexamethasone suppression): No significant adrenal uptake is visualized before day 5.[5]
-
Signaling Pathways and Workflows
Signaling Pathway in Bilateral Adrenal Hyperplasia
Bilateral adrenal hyperplasia is often associated with dysregulation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[2] This can be due to various genetic alterations, leading to constitutive activation of the pathway and subsequent cellular proliferation and steroidogenesis.
Caption: cAMP/PKA signaling pathway in bilateral adrenal hyperplasia.
Experimental Workflow for this compound Imaging
The following diagram outlines the typical workflow for a patient undergoing this compound imaging for suspected bilateral adrenal hyperplasia.
Caption: Experimental workflow for this compound (NP-59) imaging.
Logical Relationship in Diagnosis
This diagram illustrates the logical flow in differentiating adrenal pathologies using this compound imaging.
Caption: Diagnostic logic of this compound imaging in adrenal hyperplasia.
References
- 1. researchgate.net [researchgate.net]
- 2. Bilateral Adrenal Hyperplasia: Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hkjr.org [hkjr.org]
- 4. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Troubleshooting Adosterol scan artifacts from bowel activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adosterol (I-131 NP-59) scans. The focus is on identifying and mitigating artifacts arising from bowel activity, a common challenge in adrenal cortical scintigraphy.
Frequently Asked Questions (FAQs)
Q1: What is an this compound scan and what is it used for?
A1: An this compound scan, also known as NP-59 scintigraphy, is a nuclear medicine imaging technique used to visualize the function of the adrenal cortex.[1] this compound is a radiolabeled analog of cholesterol that is taken up by adrenocortical cells.[1] This allows for the functional assessment of adrenal tissues and is primarily used in the diagnosis and differentiation of adrenal disorders such as Cushing's syndrome and primary aldosteronism.[1]
Q2: Why does bowel activity interfere with this compound scans?
A2: After intravenous administration, this compound (NP-59) is taken up by the liver and subsequently excreted into the bile.[1] This radiolabeled bile then travels through the gastrointestinal tract, leading to significant radioactivity in the bowel, particularly the colon. This activity can obscure the view of the adrenal glands, which are located in close proximity, making accurate interpretation of the scan difficult.[1][2]
Q3: What is the purpose of dexamethasone suppression in conjunction with an this compound scan?
A3: Dexamethasone is a synthetic steroid that suppresses the production of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] Since a significant portion of this compound uptake by the adrenal cortex is ACTH-dependent, administering dexamethasone helps to suppress uptake in normal adrenal tissue.[1] This enhances the visualization of adrenal tumors or hyperplastic tissue that function autonomously and are not suppressed by dexamethasone, thereby increasing the diagnostic specificity of the scan for conditions like primary aldosteronism.
Q4: How effective is bowel preparation in reducing artifacts?
A4: Bowel preparation has been shown to be highly effective in reducing artifacts from bowel activity. Studies have demonstrated that a simple regimen of a mild laxative can significantly decrease the frequency of interfering bowel activity, leading to clearer images and more reliable interpretation.[2][3]
Troubleshooting Guide: Bowel Activity Artifacts
This guide provides a step-by-step approach to preventing and troubleshooting artifacts arising from bowel activity during this compound scans.
Problem: Suspected Bowel Activity Obscuring Adrenal Gland Visualization
Step 1: Pre-emptive Measures - Proper Patient Preparation
-
Rationale: The most effective way to manage bowel artifacts is to prevent them from occurring. This is achieved through a standardized patient preparation protocol.
-
Action: Implement a routine bowel preparation protocol for all patients undergoing this compound scans. A commonly used and effective agent is bisacodyl, a stimulant laxative that acts on the colon without affecting the enterohepatic circulation of cholesterol.[2]
Step 2: Image Acquisition and Initial Assessment
-
Rationale: Proper image acquisition timing and techniques are crucial for differentiating adrenal uptake from bowel activity.
-
Action:
-
Acquire both anterior and posterior planar images.
-
If available, SPECT/CT imaging is highly recommended as it provides anatomical co-registration, which can definitively distinguish between adrenal and bowel activity.[4][5]
-
Consider lateral views, which can help differentiate the anteriorly located gallbladder and bowel loops from the posteriorly located adrenal glands.[1]
-
Step 3: Image Interpretation - Differentiating Adrenal Uptake from Bowel Activity
-
Rationale: Even with preparation, some residual bowel activity may be present. Understanding the typical appearance and location of adrenal versus bowel uptake is key to accurate interpretation.
-
Action:
-
Location: Adrenal glands have a characteristic location superior and medial to the kidneys. Bowel activity will typically follow the anatomical course of the colon.
-
Shape: Adrenal uptake should conform to the expected shape of the adrenal gland (an inverted 'V' or 'Y' shape). Bowel activity is often more linear, tubular, or amorphous.
-
Mobility: If there is uncertainty, delayed imaging (e.g., 24 hours later) can be performed. Adrenal uptake will remain fixed in location, while bowel activity will likely have moved along the gastrointestinal tract.
-
Step 4: Advanced Troubleshooting - Persistent Artifacts
-
Rationale: In some cases, bowel activity may persist despite standard preparation.
-
Action:
-
Review Patient Compliance: Confirm that the patient adhered to the bowel preparation protocol.
-
Consider Alternative Bowel Prep: For patients with a history of constipation or known slow bowel transit, a more extended or intensive bowel preparation regimen may be necessary.
-
Pharmacological Intervention: While not standard practice, in challenging cases, consultation with a physician regarding medications to enhance gastrointestinal motility could be considered.
-
Quantitative Data Summary
The following table summarizes the effectiveness of bowel preparation in reducing interfering bowel activity in this compound scans, based on a clinical study.
| Time Point Post-Injection | Percentage of Scans with Interfering Bowel Activity (Without Bowel Prep) | Percentage of Scans with Interfering Bowel Activity (With Bisacodyl Prep) |
| Day 3 | 59% | 22% |
| Day 5 | 35% | 23% |
Data adapted from Shapiro et al., J Nucl Med, 1983.[2][3]
Experimental Protocols
Dexamethasone Suppression Protocol for Adrenal Scintigraphy
-
Objective: To suppress ACTH-dependent uptake of this compound in normal adrenal tissue.
-
Materials:
-
Dexamethasone tablets (e.g., 0.5 mg or 1 mg)
-
-
Procedure:
-
Begin dexamethasone administration 2-7 days prior to the injection of this compound (NP-59).
-
A common dosage regimen is 0.5 mg of dexamethasone every 6 hours.
-
Continue dexamethasone administration throughout the imaging period (typically up to 5-7 days post-injection).
-
Ensure patient compliance with the medication schedule.
-
Bowel Preparation Protocol for this compound Scintigraphy
-
Objective: To minimize radioactive tracer accumulation in the colon.
-
Materials:
-
Bisacodyl tablets (5 mg or 10 mg)
-
-
Procedure:
-
Administer one tablet of bisacodyl (5 or 10 mg) orally each evening.
-
Begin the evening of this compound injection and continue for the duration of the imaging period.
-
Instruct the patient to maintain adequate hydration.
-
Visualizations
Caption: Troubleshooting workflow for this compound scan artifacts.
Caption: Pathway of this compound leading to bowel artifacts.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Value of bowel preparation in adrenocortical scintigraphy with NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Value of bowel preparation in adrenocortical scintigraphy with NP-59 (Journal Article) | OSTI.GOV [osti.gov]
- 4. hkjr.org [hkjr.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Adosterol (NP-59) Adrenal Gland Uptake
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering poor uptake of Adosterol (Iodine-131-6-beta-iodomethyl-19-norcholesterol, or NP-59) in the adrenal glands during experimental and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NP-59) and how does it accumulate in the adrenal glands?
A1: this compound, also known as NP-59, is a radiolabeled analog of cholesterol.[1][2] The adrenal cortex utilizes cholesterol as the essential precursor for synthesizing all steroid hormones.[1] NP-59 mimics this process. It is transported in the bloodstream, primarily bound to low-density lipoproteins (LDLs), and taken up by adrenocortical cells via LDL receptors.[1] Once inside the cell, NP-59 is esterified and stored, but unlike native cholesterol, it is not further metabolized into steroids.[1] This trapping mechanism allows for functional imaging of the adrenal cortex.
Q2: What are the primary causes of bilaterally poor or absent this compound (NP-59) uptake?
A2: Bilaterally poor uptake is most commonly due to the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The uptake of NP-59 is highly dependent on stimulation by Adrenocorticotropic Hormone (ACTH).[1] When ACTH levels are low, the adrenal cortex is not stimulated to take up cholesterol, leading to poor tracer accumulation. Common causes include:
-
Exogenous Steroid Administration: The use of glucocorticoids or other steroid medications is a major cause of HPA axis suppression.
-
Endogenous Overproduction of Cortisol: Conditions like an adrenal adenoma can produce excess cortisol, which suppresses pituitary ACTH secretion, leading to atrophy and reduced uptake in the contralateral (non-adenomatous) gland and sometimes bilaterally if suppression is profound.[3]
-
Pharmacological Interference: A variety of non-steroidal drugs can interfere with adrenal function or NP-59 uptake mechanisms.
Q3: Which specific medications can interfere with this compound (NP-59) uptake?
A3: Several classes of drugs can reduce adrenal uptake of NP-59 by suppressing the HPA axis or directly affecting adrenal function. It is critical to obtain a thorough medication history from the subject. See the table below for a summary of interfering drugs and recommended washout periods.
Q4: Can patient-specific physiological factors lead to poor uptake?
A4: Yes. Markedly high levels of circulating cholesterol (hypercholesterolemia) can theoretically reduce NP-59 uptake due to competitive inhibition at LDL receptor binding sites.[1] Additionally, any critical illness or systemic stress can alter HPA axis function and affect adrenal uptake.
Q5: How can technical or procedural errors result in apparent poor uptake?
A5: Apparent poor uptake can result from issues in the experimental protocol, including:
-
Incorrect Radiopharmaceutical Handling: Improper preparation or degradation of NP-59 can reduce its biological activity.
-
Imaging Protocol Errors: Acquiring images too early, before sufficient tracer has accumulated in the adrenal glands, can mimic poor uptake. Optimal imaging is often performed 3 to 7 days post-injection.[4]
-
Obscured Glands: Significant background activity from the liver and bowel can obscure the adrenal glands, making uptake difficult to assess.[1] The use of laxatives can help reduce bowel activity.[1]
Troubleshooting Guides
Issue: Unexpectedly Low or Absent Adrenal Uptake
This workflow provides a logical sequence of steps to investigate the root cause of poor this compound (NP-59) uptake.
References
- 1. auntminnie.com [auntminnie.com]
- 2. A new and superior adrenal scanning agent, NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodocholesterol adrenal tissue uptake and imaging adrenal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenal scanning and uptake with 131I-6beta-iodomethyl-nor-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adosterol Dosage for Improved Image Quality
Welcome to the technical support center for Adosterol (131I-6β-iodomethyl-19-norcholesterol, NP-59) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound imaging?
This compound is a radiolabeled analog of cholesterol. The adrenal cortex utilizes cholesterol as a precursor for steroid hormone synthesis.[1][2][3][4] this compound, when introduced into the bloodstream, is taken up by adrenal cortical tissue in a manner similar to cholesterol. The attached radioactive iodine (131I) allows for visualization and functional assessment of the adrenal cortex using scintigraphy, specifically SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography).[5][6][7]
Q2: Why is dexamethasone suppression used in this compound imaging protocols?
Dexamethasone is a potent synthetic glucocorticoid that suppresses the production of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH normally stimulates cholesterol uptake and steroidogenesis in the adrenal cortex. By suppressing ACTH, the uptake of this compound in normal or hyperplastic adrenal tissue is minimized, thereby enhancing the relative uptake in autonomously functioning adrenal adenomas or other adrenal pathologies that are not ACTH-dependent.[8]
Q3: What is a typical dose of this compound for adrenal imaging?
A commonly administered intravenous dose of this compound (NP-59) is 1 mCi (millicurie).[5]
Q4: How is this compound uptake quantified?
Semi-quantitative analysis is often performed to provide a more objective assessment of this compound uptake. The two main parameters used are:
-
Adrenal-to-Liver Ratio (ALR): This is calculated by dividing the maximal count in the adrenal lesion by the mean count in the liver.[5][9] The liver has a relatively stable and predictable uptake, making it a good reference organ.
-
Lesion-to-Contralateral Ratio (CON): This ratio compares the maximal count in the adrenal lesion to the maximal count in the contralateral (unaffected) adrenal gland.[5][9]
These ratios help in differentiating between unilateral adenomas and bilateral hyperplasia and can have prognostic value for surgical outcomes.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Image Quality (High Noise, Low Contrast) | 1. Insufficient this compound Dose: A lower than optimal dose can result in a low count rate, leading to increased image noise. 2. Inadequate Acquisition Time: Shorter scan times can also lead to insufficient counts and noisy images. 3. Patient Motion: Movement during the scan can cause blurring and artifacts. 4. Suboptimal Reconstruction Parameters: Incorrect filter selection or number of iterations during image reconstruction can degrade image quality. | 1. Optimize Dose: While adhering to the ALARA (As Low As Reasonably Achievable) principle, ensure the administered dose is sufficient for the imaging system's sensitivity. Consider a dose of 1 mCi as a standard starting point. 2. Increase Acquisition Time: If a lower dose is used, increasing the imaging time per projection can compensate for the lower count rate. 3. Patient Immobilization: Use appropriate patient positioning aids and communicate the importance of remaining still during the scan. 4. Optimize Reconstruction: Consult with a medical physicist to select appropriate reconstruction filters and parameters that balance noise suppression and preservation of detail. |
| High Background Activity | 1. Suboptimal Timing of Imaging: Imaging too early after injection may result in high background activity from circulating this compound. 2. Impaired Tracer Clearance: Patient-specific factors can affect the clearance of the radiotracer from non-target tissues. | 1. Adjust Imaging Time: Imaging is typically performed 3 to 5 days post-injection to allow for clearance of background activity.[6] If background is high, consider delayed imaging. 2. Patient Hydration: Ensure the patient is well-hydrated to promote clearance of the tracer. |
| Thyroid Uptake | Free 131I: The radiolabel can detach from the cholesterol analog and be taken up by the thyroid gland. | Administer Thyroid Blocking Agent: To prevent thyroid uptake of free 131I, administer a stable iodine solution (e.g., Lugol's solution) or potassium iodide before and after this compound injection.[5][10] |
| Gastrointestinal Activity | Biliary Excretion: this compound and its metabolites can be excreted through the biliary system, leading to activity in the gallbladder and intestines which can interfere with the interpretation of adrenal uptake. | Delayed Imaging and SPECT/CT: Delayed imaging can help differentiate adrenal uptake from transient GI activity. SPECT/CT is crucial for anatomical localization and distinguishing adrenal uptake from adjacent bowel activity.[7] |
Experimental Protocols
Standard this compound (NP-59) Imaging Protocol
This protocol is intended as a general guideline and may need to be adapted based on institutional standards and specific research questions.
| Step | Procedure | Details and Rationale |
| 1. Patient Preparation | Dexamethasone Suppression | Administer oral dexamethasone (e.g., 4 mg/day in divided doses) for 7 days prior to and throughout the imaging period to suppress ACTH.[8] |
| Thyroid Blockade | Administer a saturated solution of potassium iodide (e.g., Lugol's solution, 1 ml daily) starting 1-2 days before this compound injection and continuing for 5-7 days to block thyroid uptake of free 131I.[5] | |
| Medication Review | Discontinue medications that may interfere with this compound uptake (e.g., spironolactone, diuretics, beta-blockers) for an appropriate period before the scan, as advised by a physician.[8] | |
| 2. Radiopharmaceutical Administration | Dosage | Administer 1 mCi of this compound (NP-59) intravenously.[5] |
| 3. Imaging | Timing | Perform imaging between 3 and 5 days post-injection.[6] |
| Modality | Use a SPECT/CT scanner for combined functional and anatomical imaging. | |
| Acquisition Parameters | Acquire SPECT data over 360° with appropriate matrix size and number of projections. CT acquisition parameters should be optimized for low-dose attenuation correction and anatomical localization. | |
| 4. Data Analysis | Image Reconstruction | Reconstruct SPECT images using an iterative algorithm with corrections for attenuation (using the CT data), scatter, and resolution recovery. |
| Semi-Quantitative Analysis | Calculate the Adrenal-to-Liver Ratio (ALR) and Lesion-to-Contralateral Ratio (CON) as described in the FAQs. |
Data Presentation
Table 1: Hypothetical this compound Dosage vs. Image Quality Metrics
This table presents a conceptual relationship based on established principles of nuclear medicine imaging, as direct comparative studies for this compound are limited. Lowering the dose generally requires longer acquisition times to maintain image quality.
| This compound Dose (mCi) | Acquisition Time per Projection (seconds) | Expected Signal-to-Noise Ratio (SNR) | Expected Contrast-to-Noise Ratio (CNR) | Notes |
| 1.0 (Standard) | 30 | High | High | Standard protocol, good balance of image quality and acquisition time. |
| 0.7 | 30 | Moderate | Moderate | Reduced dose, may lead to increased noise if acquisition time is not adjusted. |
| 0.7 | 45 | High | High | Dose reduction compensated by increased acquisition time to maintain image quality. |
| 0.5 | 30 | Low | Low | Significant dose reduction, likely to result in noisy images with standard acquisition time. |
| 0.5 | 60 | Moderate | Moderate | Further increase in acquisition time is necessary to achieve diagnostically acceptable images at this lower dose. |
Visualizations
This compound Uptake and Steroidogenesis Pathway
The following diagram illustrates the pathway of cholesterol (and its analog, this compound) uptake into an adrenal cortical cell and its subsequent conversion into various steroid hormones.
Caption: this compound uptake and major pathways of steroidogenesis in the adrenal cortex.
Experimental Workflow for this compound Imaging
This diagram outlines the logical flow of an this compound imaging experiment, from patient preparation to data analysis.
Caption: A typical experimental workflow for this compound adrenal scintigraphy.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hkjr.org [hkjr.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Prognostic value of semiquantification NP-59 SPECT/CT in primary aldosteronism patients after adrenalectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. richtlijnendatabase.nl [richtlijnendatabase.nl]
Strategies to reduce background noise in NP-59 scintigraphy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve image quality in NP-59 scintigraphy experiments.
Troubleshooting Guides
Issue: High Background Noise Obscuring Adrenal Gland Visualization
High background noise is a common challenge in NP-59 scintigraphy, which can lead to difficulties in accurately identifying and quantifying adrenal uptake. The following guide provides a systematic approach to troubleshooting and mitigating this issue.
Step 1: Verify Adequacy of Dexamethasone Suppression
Inadequate suppression of ACTH-dependent cortisol production in the adrenal cortex is a primary cause of high background uptake in surrounding tissues.
-
Protocol Verification: Ensure the correct dexamethasone suppression protocol was followed. Protocols can vary, but a common regimen involves the administration of 4 mg of dexamethasone daily, starting one week prior to the injection of the NP-59 radiopharmaceutical and continuing throughout the imaging period.[1]
-
Patient Compliance: Confirm the patient's adherence to the prescribed dexamethasone regimen.
-
Drug Interactions: Review the patient's medication history for drugs that can interfere with dexamethasone metabolism or NP-59 uptake. Medications such as phenytoin, carbamazepine, phenobarbitone, and rifampicin can enhance the clearance of dexamethasone, leading to insufficient suppression.[2] Conversely, oral contraceptives and tamoxifen can increase cortisol-binding globulin, also resulting in a false lack of suppression.[2]
Step 2: Assess for Interfering Medications
Several medications can interfere with the uptake of NP-59 in the adrenal glands, potentially leading to altered biodistribution and increased background noise.
-
Medication Review: Spironolactone should be discontinued at least six weeks before the procedure, as it can increase radiopharmaceutical uptake in the adrenal glands.[1] Other drugs to be stopped at least 48 hours prior to the investigation include oral contraceptives, diuretics, propranolol, ketoconazole, and cholestyramine.[1]
Step 3: Evaluate for and Mitigate Gastrointestinal Activity
Activity in the colon can overlap with the adrenal glands, making interpretation difficult.
-
Bowel Preparation: The use of a bowel preparation, such as bisacodyl (5-10 mg nightly from the time of NP-59 administration), has been shown to significantly decrease colonic radioactivity and improve image interpretability.
-
Differentiating Gallbladder Activity: Consuming a high-fat meal can help differentiate between adrenal and gallbladder activity.[1]
Step 4: Optimize Image Acquisition Parameters
The use of advanced imaging techniques can significantly improve the signal-to-noise ratio.
-
SPECT/CT Imaging: Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is superior to planar imaging.[3] SPECT/CT provides better localization of the adrenal glands and can help distinguish adrenal uptake from surrounding background activity, including uptake in the gastrointestinal tract.[3][4]
Step 5: Employ Background Subtraction Techniques
Post-processing of images can help to reduce the impact of background noise.
-
Quantitative Analysis: The adrenal-to-liver ratio (ALR) is a semi-quantitative parameter used to assess adrenal cortical function. It is calculated by dividing the maximal count of the adrenal gland with the lesion by the mean count of the liver.[5] A higher ALR generally indicates better target-to-background separation.
-
Background Subtraction Algorithms: Various algorithms can be applied to SPECT images to subtract background noise. These methods can include image subtraction (subtracting a background reference image), projection subtraction (subtracting background from the raw projection data before reconstruction), and more advanced iterative reconstruction techniques that incorporate background modeling.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of dexamethasone suppression in NP-59 scintigraphy?
Dexamethasone is a synthetic glucocorticoid that suppresses the pituitary gland's secretion of Adrenocorticotropic Hormone (ACTH).[2] Since a significant portion of NP-59 uptake by the adrenal cortex is dependent on ACTH, dexamethasone administration reduces the uptake in normal adrenal tissue.[6][7] This enhances the contrast between normal tissue and autonomously functioning adrenal lesions, such as aldosterone-producing adenomas, which are not ACTH-dependent.
Q2: How long should we wait after NP-59 injection to start imaging?
Imaging is typically performed between 3 to 7 days after the intravenous administration of NP-59.[8] Early visualization (before day 5) can be indicative of hyperfunction of the zona glomerulosa.[6] The exact timing can be influenced by the specific dexamethasone suppression protocol used.[8]
Q3: Can patient conditions other than adrenal disorders affect NP-59 uptake and background noise?
Yes, certain conditions can influence the results. For instance, hypercholesterolemia can inhibit the uptake of the tracer.[6] Morbid obesity, recent weight loss, stress, depression, and chronic alcohol abuse can also lead to false-positive results in dexamethasone suppression testing, potentially affecting background levels.[2]
Q4: What is the role of Lugol's solution in NP-59 scintigraphy?
NP-59 is labeled with radioactive iodine (131I). To prevent the uptake of free 131I by the thyroid gland, patients are typically administered a blocking agent like Lugol's solution (potassium iodide).[5] This should be started before the administration of the radiopharmaceutical and continued for several days.[1]
Q5: Are there alternatives to background subtraction for improving image quality?
While background subtraction is a valuable post-processing tool, optimizing the entire experimental workflow is crucial for minimizing background noise from the outset. This includes meticulous patient preparation, adherence to appropriate dexamethasone suppression protocols, careful medication review, and the use of advanced imaging modalities like SPECT/CT.
Data Presentation
Table 1: Dexamethasone Suppression Protocols and Their Impact on Adrenal Visualization
| Dexamethasone Regimen | NP-59 Dose (mCi) | Typical Adrenal Visualization Time in Normal Subjects | Reference |
| 8 mg/day for 2 days | 1 - 2 | 3 - 5 days | [8] |
| 4 mg/day for 7 days | 0.5 - 2 | 5 - 7 days | [8] |
Table 2: Medications Interfering with NP-59 Scintigraphy
| Medication Class | Examples | Mechanism of Interference | Recommended Action | Reference |
| Mineralocorticoid Receptor Antagonists | Spironolactone | Can increase radiopharmaceutical uptake in the adrenal glands. | Discontinue at least 6 weeks prior to the investigation. | [1] |
| Diuretics, Beta-blockers | Propranolol | Can alter NP-59 uptake. | Discontinue at least 48 hours prior. | [1][5] |
| Antifungals | Ketoconazole | Can interfere with adrenal steroidogenesis. | Discontinue at least 48 hours prior. | [1] |
| Bile Acid Sequestrants | Cholestyramine | May interfere with the enterohepatic circulation of NP-59. | Discontinue at least 48 hours prior. | [1] |
| Enzyme-Inducing Anticonvulsants | Phenytoin, Carbamazepine, Phenobarbitone | Enhance dexamethasone clearance, reducing suppression. | Consider alternative medications if possible; be aware of potential for inadequate suppression. | [2] |
| Estrogen-containing medications | Oral contraceptives, Tamoxifen | Increase cortisol-binding globulin, causing a false lack of suppression. | Discontinue at least 48 hours prior. | [1][2] |
Experimental Protocols
Protocol 1: Dexamethasone Suppression for NP-59 Scintigraphy
-
Patient Screening: Review patient's current medications for any potential interactions (see Table 2).
-
Dexamethasone Administration:
-
Standard Protocol: Administer 4 mg of dexamethasone orally per day, divided into 1 mg doses every 6 hours.
-
Initiation: Begin dexamethasone administration 7 days prior to the planned NP-59 injection.[1]
-
Continuation: Continue the dexamethasone regimen for the entire duration of the imaging study (typically up to 7 days post-injection).[1]
-
-
Thyroid Blockade: Administer Lugol's solution or potassium iodide (100-150 mg per day) starting the day before the radiopharmaceutical injection and continuing for 5-10 days to block thyroid uptake of free 131I.[1][5]
-
Radiopharmaceutical Injection: On day 7 of the dexamethasone suppression, intravenously inject 1 mCi of NP-59.[5]
-
Imaging: Commence imaging (planar and/or SPECT/CT) between 3 and 7 days post-injection.
Mandatory Visualization
References
- 1. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. hkjr.org [hkjr.org]
- 5. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Subtraction of single-photon emission computed tomography (SPECT) in radioembolization: a comparison of four methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of background subtraction [help.imageanalyst.net]
Technical Support Center: Adosterol Synthesis and Radiolabeling
Welcome to the technical support center for Adosterol synthesis and radiolabeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled with Iodine-131?
A1: this compound, chemically known as 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, is a cholesterol analog. When radiolabeled with Iodine-131 (¹³¹I), it becomes [¹³¹I]this compound, a radiopharmaceutical used for adrenal gland imaging, also known as adrenal scintigraphy. The uptake of [¹³¹I]this compound by the adrenal cortex allows for the visualization and functional assessment of adrenal tissues, aiding in the diagnosis of various adrenal disorders.
Q2: What are the main stages in the preparation of [¹³¹I]this compound?
A2: The preparation of [¹³¹I]this compound involves two main stages:
-
Chemical Synthesis: The synthesis of the precursor molecule, 6β-iodomethyl-19-norcholesterol. This is a multi-step organic synthesis process starting from a suitable cholesterol derivative.
-
Radiolabeling: The introduction of the radioactive Iodine-131 isotope onto the precursor molecule to produce the final radiopharmaceutical.
Q3: What is the most common method for radiolabeling this compound with ¹³¹I?
A3: The most common method for radioiodination of this compound is through electrophilic substitution using an oxidizing agent to convert radioiodide (¹³¹I⁻) into an electrophilic species. The Chloramine-T method is a widely used and effective technique for this purpose.
Q4: What are the critical quality control parameters for [¹³¹I]this compound?
A4: The critical quality control parameters for [¹³¹I]this compound include:
-
Radiochemical Purity (RCP): To ensure that the radioactivity is primarily from the desired [¹³¹I]this compound and not from impurities like free ¹³¹I⁻. This is typically assessed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Radionuclidic Purity: To confirm that the radioactivity originates from ¹³¹I and not other radioisotopes.
-
Chemical Purity: To ensure the absence of non-radioactive chemical impurities that may interfere with the biological uptake or cause adverse effects.
-
Sterility and Apyrogenicity: For injectable formulations, ensuring the absence of microbial contamination and pyrogens is crucial.
Troubleshooting Guides
Section 1: Challenges in the Chemical Synthesis of 6β-iodomethyl-19-norcholesterol (this compound Precursor)
This section addresses common issues encountered during the organic synthesis of the this compound precursor.
Problem 1.1: Low yield in the multi-step synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reactions at one or more steps. | Monitor reaction progress using TLC or HPLC. Optimize reaction time, temperature, and stoichiometry of reagents. |
| Degradation of intermediates. | Ensure use of purified, dry solvents and an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. |
| Loss of product during purification. | Optimize purification methods. For column chromatography, select the appropriate stationary and mobile phases. For recrystallization, choose a suitable solvent system. |
| Side reactions leading to byproducts. | Re-evaluate the reaction mechanism and conditions. Consider using protecting groups for sensitive functional moieties. |
Problem 1.2: Difficulty in purification of the final precursor.
| Possible Cause | Suggested Solution |
| Presence of closely related stereoisomers. | Utilize high-resolution purification techniques such as preparative HPLC or chiral chromatography. |
| Co-elution of starting materials or byproducts with the desired product in column chromatography. | Perform a systematic study of different solvent systems (mobile phases) and stationary phases to achieve better separation. |
| Oily product that is difficult to crystallize. | Attempt co-distillation with a high-boiling point solvent to remove residual solvents. Try different crystallization solvents or solvent mixtures. If crystallization fails, rely on chromatographic purification. |
Problem 1.3: Poor purity of the isolated precursor.
| Possible Cause | Suggested Solution |
| Inadequate purification. | Repeat the purification step. Consider using a different purification technique (e.g., HPLC instead of column chromatography). |
| Decomposition of the product upon storage. | Store the purified precursor under an inert atmosphere, protected from light, and at a low temperature. |
| Presence of residual solvents. | Dry the product under high vacuum for an extended period. Confirm the absence of solvents using NMR spectroscopy or Gas Chromatography (GC). |
Section 2: Challenges in the Radiolabeling of this compound with Iodine-131
This section focuses on troubleshooting common problems during the radioiodination step.
Problem 2.1: Low Radiochemical Yield (RCY).
| Possible Cause | Suggested Solution |
| Inefficient oxidation of ¹³¹I⁻. | Ensure the oxidizing agent (e.g., Chloramine-T) is fresh and active. Optimize the concentration of the oxidizing agent; too little may result in incomplete oxidation, while too much can lead to degradation of the precursor. |
| Suboptimal pH of the reaction mixture. | The pH should be maintained within the optimal range for the specific labeling method (typically slightly acidic to neutral for Chloramine-T). Use a suitable buffer system. |
| Short reaction time. | Increase the reaction time and monitor the RCY at different time points to determine the optimal duration. |
| Low concentration of the precursor. | Increase the concentration of the this compound precursor in the reaction mixture. |
| Presence of reducing agents as impurities. | Ensure all reagents and solvents are free from reducing impurities that could consume the oxidizing agent. |
Problem 2.2: High percentage of free ¹³¹I⁻ in the final product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | See solutions for "Low Radiochemical Yield". |
| Inefficient purification after labeling. | Optimize the post-labeling purification method. For Sep-Pak C18 purification, ensure proper conditioning of the cartridge and use appropriate elution solvents to separate [¹³¹I]this compound from unreacted ¹³¹I⁻. |
| Decomposition of [¹³¹I]this compound after purification. | Analyze the stability of the labeled product over time. Consider adding stabilizers if necessary. |
Problem 2.3: Presence of radiochemical impurities other than free ¹³¹I⁻.
| Possible Cause | Suggested Solution |
| Oxidation of the this compound precursor by the oxidizing agent. | Use the minimum effective amount of the oxidizing agent. Consider using a milder oxidizing agent like Iodogen. Reduce the reaction time. |
| Formation of byproducts during the labeling reaction. | Optimize reaction conditions (pH, temperature) to minimize side reactions. |
| Impurities in the starting precursor. | Ensure the chemical purity of the this compound precursor before radiolabeling using techniques like NMR, Mass Spectrometry, and HPLC. |
Problem 2.4: Instability of the final [¹³¹I]this compound product.
| Possible Cause | Suggested Solution |
| Radiolysis. | Store the final product at low temperatures and protected from light. Dilute the product to reduce the radiation dose to the formulation. Add radical scavengers like ethanol or ascorbic acid. |
| Chemical decomposition. | Ensure the final formulation has an appropriate pH and is free from reactive impurities. |
| Dehalogenation. | This can be a challenge with radioiodinated compounds. Optimize storage conditions and use the product within a validated shelf-life. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound using the Chloramine-T Method
Materials:
-
6β-iodomethyl-19-norcholesterol (this compound precursor) solution (e.g., 1 mg/mL in ethanol)
-
Sodium [¹³¹I]iodide solution
-
Chloramine-T solution (e.g., 2 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (e.g., 5 mg/mL in water, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sep-Pak C18 cartridge for purification
-
Ethanol
-
Sterile water for injection
-
TLC system (e.g., silica gel plates with a suitable mobile phase like ethyl acetate:hexane)
Procedure:
-
In a shielded vial, add a specific volume of the this compound precursor solution.
-
Add the phosphate buffer to maintain the pH.
-
Add the required activity of Sodium [¹³¹I]iodide solution.
-
Initiate the reaction by adding the freshly prepared Chloramine-T solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-5 minutes), with occasional gentle mixing.
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Purify the reaction mixture using a pre-conditioned Sep-Pak C18 cartridge.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ¹³¹I⁻ and other hydrophilic impurities.
-
Elute the [¹³¹I]this compound with ethanol.
-
-
Perform quality control on the final product using TLC or HPLC to determine the radiochemical purity.
Protocol 2: Quality Control of [¹³¹I]this compound by Thin Layer Chromatography (TLC)
Materials:
-
TLC silica gel plates
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
Developing chamber
-
Radio-TLC scanner or autoradiography system
Procedure:
-
Spot a small amount of the final [¹³¹I]this compound solution onto the baseline of a TLC plate.
-
Also, spot reference standards of non-radioactive this compound and sodium iodide if available.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by exposing it to an autoradiography film.
-
Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the [¹³¹I]this compound spot relative to the total radioactivity on the plate. Free ¹³¹I⁻ will typically remain at the origin (Rf = 0), while [¹³¹I]this compound will move up the plate to a specific retention factor (Rf > 0).
Data Presentation
Table 1: Typical Reaction Parameters for this compound Radiolabeling
| Parameter | Condition |
| Precursor Amount | 50 - 100 µg |
| ¹³¹I Activity | 37 - 185 MBq (1 - 5 mCi) |
| Reaction Volume | 100 - 500 µL |
| pH | 6.5 - 7.5 |
| Oxidizing Agent | Chloramine-T (10 - 50 µg) |
| Reaction Time | 1 - 5 minutes |
| Quenching Agent | Sodium metabisulfite (50 - 100 µg) |
| Radiochemical Yield | > 90% |
| Radiochemical Purity | > 95% |
Visualizations
Caption: Workflow for this compound Synthesis and Radiolabeling.
Caption: Troubleshooting Logic for Low Radiochemical Yield.
False positive and false negative results in Adosterol imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adosterol (¹³¹I-6β-iodomethyl-19-norcholesterol, NP-59) imaging.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound imaging experiments, leading to false positive or false negative results.
Question: What could cause a false positive result (uptake in a non-adenomatous adrenal gland or non-adrenal tissue)?
Answer:
A false positive result in this compound imaging can be misleading. The following table summarizes potential causes and recommended actions to troubleshoot this issue.
| Potential Cause | Description | Recommended Action |
| Asymmetric Bilateral Hyperplasia | One adrenal gland in bilateral hyperplasia may show more tracer uptake than the other, mimicking a unilateral adenoma.[1] | Correlate with clinical and biochemical data. Consider adrenal venous sampling (AVS) for definitive lateralization. |
| Residual Functional Cortical Tissue | Non-adenomatous lesions such as pheochromocytomas or myelolipomas may contain residual functional cortical tissue, leading to this compound uptake. | Integrate findings with other imaging modalities like CT or MRI to characterize the lesion's morphology.[2] |
| Drug Interference | Certain medications can interfere with the hypothalamic-pituitary-adrenal axis and affect this compound uptake. Spironolactone, for instance, can cause misleading results. | Review the subject's medication history and ensure interfering drugs are discontinued for an appropriate period before the study. |
| Over-projection of Liver Activity | The right adrenal gland's proximity to the liver can sometimes lead to an appearance of increased activity due to overlapping signals, especially in early imaging.[3] | Utilize SPECT/CT imaging for better anatomical localization and differentiation of adrenal from liver and gallbladder activity. A high-fat meal can help differentiate gallbladder activity.[3] |
| Incorrect Dexamethasone Suppression | Inadequate suppression of ACTH can lead to uptake in normal or hyperplastic adrenal tissue, potentially causing confusion with an autonomous adenoma. | Ensure strict adherence to the dexamethasone suppression protocol. Verify patient compliance. |
Question: What are the potential reasons for a false negative result (no or low uptake in a confirmed adrenal adenoma)?
Answer:
A false negative result can lead to a missed diagnosis. The table below outlines common causes and troubleshooting steps.
| Potential Cause | Description | Recommended Action |
| Small Adenoma Size | Lesions smaller than 1.5 cm in diameter may not be detectable with planar this compound scintigraphy due to the resolution limits of the gamma camera.[1] | Utilize SPECT/CT imaging, which has been shown to improve the detection of smaller adenomas.[4] |
| Drug Interference | Medications that suppress the renin-angiotensin-aldosterone system or interfere with cholesterol uptake can reduce tracer accumulation in an adenoma. | Thoroughly review and document all medications. Discontinue any potentially interfering drugs in consultation with a clinician. |
| Suboptimal Dexamethasone Suppression Protocol | An inappropriate dexamethasone regimen may not adequately suppress background adrenal activity, thus masking the uptake in a small adenoma. | Optimize the dexamethasone suppression protocol based on the specific research question and subject characteristics.[5] |
| High Endogenous Cholesterol Levels | High levels of circulating cholesterol can competitively inhibit the uptake of this compound, which is a cholesterol analog. | Assess the subject's lipid profile. If hypercholesterolemia is present, this should be noted as a potential factor affecting tracer uptake. |
| Technical Factors | Incorrect radiotracer dose, improper patient preparation, or suboptimal imaging parameters can all contribute to a poor-quality scan and a potential false negative result. | Adhere strictly to the validated experimental protocol. Perform regular quality control checks on imaging equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound imaging?
A1: this compound (NP-59) is a radiolabeled analog of cholesterol. Adrenocortical cells utilize cholesterol as a precursor for steroid hormone synthesis.[6] this compound is taken up by these cells through a similar mechanism, primarily involving low-density lipoprotein (LDL) receptors. This allows for the functional imaging of the adrenal cortex, as areas with increased steroidogenic activity will show higher tracer accumulation.
Q2: Why is dexamethasone suppression necessary for this compound imaging in the context of primary aldosteronism?
A2: Dexamethasone is a potent synthetic glucocorticoid that suppresses the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[7][8] The uptake of this compound in the zona fasciculata and reticularis of the adrenal cortex is largely ACTH-dependent. By administering dexamethasone, the activity in these zones is suppressed, which enhances the visualization of aldosterone-producing adenomas in the zona glomerulosa, as their function is primarily regulated by the renin-angiotensin system and not ACTH.[1]
Q3: What is the typical timeline for this compound imaging after tracer administration?
A3: Normal adrenal glands are typically visualized 5 or more days after the administration of this compound, especially with dexamethasone suppression.[9] Hyperfunctioning adrenal tissue, such as an adenoma, will often be visualized earlier, sometimes as early as the third day.[1] Imaging is often performed on days 3 and 6 post-injection to assess for this differential uptake pattern.[1]
Q4: What are the key parameters for quantitative analysis of this compound scans?
A4: Semi-quantitative analysis is often performed to aid in the interpretation of this compound scans. Key parameters include:
-
Adrenal-to-Liver Ratio (ALR): The ratio of the maximum counts in the adrenal gland to the mean counts in the liver.
-
Lesion-to-Contralateral Ratio (CON): The ratio of the maximum counts in the adrenal gland with the lesion to the maximum counts in the contralateral adrenal gland.[10]
These ratios can help in objectively assessing the degree of tracer uptake and lateralization.
Experimental Protocols
Protocol 1: Dexamethasone Suppression this compound Imaging
-
Patient/Subject Preparation:
-
Discontinue interfering medications (e.g., spironolactone, diuretics, ACE inhibitors, ARBs, beta-blockers) for a specified period (typically 2-6 weeks) prior to the study, in consultation with a supervising clinician or veterinarian.
-
Administer a thyroid-blocking agent, such as Lugol's iodine or potassium iodide, starting one day before tracer injection and continuing for the duration of the imaging study to prevent thyroid uptake of free ¹³¹I.
-
Initiate dexamethasone suppression. A common regimen is 1 mg of dexamethasone orally every 6 hours for 7 days prior to tracer injection and continuing until the final imaging session.[5]
-
-
Radiotracer Administration:
-
Administer approximately 1.0 mCi (37 MBq) of ¹³¹I-Adosterol intravenously. The injection should be given slowly.
-
-
Imaging:
-
Acquire planar and SPECT/CT images of the adrenal glands.
-
Initial imaging is typically performed 3 to 5 days post-injection.
-
Follow-up imaging is often performed 6 to 7 days post-injection.
-
Use a gamma camera equipped with a high-energy collimator.
-
-
Data Analysis:
-
Visually assess the images for the timing and pattern of adrenal uptake (unilateral vs. bilateral, symmetric vs. asymmetric).
-
Perform semi-quantitative analysis by calculating the Adrenal-to-Liver Ratio (ALR) and Lesion-to-Contralateral Ratio (CON).
-
Visualizations
Caption: this compound uptake pathway in adrenocortical cells.
Caption: Troubleshooting workflow for unexpected this compound imaging results.
References
- 1. mdpi.com [mdpi.com]
- 2. Pitfalls of adrenal imaging with chemical shift MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 4. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Dexamethasone Suppression Test: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Dexamethasone suppression test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Adosterol scans for small adenomas.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Adosterol (I-131 iodomethyl-nor-cholesterol) scans for the detection of small adrenal adenomas.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (NP-59) scintigraphy for detecting adrenal adenomas?
This compound, or NP-59, is a radiolabeled analog of cholesterol. Adrenocortical cells utilize cholesterol as a precursor for steroid hormone synthesis. Functioning adrenal adenomas, which often overproduce hormones like aldosterone, exhibit increased uptake of cholesterol. NP-59 mimics this physiological process, accumulating in hyperfunctioning adrenal tissue. This allows for visualization of the adenoma through scintigraphy. The uptake of NP-59 is mediated by low-density lipoprotein (LDL) receptors on the surface of adrenocortical cells.
Q2: Why is it challenging to detect small adrenal adenomas with this compound scans?
The detection of small adenomas (<1.5 cm) can be challenging due to several factors:
-
Limited Spatial Resolution: Traditional planar scintigraphy has limited spatial resolution, making it difficult to resolve small lesions.[1]
-
Physiological Bowel Activity: The excretion of NP-59 and its metabolites through the biliary system can lead to significant bowel activity, which can obscure the adrenal glands.[2]
-
Low Tracer Uptake: Smaller adenomas may not accumulate enough of the radiotracer to be clearly distinguished from background activity.
Q3: How does dexamethasone suppression improve the sensitivity and specificity of this compound scans?
Dexamethasone is a synthetic glucocorticoid that suppresses the pituitary gland's production of adrenocorticotropic hormone (ACTH). This, in turn, reduces the uptake of NP-59 by normal, ACTH-dependent adrenal tissue. Aldosterone-producing adenomas, however, function autonomously and are not typically suppressed by dexamethasone. This differential uptake enhances the contrast between the adenoma and the surrounding healthy adrenal tissue, thereby improving the specificity of the scan for detecting functioning adenomas.[1]
Q4: What is the role of SPECT/CT in improving the detection of small adenomas?
Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is a hybrid imaging technique that combines the functional information from SPECT with the anatomical detail of CT. This has significantly improved the sensitivity of this compound scans for small adenomas by:
-
Precise Localization: Fusing the functional SPECT data with the anatomical CT images allows for the precise localization of NP-59 uptake to a specific adrenal nodule, even if it is small.
-
Differentiating from Artifacts: SPECT/CT is highly effective in differentiating true adrenal uptake from physiological bowel or gallbladder activity, a common pitfall in planar imaging.[2]
-
Improved Resolution: SPECT imaging itself offers better spatial resolution compared to planar scintigraphy.
Q5: Are there alternative imaging agents to this compound for small adenomas?
Yes, for centers with PET capabilities, 11C-metomidate PET/CT has emerged as a promising alternative with higher spatial resolution for detecting small aldosterone-producing adenomas.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound scanning experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no adrenal uptake of NP-59 | 1. Patient Medication Interference: Certain medications can interfere with NP-59 uptake. 2. Improper Dexamethasone Suppression: Inadequate suppression of normal adrenal tissue. 3. High Endogenous Cholesterol Levels: Competition for LDL receptor binding. 4. Incorrect Radiopharmaceutical Preparation or Administration. | 1. Medication Review: Ensure that interfering medications (e.g., spironolactone, diuretics, beta-blockers) are discontinued for an appropriate period (typically 4-6 weeks) before the scan.[3] 2. Verify Dexamethasone Protocol: Confirm the correct dosage and duration of dexamethasone administration. 3. Assess Patient's Lipid Profile: While not a routine contraindication, be aware that very high cholesterol levels may theoretically reduce tracer uptake. 4. Quality Control: Verify the radiochemical purity and dose of the injected NP-59. |
| Suspected Bowel or Gallbladder Activity Obscuring the Adrenal Gland | 1. Physiological Excretion: NP-59 and its metabolites are excreted via the hepatobiliary system. 2. Delayed Imaging: Bowel activity can become more prominent on later images. | 1. Utilize SPECT/CT: This is the most effective method to anatomically localize the uptake and differentiate it from the adrenal gland.[2] 2. Acquire Lateral and Anterior Views: These views can help determine if the activity is located anteriorly (gallbladder) or within the bowel loops. 3. Delayed Imaging and Laxatives: In some cases, delayed imaging after administering a laxative can help clear bowel activity. |
| Discordant Findings Between this compound Scan and Anatomic Imaging (CT/MRI) | 1. Non-functioning Adenoma: A nodule seen on CT/MRI may be a non-functioning adenoma, which will not show significant NP-59 uptake. 2. Small Functioning Adenoma Below Detection Limit: The adenoma may be too small to be resolved by the this compound scan, even with SPECT/CT. 3. Hemorrhagic or Cystic Adenoma: These may show reduced or no uptake. | 1. Correlate with Biochemical Data: The results of hormonal assays are crucial for interpretation. 2. Consider Alternative Imaging: If clinical suspicion for a functioning adenoma is high despite a negative this compound scan, consider 11C-metomidate PET/CT if available. 3. Adrenal Venous Sampling (AVS): AVS remains the gold standard for lateralizing aldosterone secretion in cases of inconclusive imaging. |
| Diffuse Bilateral Adrenal Uptake | 1. Bilateral Adrenal Hyperplasia: This is a common cause of primary aldosteronism. 2. Inadequate Dexamethasone Suppression: Insufficient suppression of normal adrenal tissue. | 1. Review Clinical and Biochemical Data: Correlate the imaging findings with the patient's clinical presentation and hormone levels. 2. Confirm Dexamethasone Protocol Adherence: Ensure the patient complied with the dexamethasone regimen. |
Experimental Protocols
Dexamethasone Suppression this compound (NP-59) Scintigraphy Protocol
-
Patient Preparation:
-
Discontinue interfering medications 4-6 weeks prior to the scan, in consultation with the referring physician.[3]
-
Administer Lugol's solution or potassium iodide to block thyroid uptake of free I-131, starting 1-2 days before tracer injection and continuing for the duration of the imaging.
-
Initiate dexamethasone suppression (e.g., 1 mg orally every 6 hours or a similar regimen) for 2-7 days prior to tracer injection and continue throughout the imaging period.
-
-
Radiopharmaceutical Administration:
-
Administer 1-2 mCi (37-74 MBq) of I-131 NP-59 intravenously.
-
-
Imaging:
-
Planar Imaging: Acquire anterior and posterior static images of the adrenal region at 48, 72, and 120 hours post-injection.
-
SPECT/CT Imaging: Perform SPECT/CT of the abdomen at 72 and/or 120 hours post-injection. This is highly recommended to improve sensitivity for small lesions and differentiate adrenal from extra-adrenal uptake.[2]
-
Semi-Quantitative Analysis of NP-59 Uptake
To improve objectivity in scan interpretation, semi-quantitative analysis can be performed:
-
Region of Interest (ROI) Placement: Draw ROIs over the adrenal glands, liver, and background tissue on the SPECT/CT images.
-
Calculate Ratios:
-
Adrenal-to-Liver Ratio (ALR): This ratio compares the uptake in the adrenal lesion to the uptake in the liver. An ALR cutoff of 1.84 has been suggested to distinguish adenoma from hyperplasia.
-
Lesion-to-Contralateral Ratio (CON): This ratio compares the uptake in the adrenal lesion to the contralateral adrenal gland. A CON cutoff of 1.15 has been proposed.
-
Data Presentation
Table 1: Performance of this compound (NP-59) Scintigraphy Techniques
| Imaging Technique | Sensitivity for Aldosterone-Producing Adenoma | Specificity for Aldosterone-Producing Adenoma | Key Advantage |
| Planar Scintigraphy | Lower, especially for adenomas <1.5 cm | Variable, affected by artifacts | Widely available |
| SPECT/CT | Higher, improves detection of small adenomas | High, excellent for differentiating artifacts | Improved localization and artifact differentiation |
Table 2: CT Sensitivity for Adrenal Adenoma by Lesion Size
| Adenoma Size | CT Sensitivity |
| ≥1 to <2 cm | 100% |
| ≥2 to <3 cm | 97.9% |
| ≥3 cm | 66.7% |
Note: This table reflects the sensitivity of CT for characterizing adenomas, not their functional status. A substantial number of larger adenomas may be misdiagnosed as non-adenomas by CT criteria.[4]
Visualizations
Caption: Experimental workflow for this compound (NP-59) scintigraphy.
Caption: NP-59 uptake signaling pathway in adrenocortical cells.
References
Adosterol (Iodine-131 6-beta-iodomethyl-19-norcholesterol) Radiopharmaceutical: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for the Adosterol radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main quality control parameters?
This compound is a radiopharmaceutical containing Iodine-131 6-beta-iodomethyl-19-norcholesterol (NP-59). It is used for adrenal gland imaging. The key quality control parameters that must be assessed before administration include radiochemical purity, radionuclidic purity, pH, sterility, and the absence of pyrogens.
Q2: What is the acceptable pH range for this compound?
According to the European Pharmacopoeia, the acceptable pH range for this compound solution for injection is 3.5 to 8.5.[1]
Q3: What are the requirements for sterility and pyrogen testing for this compound?
As a parenteral drug, this compound must be sterile and pyrogen-free. Sterility testing is performed to ensure the absence of viable microorganisms, and pyrogen testing, typically the Bacterial Endotoxins Test (BET) using Limulus Amebocyte Lysate (LAL), is conducted to control the risk of fever-inducing substances. These tests should be performed in accordance with the United States Pharmacopeia (USP) chapters <797> and <825> for radiopharmaceuticals and <85> for bacterial endotoxins. Due to the short half-life of some radiopharmaceuticals, testing may sometimes be completed after the product has been administered, a practice permitted under specific USP guidelines.
Q4: What is the significance of radiochemical purity for this compound?
Radiochemical purity is crucial as it ensures that the radioactivity is associated with the desired compound, this compound (Iodine-131 NP-59). The presence of radiochemical impurities, such as free radioiodide (¹³¹I-iodide), can lead to inaccurate diagnostic information and unnecessary radiation exposure to non-target tissues, like the thyroid gland.
Troubleshooting Guides
Radiochemical Purity Testing by Thin-Layer Chromatography (TLC)
Issue: Streaking or elongated spots on the TLC plate.
-
Possible Cause: The sample applied to the TLC plate is overloaded.
-
Solution: Prepare a more diluted sample of the this compound solution and re-spot the TLC plate. Ensure the spot is small and concentrated.
Issue: No visible spots on the TLC plate after development.
-
Possible Cause 1: The sample is too dilute.
-
Solution 1: Apply the sample to the same spot multiple times, allowing the solvent to evaporate between applications to concentrate the sample on the spotting line.
-
Possible Cause 2: The developing solvent level in the chromatography tank was above the spotting line.
-
Solution 2: Ensure the solvent level is below the origin where the sample is spotted. This prevents the sample from dissolving directly into the solvent pool instead of migrating up the plate.
Issue: Unexpected spots are observed on the chromatogram.
-
Possible Cause: Contamination of the TLC plate or the sample.
-
Solution: Handle the TLC plates only by the edges to avoid transferring contaminants from your fingers. Use clean glassware and spotting capillaries. Ensure the chromatography tank is clean.
General Quality Control Issues
Issue: Out-of-specification pH result.
-
Possible Cause: Improper formulation or degradation of the product.
-
Solution: Do not use the batch. Investigate the source of the pH deviation, including checking the pH of all components used in the formulation and verifying the calibration of the pH meter.
Issue: Failed sterility test.
-
Possible Cause: Breach in aseptic technique during preparation or handling.
-
Solution: The batch must be discarded. A thorough investigation into the aseptic processing procedures is required. This includes reviewing environmental monitoring data, personnel gowning and hygiene practices, and the sterility of all components and equipment used.
Quality Control Specifications
The following table summarizes the key quality control specifications for this compound.
| Parameter | Specification | Test Method |
| pH | 3.5 - 8.5[1] | Potentiometry |
| Radionuclidic Purity | Iodine-131: minimum 99.9% of total radioactivity | Gamma-ray Spectrometry |
| Radiochemical Purity | ≥ 95% as Iodine-131 6-beta-iodomethyl-19-norcholesterol | Thin-Layer Chromatography (TLC) |
| Sterility | No microbial growth | USP <797>, USP <825> |
| Bacterial Endotoxins | Refer to USP <85> for calculation of limits | Limulus Amebocyte Lysate (LAL) Test |
Experimental Protocols
Radiochemical Purity Determination by Thin-Layer Chromatography (TLC)
This method is used to separate this compound (Iodine-131 6-beta-iodomethyl-19-norcholesterol) from the primary radiochemical impurity, free ¹³¹I-iodide.
Materials:
-
TLC silica gel GF254 plates
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform : anhydrous ethanol (50:50 V/V)
-
Carrier solution: 10 mg potassium iodide, 20 mg potassium iodate, and 0.1 g sodium hydrogen carbonate dissolved in 10 ml of distilled water.
-
Chromatography tank
-
Radiochromatogram scanner or other suitable radiation detector
Procedure:
-
Plate Preparation: On two separate TLC plates, draw a starting line with a pencil approximately 1.5 cm from the bottom edge.
-
Spotting:
-
Plate 1 (for this compound): Apply 5 µl of the this compound test solution and 10 µl of the carrier solution to the same spot on the starting line.
-
Plate 2 (for ¹³¹I-iodide): Apply 10 µl of the carrier solution first, and then apply up to 5 µl of the this compound test solution on the same spot.
-
-
Development:
-
Place Plate 1 in a chromatography tank containing Mobile Phase A (Chloroform).
-
Place Plate 2 in a separate tank containing Mobile Phase B (Chloroform:ethanol).
-
Allow the mobile phase to travel up the plate for a path of 15 cm.
-
-
Drying: Remove the plates from the tanks and allow them to dry completely.
-
Detection: Scan the plates with a radiochromatogram scanner to determine the distribution of radioactivity.
-
Calculation:
-
On Plate 1, this compound remains at the origin (Rf = 0), while any potential impurities migrate with the solvent front.
-
On Plate 2, ¹³¹I-iodide migrates with the solvent front (Rf ≈ 1), while this compound remains at the origin.
-
Calculate the percentage of radioactivity corresponding to this compound and any impurities. The radiochemical purity is the percentage of radioactivity corresponding to the this compound peak.
-
Sterility Testing
Sterility testing must be performed in an aseptic environment. The direct inoculation method or membrane filtration method as described in USP <797> and <825> should be followed.
Direct Inoculation Method (Simplified Overview):
-
Aseptically transfer a specified volume of the this compound solution into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for Fluid Thioglycollate and 20-25°C for Soybean-Casein Digest) for a period of 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates that the sample is sterile.
Bacterial Endotoxin Test (BET)
The LAL test is the standard method for determining the presence of bacterial endotoxins.
Gel-Clot Method (Simplified Overview):
-
Reconstitute the LAL reagent with pyrogen-free water.
-
Prepare a series of dilutions of the this compound sample.
-
In pyrogen-free test tubes, mix the LAL reagent with the sample dilutions, a positive control (endotoxin standard), and a negative control (pyrogen-free water).
-
Incubate the tubes in a 37°C water bath for a specified time (typically 60 minutes).
-
After incubation, carefully invert the tubes 180°. A solid gel clot that remains intact indicates a positive result (presence of endotoxins). The absence of a solid clot indicates a negative result. The endotoxin level is determined based on the lowest concentration of the sample that produces a positive result.
Visualizations
Caption: Workflow for Radiochemical Purity Testing of this compound by TLC.
Caption: Workflow for Sterility Testing of this compound.
Caption: Workflow for Bacterial Endotoxin Testing (BET) of this compound.
References
Validation & Comparative
Validation of Adosterol Uptake as a Biomarker for Adrenal Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adosterol (131I-iodomethyl-19-norcholesterol or NP-59) uptake as a biomarker for adrenal function against other established diagnostic methods. It includes detailed experimental protocols, quantitative performance data, and visual representations of key pathways and workflows to support researchers in the field of endocrinology and drug development.
Introduction
The adrenal glands are critical endocrine organs responsible for producing essential hormones, including cortisol, aldosterone, and androgens. Dysregulation of adrenal function can lead to various pathologies such as Cushing's syndrome, primary aldosteronism, and adrenal tumors. Accurate assessment of adrenal function is paramount for diagnosis and treatment. This compound, a radiolabeled cholesterol analog, has long been utilized in nuclear medicine to visualize and assess the functional status of the adrenal cortex. This guide evaluates the utility of this compound uptake as a biomarker by comparing it with other imaging and diagnostic modalities.
Comparative Data of this compound and Alternative Modalities
The following tables summarize the quantitative performance of this compound scintigraphy in comparison to other common imaging techniques for the characterization of adrenal masses.
Table 1: Diagnostic Accuracy for Adrenal Adenoma Characterization
| Imaging Modality | Sensitivity | Specificity | Reference |
| This compound (NP-59) Scintigraphy | 77.4% - 96% | High (not specified) | [1] |
| Unenhanced CT (≤10 HU threshold) | 71% | 98% | |
| Chemical Shift MRI | 81% - 100% | 94% - 100% | |
| 18F-FDG PET/CT (>3.1 SUVmax cutoff) | High | High |
Table 2: Performance in Differentiating Adrenal Tumor Subtypes
| Feature | This compound (NP-59) Scintigraphy | CT/MRI | Adrenal Venous Sampling (AVS) |
| Functionality Assessment | Direct measure of steroidogenic activity | Indirect (size, morphology, washout) | Gold standard for lateralization |
| Lateralization of Aldosteronomas | High success rate | Lower accuracy for small adenomas | Technically challenging, high failure rate |
| Differentiation of Adenoma vs. Hyperplasia | Can distinguish unilateral from bilateral uptake | Difficult to differentiate | Can confirm bilateral aldosterone excess |
| Invasiveness | Minimally invasive | Non-invasive | Invasive |
Experimental Protocols
Protocol 1: this compound (131I-Iodomethyl-19-Norcholesterol) Scintigraphy with Dexamethasone Suppression
This protocol is designed to assess adrenal cortical function, particularly for the investigation of primary aldosteronism and Cushing's syndrome.
1. Patient Preparation:
-
Thyroid Blockade: To prevent uptake of free 131I by the thyroid gland, administer Lugol's iodine solution (1 ml daily) or saturated potassium iodide (50 mg/day) orally. Start this regimen one day before the tracer injection and continue for the duration of the study (approximately 8 days).[2][3]
-
Dexamethasone Suppression: For suspected primary aldosteronism, administer dexamethasone orally to suppress ACTH-dependent cortisol production in the normal adrenal cortex, thereby enhancing the visualization of aldosterone-producing adenomas. A common regimen is 1 mg of dexamethasone four times daily (4 mg/day), starting 7 days before the tracer injection and continuing for 5 days after.[3] For Cushing's syndrome evaluation, a baseline scan without suppression may be performed first.
-
Medication Review: Discontinue medications that may interfere with this compound uptake, such as spironolactone, diuretics, and beta-blockers, for an appropriate period before the scan, as advised by the referring physician.[2]
2. Radiopharmaceutical Administration:
-
Administer 1 mCi (37 MBq) of 131I-iodomethyl-19-norcholesterol (this compound/NP-59) via slow intravenous injection.[2]
3. Imaging Acquisition:
-
Acquire planar (anterior and posterior views) and SPECT/CT images of the adrenal glands.[2]
-
Imaging is typically performed at multiple time points, commonly on days 3, 4, 5, and 7 post-injection, to assess the dynamics of tracer uptake and washout.[3]
4. Image Analysis and Interpretation:
-
Qualitative Assessment: Evaluate the symmetry and intensity of tracer uptake in both adrenal glands.
-
Normal: Symmetrical, moderate uptake in both glands.
-
Cushing's Adenoma: Intense, unilateral uptake with suppressed contralateral gland.
-
Bilateral Hyperplasia (Cushing's or Aldosteronism): Bilateral, symmetric, or asymmetric increased uptake.
-
Aldosteronoma: Unilateral uptake, often visualized earlier (before day 5) with dexamethasone suppression.
-
-
Quantitative Assessment (Optional): Calculate the percentage of uptake in each adrenal gland relative to the administered dose or as a ratio between the two glands.
Visualizing Key Processes
The following diagrams illustrate the underlying principles and workflows associated with this compound uptake and its clinical application.
Caption: this compound uptake pathway in adrenal steroidogenesis.
References
Navigating the Diagnostic Maze of Conn's Syndrome: A Comparative Guide to Adosterol (NP-59) Scintigraphy
For researchers, scientists, and drug development professionals, the accurate diagnosis of Conn's syndrome, or primary aldosteronism, is a critical step in guiding appropriate treatment and improving patient outcomes. This guide provides an objective comparison of the diagnostic accuracy of Adosterol (¹³¹I-6β-iodomethyl-19-norcholesterol or NP-59) scintigraphy with other key diagnostic modalities, supported by experimental data and detailed protocols.
Conn's syndrome, a condition characterized by excessive aldosterone production from the adrenal glands, is a common cause of secondary hypertension.[1] Differentiating between a unilateral aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH) is paramount, as the former can often be cured with surgery, while the latter requires medical management.[2] While adrenal vein sampling (AVS) is considered the gold standard for lateralization, its invasive nature and technical demands have spurred interest in non-invasive imaging techniques like this compound scintigraphy.
Comparative Diagnostic Accuracy
The following table summarizes the diagnostic performance of this compound (NP-59) scintigraphy, Computed Tomography (CT), and Adrenal Vein Sampling (AVS) in the evaluation of primary aldosteronism.
| Diagnostic Test | Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Findings & Citations |
| This compound (NP-59) Scintigraphy | Nuclear Imaging | 83.3% - 88% | 44.4% - 95% | 92.3% | - | Demonstrates good sensitivity and high PPV for detecting aldosterone-producing adenomas. Specificity can be variable.[3][4] One study found a sensitivity of 88% and suggested better specificity than CT. |
| Computed Tomography (CT) | Anatomic Imaging | 85% - 87% | 71% - 93% | - | - | Widely used for initial adrenal imaging, but its accuracy can be limited by the presence of non-functioning adrenal nodules. One study reported a sensitivity of 87% and specificity of 93% for one observer.[5] |
| Adrenal Vein Sampling (AVS) | Interventional Radiology | High (often considered the reference standard) | High (often considered the reference standard) | - | - | Considered the "gold standard" for lateralizing aldosterone production, with high sensitivity and specificity, though technically demanding and invasive.[2][3] One study highlighted a sensitivity of 70.8% with 100% specificity for a specific cutoff in basal conditions.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible application of these diagnostic tests.
This compound (NP-59) Scintigraphy with Dexamethasone Suppression
This functional imaging technique assesses the uptake of a radiolabeled cholesterol analog by the adrenal glands.
Patient Preparation:
-
Medication Review: Certain medications that can interfere with NP-59 uptake, such as spironolactone, diuretics, beta-blockers, and calcium channel blockers, should be discontinued for an appropriate period before the scan. Spironolactone should be stopped for at least 6 weeks.[6]
-
Thyroid Blockade: To prevent uptake of free ¹³¹I by the thyroid gland, patients are given a saturated solution of potassium iodide (e.g., Lugol's solution) daily, starting before the tracer injection and continuing for several days.[7]
-
Dexamethasone Suppression: Oral dexamethasone (e.g., 4-8 mg daily in divided doses) is administered for approximately 7 days, starting before the NP-59 injection and continuing throughout the imaging period.[4][8] This suppresses ACTH-dependent uptake in normal adrenal tissue, enhancing the visualization of aldosterone-producing adenomas.
Imaging Protocol:
-
Radiotracer Administration: 1 mCi of ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59) is injected intravenously.[7]
-
Imaging Schedule: Planar and SPECT/CT images of the adrenal glands are typically acquired 3 to 5 days after the tracer injection.[4]
-
Image Interpretation:
Adrenal Protocol CT
This anatomic imaging technique focuses on the morphological characteristics of the adrenal glands.
Scanning Protocol:
-
Non-Contrast Phase: An initial unenhanced CT scan of the adrenal glands is performed. If a lesion has a density of ≤10 Hounsfield Units (HU), it is highly likely to be a lipid-rich adenoma, and further imaging may not be necessary.[10][11]
-
Contrast-Enhanced Phase: If the density is >10 HU, intravenous contrast is administered.
-
Portal Venous Phase: Imaging is performed at 60-90 seconds post-injection.[12]
-
Delayed Phase: A delayed scan is obtained at 15 minutes post-injection.[10][12]
Image Analysis (Washout Calculation):
-
Absolute Percent Washout (APW): [ (Enhanced HU - Delayed HU) / (Enhanced HU - Unenhanced HU) ] x 100. An APW of >60% is suggestive of an adenoma.[12]
-
Relative Percent Washout (RPW): [ (Enhanced HU - Delayed HU) / Enhanced HU ] x 100. An RPW of >40% is suggestive of an adenoma.[13]
Adrenal Vein Sampling (AVS)
This invasive procedure directly measures hormone levels from the adrenal veins to determine the source of aldosterone excess.
Patient Preparation:
-
Medication Discontinuation: Antihypertensive medications that significantly affect the renin-angiotensin-aldosterone system are typically withdrawn for 2-6 weeks prior to the procedure.[14]
-
Potassium Correction: Hypokalemia should be corrected before AVS.
Procedure:
-
Catheterization: An interventional radiologist inserts catheters, usually through the femoral vein, and selectively cannulates both the right and left adrenal veins.
-
Blood Sampling: Blood samples are drawn from both adrenal veins and a peripheral vein (e.g., inferior vena cava) for aldosterone and cortisol measurement.
-
ACTH Stimulation (Optional but common): A continuous infusion or bolus of cosyntropin (ACTH) may be administered to minimize stress-induced fluctuations in hormone secretion and enhance the gradient between the adrenal and peripheral veins.[2][3]
Data Interpretation:
-
Selectivity Index (SI): Confirms successful catheterization. Calculated as the cortisol concentration in the adrenal vein divided by the cortisol concentration in the peripheral vein. An SI ≥ 2-5 (depending on the protocol) is typically considered successful.[15]
-
Lateralization Index (LI): Determines the side of aldosterone overproduction. Calculated as the aldosterone/cortisol ratio from the dominant side divided by the aldosterone/cortisol ratio from the non-dominant side. An LI ≥ 4 is generally indicative of unilateral disease.[2][15]
Visualizing the Diagnostic Pathway
The following diagrams illustrate the typical diagnostic workflow for Conn's syndrome and the logical relationship between the different diagnostic tests.
Caption: Diagnostic workflow for Conn's syndrome.
Caption: Relationship between key diagnostic tests.
References
- 1. mdpi.com [mdpi.com]
- 2. Primary aldosteronism: The role of adrenal venous sampling - Mayo Clinic [mayoclinic.org]
- 3. ahajournals.org [ahajournals.org]
- 4. auntminnie.com [auntminnie.com]
- 5. Diagnostic performance of CT versus MR in detecting aldosterone-producing adenoma in primary hyperaldosteronism (Conn's syndrome) - ProQuest [proquest.com]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Adrenal Vein Sampling for Primary Aldosteronism: A 2-Week Protocol for Withdrawal of Renin-Stimulating Antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adrenal Vein Sampling for Primary Aldosteronism: Recommendations From the Australian and New Zealand Working Group - PMC [pmc.ncbi.nlm.nih.gov]
Adosterol Uptake vs. Histopathology in Adrenal Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of benign from malignant adrenal tumors is a critical diagnostic challenge. While anatomical imaging techniques like CT and MRI provide valuable morphological information, functional imaging with radiotracers such as Adosterol (¹³¹I-6β-iodomethyl-19-norcholesterol) offers insights into the metabolic activity of these lesions. This guide provides a comprehensive comparison of this compound uptake with the histopathological characteristics of adrenal tumors, supported by experimental data and detailed methodologies.
Correlation of Adrenal Tumor Characteristics
The following table summarizes the key distinctions in this compound uptake and histopathological features between the most common types of adrenal cortical tumors.
| Feature | Adrenocortical Adenoma | Adrenocortical Carcinoma |
| This compound Uptake | Typically high uptake, especially in functioning adenomas.[1][2] | Generally no significant uptake.[3] Uncommonly, well-differentiated carcinomas may show some uptake.[3][4] |
| Histopathology (Weiss Score) | Weiss score typically ≤ 2.[5] | Weiss score ≥ 3 is indicative of malignancy.[6][7][8] |
| Key Histological Features | Well-circumscribed, encapsulated, cells with bland nuclei and abundant clear or pink cytoplasm.[7] | Infiltrative growth, fibrous bands, necrosis, cellular atypia, and atypical mitotic figures.[7] |
| Hormonal Activity | Can be functioning (e.g., producing cortisol or aldosterone) or non-functioning.[1] | Can be functioning or non-functioning.[3] |
Quantitative Comparison of this compound Uptake
Precise quantitative data directly comparing this compound uptake in adenomas versus carcinomas is limited in the literature. However, studies using the closely related agent ¹³¹I-norcholesterol provide valuable insights. A semi-quantitative scoring of uptake has been shown to differentiate between hypersecreting and non-hypersecreting adenomas.
| Tumor Type | ¹³¹I-norcholesterol Uptake (Semi-quantitative score) |
| Hypersecreting Adenoma | Significantly higher uptake.[1] |
| Non-hypersecreting Adenoma | Lower uptake compared to hypersecreting adenomas.[1] |
Note: While specific standardized uptake values (SUVs) for this compound are not widely reported, the principle remains that benign, functioning adrenal tissue and adenomas actively take up this cholesterol analog, whereas most carcinomas do not.
Alternative Imaging Modalities
Several other imaging techniques are used to characterize adrenal masses, each with its own strengths and weaknesses.
| Imaging Modality | Performance in Differentiating Benign vs. Malignant |
| Unenhanced CT | Attenuation value ≤10 Hounsfield Units (HU) is highly specific for benign (lipid-rich) adenomas.[9] |
| Contrast-Enhanced CT (Washout) | Absolute and relative washout percentages can help differentiate adenomas from malignant lesions.[10] |
| MRI (Chemical Shift) | High sensitivity and specificity for identifying lipid-rich adenomas based on signal loss on opposed-phase images.[11] |
| ¹⁸F-FDG PET/CT | Malignant lesions typically show higher glucose metabolism (higher FDG uptake) compared to benign adenomas.[12][[“]] |
| ¹²³I-MIBG Scintigraphy | Specific for pheochromocytomas, which are neuroendocrine tumors of the adrenal medulla.[14] |
Experimental Protocols
This compound (¹³¹I-6β-iodomethyl-19-norcholesterol) Scintigraphy
A standardized protocol is crucial for accurate and reproducible results.
1. Patient Preparation:
-
Thyroid Blockade: To prevent uptake of free ¹³¹I by the thyroid gland, patients are administered a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before the tracer injection and continuing for 5-10 days.[15][16][17]
-
Medication Review: Certain medications that can interfere with this compound uptake, such as corticosteroids, diuretics, and oral contraceptives, should be discontinued at least 48 hours prior to the investigation.[15][16]
-
Dexamethasone Suppression (for aldosteronomas and androgen-producing tumors): To suppress ACTH and visualize autonomous adrenal function, dexamethasone is administered for several days before and during the imaging period.[18]
2. Radiopharmaceutical Administration:
-
A sterile, pyrogen-free solution of ¹³¹I-Adosterol is administered intravenously. The typical adult dose is approximately 20 MBq (0.54 mCi).[16]
3. Imaging Acquisition:
-
Planar Imaging: Anterior and posterior static images of the adrenal region are acquired using a gamma camera equipped with a high-energy collimator.
-
Imaging Schedule: Images are typically acquired on days 3, 5, and sometimes later (e.g., day 8) after tracer injection to allow for clearance of background activity and optimal visualization of adrenal uptake.[15][18]
-
SPECT/CT (Optional): Single Photon Emission Computed Tomography (SPECT), often combined with a low-dose CT for anatomical localization, can improve the accuracy of lesion detection and characterization.[16]
4. Image Interpretation:
-
Qualitative Analysis: The distribution of tracer uptake is assessed. Normal adrenal glands show symmetric uptake. Asymmetric or focal uptake is suggestive of a unilateral adenoma, while bilateral increased uptake may indicate hyperplasia.[16]
-
Semi-quantitative Analysis: Uptake in the adrenal glands can be compared to background activity (e.g., liver or kidney) to provide a semi-quantitative measure of function.
Histopathological Evaluation of Adrenal Tumors
The definitive diagnosis of an adrenal tumor is made through histopathological examination of the surgically removed specimen.
1. Gross Examination:
-
The specimen is weighed and measured.
-
The external surface is examined for capsular integrity and evidence of invasion into surrounding tissues.
-
The tumor is sectioned to assess its color, consistency, and the presence of hemorrhage or necrosis.
2. Microscopic Examination:
-
Tissue sections are stained with Hematoxylin and Eosin (H&E).
-
The Weiss scoring system is a widely used method to differentiate between adrenocortical adenomas and carcinomas. A score of 3 or more is highly suggestive of malignancy.[6][8][19]
-
High nuclear grade
-
Mitotic rate >5 per 50 high-power fields
-
Atypical mitoses
-
Eosinophilic tumor cell cytoplasm (in >75% of cells)
-
Diffuse architecture (in >33% of the tumor)
-
Necrosis
-
Venous invasion
-
Sinusoidal invasion
-
Capsular invasion
3. Immunohistochemistry:
-
Immunohistochemical staining can aid in the differential diagnosis.
-
SF-1 (Steroidogenic Factor 1): A marker for adrenocortical origin.
-
Ki-67 (MIB-1): A proliferation marker. A high Ki-67 index (>5%) is more common in carcinomas.[5][7]
-
Markers to exclude other tumor types: Chromogranin and synaptophysin (for neuroendocrine tumors like pheochromocytoma) and cytokeratins (for metastatic carcinoma).[20]
Visualizing the Pathways and Processes
Caption: this compound, a cholesterol analog, is taken up by adrenal cortical cells via the LDL receptor pathway.
Caption: A typical workflow for the evaluation of adrenal tumors using this compound imaging and histopathology.
References
- 1. Quantitative imaging characterization of hypersecreting or nonhypersecreting adrenal adenomas: comparison between iodine-131 norcholesterol uptake and magnetic resonance signal intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Unusual visualization of an adrenal carcinoma on NP-59 scintiscan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinguishing adrenal cortical carcinomas and adenomas: a study of clinicopathological features and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Weiss Score and Beyond—Histopathology for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenocortical carcinoma - Libre Pathology [librepathology.org]
- 8. researchgate.net [researchgate.net]
- 9. bmc.org [bmc.org]
- 10. researchgate.net [researchgate.net]
- 11. ajronline.org [ajronline.org]
- 12. Adrenal imaging for adenoma characterization: imaging features, diagnostic accuracies and differential diagnoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What imaging techniques best differentiate benign from malignant adrenal adenomas? - Consensus [consensus.app]
- 14. Advances in multimodal imaging for adrenal gland disorders: integrating CT, MRI, and nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 16. European Nuclear Medicine Guide [nucmed-guide.app]
- 17. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.de]
- 18. Adrenal scintigraphy using 131I-Adosterol [inis.iaea.org]
- 19. Adrenal Gland | College of American Pathologists [cap.org]
- 20. emedicine.medscape.com [emedicine.medscape.com]
The Quest for Precision: A Guide to the Reproducibility of Quantitative Adosterol SPECT/CT Measurements
For researchers, scientists, and drug development professionals navigating the landscape of adrenal imaging, the reproducibility of quantitative measurements is paramount. This guide provides a comprehensive overview of the factors influencing the consistency of Adosterol (¹³¹I-iodomethyl-19-norcholesterol or NP-59) SPECT/CT measurements, collates available experimental protocols, and discusses the current state of quantitative adrenal imaging.
However, by synthesizing information from general guidelines on quantitative SPECT/CT, studies on adrenal imaging, and research into the stability of imaging systems, a clear picture emerges of the critical determinants of reproducibility. This guide will delve into these factors, providing a framework for robust and reliable quantitative this compound SPECT/CT studies.
Factors Influencing Reproducibility
The journey from radiotracer injection to a final quantitative value is a multi-step process, with potential for variability at each stage. Achieving reproducible results necessitates meticulous standardization across the entire workflow. The following table summarizes the key factors that can impact the reproducibility of quantitative this compound SPECT/CT measurements.
| Category | Factor | Impact on Reproducibility | Mitigation Strategies |
| Patient-Specific | Patient preparation (e.g., thyroid blockade, medication) | High | Strict adherence to standardized protocols. |
| Patient positioning and motion | High | Immobilization devices, patient coaching, motion correction software. | |
| Biodistribution of this compound | Medium | Standardized uptake times. | |
| Instrumentation | SPECT/CT scanner calibration and stability | High | Regular and rigorous quality control, adherence to manufacturer guidelines.[1] |
| Collimator selection | Medium | Consistent use of appropriate collimators for ¹³¹I imaging. | |
| CT scanner parameters (e.g., kVp, mAs) | Low to Medium | Standardized CT protocols for attenuation correction. | |
| Image Acquisition | Acquisition parameters (e.g., matrix size, zoom, energy windows) | High | Use of institutionally standardized and validated acquisition protocols. |
| Scan duration and count statistics | High | Balancing scan time for adequate counts while minimizing patient motion. | |
| Image Reconstruction | Reconstruction algorithm (e.g., FBP, OSEM) | High | Consistent use of the same algorithm and parameters (iterations, subsets). |
| Attenuation correction method | High | Accurate CT-based attenuation correction. | |
| Scatter correction method | High | Application of a validated scatter correction technique. | |
| Resolution recovery (PSF modeling) | Medium | Consistent application of resolution recovery. | |
| Data Analysis | Region of Interest (ROI) or Volume of Interest (VOI) definition | High | Standardized, operator-independent methods for ROI/VOI delineation (e.g., anatomical templates, thresholding). |
| Quantitative metric (e.g., SUVmax, SUVmean, uptake ratio) | High | Consistent use of the same quantitative metric. | |
| Software used for quantification | Medium | Use of validated and consistent software packages. |
Experimental Protocols for this compound SPECT/CT
While direct reproducibility studies are lacking, several publications provide detailed methodologies for quantitative or semi-quantitative this compound SPECT/CT. These protocols offer a foundation for establishing standardized procedures.
| Study Aspect | Example Protocol 1 | Example Protocol 2 |
| Patient Preparation | Dexamethasone suppression prior to tracer injection. | Thyroid blockade with potassium iodide or Lugol's solution. |
| Radiopharmaceutical | 37 MBq (1 mCi) of ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59). | 18.5-37 MBq (0.5-1.0 mCi) of ¹³¹I-NP-59. |
| SPECT/CT Acquisition | Imaging performed 5-7 days post-injection. | Imaging at 48-120 hours post-injection. |
| Dual-head gamma camera with high-energy collimators. | SPECT/CT scanner with CT for attenuation correction. | |
| 128x128 matrix, 360° rotation, 60-90 seconds per projection. | 3-degree steps, 30 seconds per step. | |
| Image Reconstruction | Ordered subset expectation maximization (OSEM) with CT-based attenuation correction. | Iterative reconstruction with scatter and attenuation correction. |
| Quantification | Adrenal-to-liver uptake ratio. | Maximum standardized uptake value (SUVmax). |
Visualizing the Path to Reproducibility
To better understand the intricate processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for quantitative this compound SPECT/CT and the logical relationships of factors influencing measurement reproducibility.
The Path Forward: A Call for Standardization and Validation
The lack of dedicated studies on the reproducibility of quantitative this compound SPECT/CT highlights a critical need within the nuclear medicine community. To establish this technique as a robust and reliable tool for clinical trials and routine clinical practice, a concerted effort is required to:
-
Develop and validate standardized imaging protocols: This includes patient preparation, acquisition parameters, and reconstruction methods.
-
Conduct phantom studies: Utilizing anthropomorphic adrenal phantoms to assess the accuracy and reproducibility of different quantification methods.
-
Perform test-retest studies in patients: To determine the in-vivo variability of quantitative this compound SPECT/CT measurements.
-
Promote multi-center collaborations: To ensure the comparability of data across different institutions and scanner platforms.
By addressing these gaps, the scientific and clinical communities can unlock the full potential of quantitative this compound SPECT/CT, paving the way for more precise diagnostics, personalized treatment strategies, and robust drug development in the field of adrenal disorders.
References
Adosterol Imaging: A Non-Invasive Tool for Predicting Surgical Success in Primary Aldosteronism
For researchers, scientists, and drug development professionals, the accurate identification of the source of aldosterone excess is paramount in managing primary aldosteronism (PA). While adrenal vein sampling (AVS) has long been the gold standard for lateralization, its invasive nature and technical challenges have spurred the search for reliable, non-invasive alternatives. Adosterol imaging, specifically using ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59) with single-photon emission computed tomography/computed tomography (SPECT/CT), has emerged as a promising functional imaging modality. This guide provides an objective comparison of this compound imaging with AVS and conventional CT scanning in predicting surgical outcomes for PA, supported by experimental data and detailed protocols.
Primary aldosteronism is a common cause of secondary hypertension, and unilateral adrenalectomy can be curative in patients with a unilateral source of aldosterone production.[1][2] The crucial step before surgery is to accurately lateralize the aldosterone excess. While CT scans can identify adrenal nodules, they often fail to distinguish between functional and non-functional adenomas, with a concordance rate with AVS as low as 54-63.8%.[3][4] AVS directly measures aldosterone levels from each adrenal vein, offering high accuracy but at the cost of being an invasive and technically demanding procedure with success rates varying between centers.[1][3]
Performance Comparison of Diagnostic Modalities
This compound imaging offers a non-invasive method to visualize adrenocortical function. The radiotracer NP-59 is a cholesterol analog that is taken up by adrenal cortical tissue, allowing for the functional assessment of aldosterone production. When combined with the anatomical detail of CT, NP-59 SPECT/CT can effectively localize aldosterone-producing adenomas.
| Performance Metric | This compound (NP-59) SPECT/CT | Adrenal Vein Sampling (AVS) | Computed Tomography (CT) |
| Sensitivity | 81.8% - 85%[3][5] | Considered the gold standard, approaching 95% in experienced centers[6] | 58.6% - 78%[6][7] |
| Specificity | 60% - 100%[5][6] | Approaching 100% in experienced centers[6] | 75%[6] |
| Positive Predictive Value | 89.5%[5] | High, but dependent on technical success | Lower due to non-functional adenomas |
| Negative Predictive Value | High, patients with negative scans often do not benefit from surgery[5] | High, but dependent on technical success | Low |
| Concordance with Surgical Side | High | 97.1%[7] | 58.6%[7] |
| Biochemical Success Rate (Post-Adrenalectomy) | Comparable to AVS-guided surgery[8] | 91.2% - 96%[8][9] | 79.4% - 88.8%[8][9] |
| Clinical Success Rate (Post-Adrenalectomy) | Comparable to AVS-guided surgery | 47.6% (complete success)[9] | 46.3% (complete success)[9] |
Experimental Protocols
This compound (¹³¹I-NP-59) SPECT/CT Imaging
The protocol for NP-59 SPECT/CT aims to suppress ACTH-dependent tracer uptake in normal adrenal tissue, thereby enhancing the visualization of autonomous aldosterone-producing adenomas.
-
Patient Preparation: Dexamethasone suppression is initiated prior to tracer administration to suppress the hypothalamic-pituitary-adrenal axis. A typical regimen involves oral dexamethasone (e.g., 8 mg daily) for several days before and after the tracer injection.[10][11] To protect the thyroid from free ¹³¹I, patients are given a Lugol's solution daily.[10][11]
-
Tracer Administration: A dose of ¹³¹I-NP-59 (e.g., 1 mCi) is administered intravenously.[10][11]
-
Imaging: SPECT/CT imaging is typically performed 96 hours (4 days) after the injection of the tracer.[10][11]
-
Image Interpretation: Images are assessed for early and asymmetric tracer uptake. Intense focal uptake greater than the liver is indicative of a unilateral aldosterone-producing adenoma.[5]
Adrenal Vein Sampling (AVS)
AVS is an interventional radiological procedure that requires skilled operators to obtain blood samples directly from the adrenal veins.
-
Patient Preparation: Antihypertensive medications that can interfere with the renin-angiotensin-aldosterone system (e.g., spironolactone, eplerenone, diuretics) are typically withdrawn for 2-6 weeks prior to the procedure.[12] Hypokalemia should be corrected.
-
Catheterization: Under local anesthesia and with light sedation, a catheter is inserted, usually through the femoral vein, and guided under fluoroscopic control to the right and left adrenal veins.[13]
-
Blood Sampling: Blood samples are drawn from both adrenal veins and a peripheral vein (often the inferior vena cava) for the measurement of aldosterone and cortisol.[13] Some protocols utilize a continuous infusion of cosyntropin (ACTH) to stimulate the adrenal glands and improve the success rate of the procedure.[14]
-
Data Interpretation: The aldosterone-to-cortisol ratio is calculated for each adrenal vein and compared to the peripheral sample to confirm successful cannulation (selectivity index). A significant difference in the aldosterone-to-cortisol ratio between the two adrenal veins (lateralization index) indicates a unilateral source of aldosterone production.[15] A common threshold for lateralization is a ratio of ≥4:1 between the dominant and non-dominant side.[1]
Adrenal Computed Tomography (CT)
Adrenal protocol CT is a non-invasive imaging technique used to visualize the adrenal glands and identify structural abnormalities.
-
Technique: A multi-phase CT scan of the adrenal glands is performed. This typically includes a non-contrast phase, an early arterial or portal venous phase (60-90 seconds after contrast injection), and a delayed phase (15 minutes after contrast injection).[6][16][17]
-
Image Analysis: The images are evaluated for the presence of adrenal nodules, their size, and their density (measured in Hounsfield Units, HU).
-
Washout Calculation: For indeterminate nodules (those with a non-contrast attenuation of >10 HU), the percentage of contrast washout is calculated. Adenomas typically demonstrate rapid contrast uptake and rapid washout, with an absolute washout of >60% and a relative washout of >40% being indicative of a benign adenoma.[6][17]
Visualizing the Pathways
To better understand the diagnostic workflow and the underlying biological processes, the following diagrams are provided.
The diagram above illustrates the typical diagnostic pathway for a patient with suspected primary aldosteronism, highlighting the roles of this compound imaging, AVS, and CT in guiding treatment decisions.
References
- 1. Adrenal Vein Sampling for Primary Aldosteronism: Recommendations From the Australian and New Zealand Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diagnostic consistency between computed tomography and adrenal vein sampling of primary aldosteronism: leading to successful curative outcome after adrenalectomy; a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Prognosis of adrenalectomy guided by computed tomography versus adrenal vein sampling in patients with primary aldosteronism: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surgery based on computed tomography images might be feasible for primary aldosteronism patients with visible unilateral adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients [frontiersin.org]
- 12. Adrenal Vein Sampling for Primary Aldosteronism: A 2-Week Protocol for Withdrawal of Renin-Stimulating Antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. ajronline.org [ajronline.org]
- 15. Adrenal Vein Sampling [radiologyreviewarticles.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Adosterol Scintigraphy: A Comparative Guide to Diagnostic Performance in Primary Aldosteronism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the diagnostic performance of Adosterol (I-131-6-beta-iodomethyl-19-norcholesterol or NP-59) scintigraphy in the subtyping of primary aldosteronism (PA). This compound scintigraphy serves as a crucial second-line diagnostic tool, particularly when the gold standard, Adrenal Venous Sampling (AVS), is not viable. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the diagnostic pathways and meta-analysis workflow.
Diagnostic Performance of this compound Scintigraphy
The diagnostic accuracy of this compound scintigraphy in differentiating unilateral from bilateral primary aldosteronism has been evaluated in several studies. A recent meta-analysis provides robust data on its performance, both as a standalone test and in conjunction with anatomical imaging techniques like CT or MRI.[1][2]
| Performance Metric | This compound (NP-59) Scintigraphy Alone | This compound (NP-59) Scintigraphy with CT/MRI | Alternative: Adrenal Venous Sampling (AVS) | Alternative: CT Imaging |
| Area Under the ROC Curve (AUC) | 0.812[1][2][3] | 0.869[1][2][3] | Gold Standard[4][5] | Low diagnostic performance[1][2] |
| Sensitivity for Unilateral Disease | 83.3% - 90.9%[1][6] | 85.0%[1][6] | Technically challenging, high failure rate[1][4] | Inaccurate in a significant number of cases[7] |
| Specificity for Unilateral Disease | 44.4% - 60.0%[6] | 60.0%[6] | - | - |
| Positive Predictive Value (PPV) | 83.3% - 92.3%[1][6] | 89.5%[1][6] | - | - |
| Key Considerations | Minimally invasive, high success rate.[1] | Improved diagnostic accuracy over scintigraphy alone.[1][3] | Invasive, technically demanding, and expensive.[4][8] | Often fails to identify the culprit adrenal gland.[4] |
Note: The provided data for this compound scintigraphy is primarily from a 2023 meta-analysis. AVS is considered the gold standard for diagnosing subtypes of PA, but its invasive nature and technical difficulty can be prohibitive.[4][5] CT imaging, while non-invasive, has shown poor concordance with AVS in identifying the specific cause of primary aldosteronism.[7][8]
Experimental Protocols
The following section details the typical experimental protocol for this compound (NP-59) scintigraphy, synthesized from various sources.
Patient Preparation
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a saturated solution of potassium iodide (e.g., Lugol's solution). This typically starts one day before the radiotracer injection and continues for the duration of the imaging study.
-
Dexamethasone Suppression: To enhance the specificity of the test for aldosteronomas, endogenous ACTH is suppressed to reduce radiotracer uptake in normal or hyperplastic adrenal tissue. A common regimen involves the oral administration of dexamethasone (e.g., 1-2 mg/day in divided doses) starting several days before the NP-59 injection and continuing throughout the imaging period.
Radiotracer Administration and Imaging
-
Radiotracer: A sterile, pyrogen-free solution of I-131-6-beta-iodomethyl-19-norcholesterol (this compound/NP-59) is administered intravenously.
-
Imaging Acquisition:
-
Planar Imaging: Anterior and posterior static planar images of the adrenal glands are acquired typically on days 3, 5, and 7 post-injection.
-
SPECT/CT Imaging: Single-Photon Emission Computed Tomography (SPECT), often combined with a low-dose CT scan (SPECT/CT), can be performed to provide both functional and anatomical information, improving the localization of adrenal uptake.
-
Visualizing the Methodologies
To better understand the processes involved in this analysis and the diagnostic application of this compound scintigraphy, the following diagrams have been generated.
Caption: Workflow of a systematic review and meta-analysis.
References
- 1. The Methodology Behind Systematic Review and Meta-Analysis [mindthegraph.com]
- 2. How to review and assess a systematic review and meta-analysis article: a methodological study (secondary publication) [jeehp.org]
- 3. A comprehensive guide to conduct a systematic review and meta-analysis in medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Writing a Systematic Review and Meta-analysis: A Step-by-Step Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A step by step guide for conducting a systematic review and meta-analysis with simulation data | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. hkjr.org [hkjr.org]
Safety Operating Guide
Navigating the Safe Disposal of Aldosterone: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as protective gloves, clothing, and safety glasses with side shields.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2] In case of accidental contact, immediately rinse the affected skin with water or shower and, for eye contact, rinse with plenty of water.[3]
Step-by-Step Disposal Protocol
The disposal of Aldosterone must be carried out in accordance with local, regional, national, and international regulations.
-
Collection and Storage of Waste:
-
Collect waste material in a dry, clean, and properly labeled container.
-
Ensure the container is securely sealed when not in use to prevent leakage or contamination.[2]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
-
-
Waste Treatment and Disposal:
-
The primary method of disposal should be through a licensed and approved waste disposal facility.
-
Do not allow the product to enter drains or waterways.[2][3] In the event of a spill, cover drains and collect the material using dry cleanup procedures to avoid generating dust.[2][3] A vacuum cleaner fitted with a HEPA filter is recommended for cleaning up spills.[2]
-
Contaminated clothing should be removed and laundered separately before reuse.[1][2]
-
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 166.5 °C / 331.7 °F | [5] |
| Solubility in Water | Slightly soluble (0.0512 g/L @ 37 °C) | [5] |
| Molecular Formula | C21 H28 O5 | [1][5] |
| Molecular Weight | 360.45 | [1][5] |
Aldosterone Disposal Workflow
References
Essential Safety and Logistical Information for Handling Adosterol
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Adosterol is paramount. This guide provides immediate and essential procedural information for the safe operational use and disposal of this compound, grounded in established protocols for hazardous chemical and cytotoxic drug handling.
Personal Protective Equipment (PPE)
The cornerstone of safety when handling this compound lies in the correct and consistent use of Personal Protective Equipment (PPE). Exposure can occur through inhalation, skin contact, or ingestion, making a comprehensive PPE strategy critical.[1] The following table summarizes the required PPE for various procedures involving this compound.
| PPE Component | Standard Specification | Usage Guidelines |
| Gloves | ASTM D6978-05 tested, powder-free nitrile gloves.[2] | Double gloving is recommended for all handling procedures. Change the outer glove immediately upon contamination or every 30-60 minutes during extended use.[3] |
| Gown | Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Must be worn at all times when handling this compound. Gowns should be changed immediately if compromised or at the end of a handling session. |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5] | Required whenever there is a risk of splashes or aerosol generation.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Necessary when handling the powdered form of this compound outside of a certified containment device or when there is a potential for aerosolization.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination. The following workflow outlines the critical stages of handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, gowns, bench paper, and other disposable labware. The container should be clearly marked as "Hazardous Chemical Waste" and specify "this compound." |
| Liquid Waste | Labeled, sealed hazardous waste container. | Includes all solutions containing this compound. The container should be clearly marked with the chemical name and concentration. |
| Sharps | Puncture-resistant sharps container. | Includes needles, syringes, and other contaminated sharp objects. The container must be labeled as "Hazardous Sharps Waste." |
All waste must be disposed of in accordance with local, regional, and national environmental regulations. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate action is required to mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the material, while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's EHS department. All materials used for cleanup must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
